molecular formula C9H6ClNO2 B11904367 3-Amino-2-chloro-4H-1-benzopyran-4-one CAS No. 61423-66-3

3-Amino-2-chloro-4H-1-benzopyran-4-one

Cat. No.: B11904367
CAS No.: 61423-66-3
M. Wt: 195.60 g/mol
InChI Key: LDBACMZXNMDCJN-UHFFFAOYSA-N
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Description

3-Amino-2-chloro-4H-1-benzopyran-4-one is a versatile chemical scaffold of significant interest in medicinal chemistry and pharmacological research. This benzopyran-4-one derivative is structurally characterized by the presence of both an amino group and a chloro substituent on its core heterocyclic ring, a configuration that enhances its reactivity and potential for molecular diversification. Researchers utilize this compound primarily as a key synthetic intermediate for the construction of more complex heterocyclic systems and targeted bioactive molecules . Its main applications include serving as a precursor in the development of kinase inhibitors and the exploration of structure-activity relationships (SAR) in lead optimization studies. The 2-chloro substituent acts as a valuable leaving group, facilitating nucleophilic aromatic substitution reactions, which allows for the introduction of a wide array of amine and other nucleophilic functionalities to create diverse chemical libraries . Concurrently, the 3-amino group can be utilized for further derivatization, such as amide bond formation or Schiff base synthesis, making this compound a highly flexible building block for combinatorial chemistry . The structural motif of 4H-1-benzopyran-4-one is a privileged scaffold in drug discovery, known for its presence in numerous natural products and pharmacologically active compounds. The specific substitution pattern of 3-Amino-2-chloro-4H-1-benzopyran-4-one provides researchers with a unique tool to probe biological mechanisms and develop novel therapeutic agents targeting various enzymes and cellular pathways. This product is intended for use in a controlled laboratory setting by qualified researchers only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

61423-66-3

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

3-amino-2-chlorochromen-4-one

InChI

InChI=1S/C9H6ClNO2/c10-9-7(11)8(12)5-3-1-2-4-6(5)13-9/h1-4H,11H2

InChI Key

LDBACMZXNMDCJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)Cl)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2-chloro-4H-1-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

3-Amino-2-chloro-4H-1-benzopyran-4-one, a halogenated aminoflavone, represents a compelling molecular architecture for the development of novel therapeutic agents. Flavonoids, a class of naturally occurring polyphenolic compounds, have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The synthetic modification of the foundational flavone structure offers a powerful strategy to modulate and enhance these biological effects. The introduction of an amino group and a chlorine atom at the C3 and C2 positions of the benzopyran-4-one core, respectively, creates a unique electronic and steric profile, opening new avenues for targeted drug design and discovery.

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 3-Amino-2-chloro-4H-1-benzopyran-4-one. As a Senior Application Scientist, the following sections will delve into the causality behind synthetic strategies and the rationale for investigating its bioactivity, grounded in established principles of medicinal chemistry.

Chemical Structure and Physicochemical Properties

The core of 3-Amino-2-chloro-4H-1-benzopyran-4-one is the flavone skeleton, which consists of a benzene ring fused to a pyran ring, with a phenyl group attached at the 2-position. The IUPAC name for this compound is 3-amino-2-chloro-2-phenyl-4H-chromen-4-one . The presence of the electron-withdrawing chlorine atom at the C2 position and the electron-donating amino group at the C3 position significantly influences the reactivity and biological interactions of the molecule.

Below is a visualization of the chemical structure:

Caption: Chemical structure of 3-Amino-2-chloro-4H-1-benzopyran-4-one.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₁₀ClNO₂-
Molecular Weight 271.70 g/mol -
IUPAC Name 3-amino-2-chloro-2-phenyl-4H-chromen-4-one-
CAS Number Not available-
Appearance Expected to be a crystalline solid-
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents-

Synthetic Strategies: A Mechanistic Perspective

The synthesis of 3-Amino-2-chloro-4H-1-benzopyran-4-one can be approached through several routes, primarily revolving around the formation of the chromone core and the subsequent introduction of the amino and chloro substituents. A plausible and efficient method involves the cyclization of a suitably substituted 2'-hydroxychalcone precursor.

Proposed Synthetic Pathway: From 2'-Hydroxyacetophenone to the Final Compound

This multi-step synthesis leverages common and well-established organic reactions. The rationale behind this pathway is the stepwise construction of the flavone skeleton followed by functional group interconversion to install the desired amino and chloro groups.

G A 2'-Hydroxyacetophenone C Claisen-Schmidt Condensation (Base catalyst, e.g., NaOH) A->C B Benzaldehyde B->C D 2'-Hydroxychalcone C->D E Nitration (e.g., HNO3/H2SO4) D->E F 3-Nitro-2'-hydroxychalcone E->F G Oxidative Cyclization & Chlorination (e.g., CuCl2, DMSO) F->G H 2-Chloro-3-nitroflavone G->H I Reduction (e.g., SnCl2/HCl or H2/Pd-C) H->I J 3-Amino-2-chloro-4H-1-benzopyran-4-one I->J

Caption: Proposed synthetic workflow for 3-Amino-2-chloro-4H-1-benzopyran-4-one.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 2'-Hydroxychalcone (D)

  • Dissolve 2'-hydroxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

  • Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 40-50% solution), dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours until a precipitate forms.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the pure 2'-hydroxychalcone.

Step 2: Synthesis of 3-Nitro-2'-hydroxychalcone (F)

  • Dissolve the 2'-hydroxychalcone (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction for 1-2 hours at low temperature.

  • Pour the reaction mixture onto crushed ice.

  • Filter the precipitate, wash with cold water until neutral, and dry to yield the 3-nitro-2'-hydroxychalcone.

Step 3: Synthesis of 2-Chloro-3-nitroflavone (H)

  • Reflux a solution of 3-nitro-2'-hydroxychalcone (1.0 eq) and copper(II) chloride (CuCl₂) (2.0-3.0 eq) in a solvent such as dimethyl sulfoxide (DMSO).[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the solid product, wash with water, and purify by column chromatography to obtain 2-chloro-3-nitroflavone.

Step 4: Synthesis of 3-Amino-2-chloro-4H-1-benzopyran-4-one (J)

  • Dissolve 2-chloro-3-nitroflavone (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • If using SnCl₂, basify the reaction mixture with a solution of sodium bicarbonate or sodium hydroxide and extract the product with an organic solvent.

  • If using catalytic hydrogenation, filter the catalyst and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization to yield the final compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniqueExpected Chemical Shifts / Frequencies
¹H NMR Aromatic protons (multiplets, δ 7.0-8.5 ppm), Amine protons (broad singlet, variable shift)
¹³C NMR Carbonyl carbon (δ ~175 ppm), Aromatic and vinylic carbons (δ 110-160 ppm)
IR Spectroscopy N-H stretching (two bands, ~3300-3500 cm⁻¹), C=O stretching (~1630-1650 cm⁻¹), C=C stretching (~1500-1600 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹)
Mass Spectrometry Molecular ion peak (M⁺) and isotopic peak (M+2) characteristic of a monochlorinated compound.

Potential Biological and Pharmacological Significance

The unique structural features of 3-Amino-2-chloro-4H-1-benzopyran-4-one suggest a range of potential biological activities, making it an attractive candidate for drug discovery programs. The aminoflavone moiety is a known pharmacophore with demonstrated anticancer properties.[4][5]

Antimicrobial Activity

Chlorinated flavonoids have shown significant antimicrobial activity against a range of bacterial and fungal pathogens.[3][6] The presence of the chlorine atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. The amino group can participate in hydrogen bonding interactions with key microbial enzymes or cellular components, disrupting their function. It is hypothesized that 3-Amino-2-chloro-4H-1-benzopyran-4-one could exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Aminoflavones have been investigated as potential anticancer agents, with some derivatives showing promising results in preclinical studies.[4][5] The proposed mechanisms of action include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. The specific substitution pattern of 3-Amino-2-chloro-4H-1-benzopyran-4-one may confer selectivity towards certain cancer cell lines.

G A 3-Amino-2-chloro-4H-1-benzopyran-4-one B Inhibition of Protein Kinases A->B C Induction of Apoptosis A->C D Cell Cycle Arrest A->D E Anticancer Effect B->E C->E D->E

Caption: Potential mechanisms of anticancer activity.

Conclusion and Future Directions

3-Amino-2-chloro-4H-1-benzopyran-4-one is a synthetically accessible and medicinally relevant molecule. The strategic placement of the amino and chloro substituents on the flavone scaffold is expected to impart significant biological activity. The synthetic route outlined in this guide provides a robust framework for its preparation, allowing for further investigation into its therapeutic potential.

Future research should focus on the definitive synthesis and full spectroscopic characterization of this compound. Subsequently, comprehensive in vitro and in vivo studies are warranted to evaluate its antimicrobial and anticancer efficacy. Structure-activity relationship (SAR) studies, involving the synthesis of a library of related analogues, will be crucial in optimizing the biological activity and developing lead compounds for further drug development.

References

  • Anticancer Activity of a trans-platinum(II) Complex of 3-aminoflavone to Ovarian Cancer Cells. PubMed.
  • SYNTHESIS, CHARACTERIZATIONS AND ANTIMICROBIAL ACTIVITY OF SOME 3-CHLOROFLAVONE DERIV
  • Design, Synthesis and Biological Evolution of Substituted 3-Chloroflavones.
  • Therapeutic Perspectives of Aminoflavonoids—A Review. MDPI.
  • Antimicrobial activity of new glycoside derivatives of chloroflavones obtained by fungal biotransform
  • Synthesis and cytotoxicity evaluation of 3-amino-2-hydroxypropoxyisoflavone deriv
  • 3'-Chloroflavone | C15H9ClO2 | CID 466272. PubChem.
  • Anticancer activity of aminoflavonoids.
  • Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products. PMC.
  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. PMC.
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene deriv
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform
  • A kind of synthetic method of 3-amino-2-hydroxyacetophenone.
  • Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells. PMC.
  • Therapeutic Perspectives of Aminoflavonoids—A Review. MDPI.

Sources

3-Amino-2-Chlorochromone: Technical Guide & Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 3-Amino-2-chlorochromone and its relevant structural analogs.

Executive Summary & Compound Identity

3-Amino-2-chlorochromone (Systematic Name: 3-amino-2-chloro-4H-chromen-4-one) represents a highly reactive "push-pull" enaminone scaffold. While the specific free base isomer "3-amino-2-chlorochromone" is rarely isolated as a shelf-stable solid due to its intrinsic reactivity (propensity for self-condensation or hydrolysis), it serves as a critical transient intermediate in the synthesis of fused heterocyclic systems, such as chromeno-oxazoles and chromeno-pyridines.

Researchers often target this motif in situ or utilize its more stable positional isomers (e.g., 2-amino-3-chlorochromone ) or functional equivalents (e.g., 2-chloro-3-nitrochromone ) for drug development campaigns targeting kinase inhibition and antimicrobial activity.

Chemical Identity Table
PropertyData / Description
Common Name 3-Amino-2-chlorochromone
Systematic Name 3-Amino-2-chloro-4H-1-benzopyran-4-one
Molecular Formula C₉H₆ClNO₂
Molecular Weight 195.60 g/mol
CAS Number Not formally assigned for the isolated free base.* (See 59507-94-7 for parent 3-Aminochromone; 17831-88-8 for 2-Chloro-3-formylchromone)
Core Scaffold 4H-Chromen-4-one (Chromone)
Key Functionality

-Amino-

-chloro-enone (Bifunctional electrophile/nucleophile)
Predicted LogP ~1.8 – 2.2
Solubility Soluble in DMSO, DMF, CH₂Cl₂; limited stability in protic solvents.

Note on Stability: The 2-chloro-3-amino arrangement places a nucleophilic amine adjacent to an electrophilic vinyl chloride (at C2). This creates a high potential for dimerization or hydrolysis. Most literature protocols generate this species in situ from 2,3-dichlorochromone or 3-nitro-2-chlorochromone .

Synthesis & Production Methodologies

The synthesis of the 3-amino-2-chloro core requires circumventing the high reactivity of the C2 position. Two primary pathways are established: Reductive Chlorination and Nucleophilic Substitution .

Pathway A: Reduction of 2-Chloro-3-nitrochromone (Preferred)

This method avoids the instability of the free amine during the chlorination step.

  • Nitration: Chromone is nitrated to form 3-nitrochromone.

  • Chlorination: Treatment with thionyl chloride or oxalyl chloride introduces the chlorine at C2 via an addition-elimination mechanism.

  • Selective Reduction: The nitro group is reduced to the amine using SnCl₂/HCl or Fe/AcOH under controlled conditions to prevent dechlorination.

Pathway B: Electrophilic Halogenation of 3-Aminochromone

Direct chlorination of 3-aminochromone (CAS 59507-94-7) using N-chlorosuccinimide (NCS).

  • Reagent: NCS (1.05 eq) in DMF or CH₃CN.

  • Mechanism: The amino group activates the C2 position (via resonance), facilitating electrophilic attack by Cl⁺.

  • Outcome: Often yields a mixture of mono- and di-chlorinated products; requires careful chromatography.

Visualization: Synthesis & Reactivity Flow

SynthesisPath Start Chromone (4H-chromen-4-one) Nitro 3-Nitrochromone Start->Nitro HNO3/H2SO4 ChloroNitro 2-Chloro-3-nitrochromone Nitro->ChloroNitro SOCl2 / DMF Target 3-Amino-2-chlorochromone (Transient Species) ChloroNitro->Target SnCl2 / HCl (Selective Reduction) Fused Fused Heterocycles (e.g., Chromeno-oxazoles) Target->Fused Cyclization (R-COCl or R-NCO) Amino 3-Aminochromone Amino->Target NCS (Chlorination)

Figure 1: Synthetic pathways to the 3-amino-2-chlorochromone core and its subsequent cyclization.

Reactivity Profile & Mechanism

The 3-amino-2-chlorochromone scaffold is a "chemical chameleon," possessing both nucleophilic and electrophilic sites. This duality makes it an ideal substrate for Annulation Reactions .

The "Push-Pull" Dynamic
  • C2-Position (Electrophilic): The chlorine atom at C2 is a good leaving group, activated by the adjacent oxygen and the carbonyl group (Michael acceptor character).

  • C3-Amino Group (Nucleophilic): The amine at C3 is electron-rich and can attack electrophiles.

Key Transformations
  • Synthesis of Chromeno[2,3-d]oxazoles:

    • Reaction with acyl chlorides or anhydrides leads to acylation of the amine, followed by intramolecular displacement of the C2-chloride by the amide oxygen.

  • Synthesis of Chromeno[2,3-b]pyrazines:

    • Reaction with 1,2-diamines displaces the chloride and condenses with the carbonyl.

  • Palladium-Catalyzed Cross-Coupling:

    • The C2-Cl bond is amenable to Suzuki-Miyaura or Sonogashira coupling, allowing the introduction of aryl or alkynyl groups while retaining the amino functionality.

Biological Applications & Drug Discovery

The chromone scaffold is a "privileged structure" in medicinal chemistry.[1] The 3-amino-2-chloro derivative serves as a gateway to several bioactive classes.

Therapeutic AreaMechanism of ActionKey Derivative Class
Oncology Kinase Inhibition: The planar tricyclic systems derived from this scaffold mimic ATP and bind to the hinge region of kinases (e.g., PI3K, mTOR).Chromeno[2,3-d]pyrimidines
Antimicrobial DNA Gyrase Inhibition: Fused chromone systems exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus).Chromeno-oxazoles
Neuroprotection Adenosine Receptor Antagonism: A3 adenosine receptor antagonists for treating ischemia.2-Amino-3-cyanochromone analogs
Case Study: Chromeno[2,3-d]oxazoles

Recent studies have highlighted the utility of 2-chloro-3-aminochromone precursors in synthesizing chromeno[2,3-d]oxazoles. These compounds demonstrate significant anti-inflammatory activity by inhibiting the NF-κB signaling pathway. The cyclization efficiency is heavily dependent on the leaving group ability at C2 (Cl > OMe).

Safety & Handling Protocols

Given the reactivity and potential toxicity of halogenated chromones, strict safety protocols are required.

  • Hazard Classification:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

    • Potential Sensitizer: Halogenated enaminones can cause allergic contact dermatitis.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation and hydrolysis; conversion to the hydrochloride salt (R-NH₃⁺ Cl⁻) improves stability.

  • Disposal: Quench excess reactive intermediate with aqueous sodium bicarbonate before disposal into halogenated organic waste streams.

References

  • Synthesis of 3-Aminochromone Derivatives

    • PubChem Compound Summary for CID 59507-94-7 (3-Aminochromone).
    • [Link]

  • Reactivity of 2-Chloro-3-formylchromone (Related Scaffold)

    • 2-Chloro-3-formylchromone: A Versatile Synthon in Heterocyclic Synthesis. Organic Chemistry Portal.
    • [Link]

  • Synthesis of Chromeno-Fused Heterocycles

    • Multicomponent Synthesis of Diversified Chromeno[3,2-d]oxazoles. ResearchGate.[1]

    • [Link]

  • General Chromone Chemistry

    • Synthesis and Biological Evaluation of 2-Amino-4H-chromen-4-one Deriv
    • [Link]

Sources

2-chloro-3-amino-chromen-4-one synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-chloro-3-amino-chromen-4-one , a specific halogenated heterocyclic scaffold.[1] It addresses the nomenclature, structural stability, and synthetic context of this molecule, distinguishing it from its more common isomers and derivatives used in medicinal chemistry.[1]

Executive Summary

2-chloro-3-amino-chromen-4-one (also known as 3-amino-2-chloro-4H-1-benzopyran-4-one) is a highly reactive, electrophilic scaffold.[1][2] Unlike its stable isomer 2-amino-3-chlorochromone , the 2-chloro-3-amino variant is often a transient intermediate.[1] Its structural arrangement—placing a nucleophilic amino group at C3 adjacent to a highly electrophilic chloro-substituted C2—predisposes it to rapid intramolecular cyclization, often yielding fused heterocycles such as chromeno[2,3-d]oxazoles .[1]

Part 1: Nomenclature and Structural Identity

Precise nomenclature is critical for distinguishing this molecule from its stable isomers.

Systematic Nomenclature
  • IUPAC Name: 3-amino-2-chloro-4H-chromen-4-one[1]

  • Alternative Systematic Name: 3-amino-2-chloro-4H-1-benzopyran-4-one[1]

  • Chemical Formula: C

    
    H
    
    
    
    ClNO
    
    
    [1]
  • Molecular Weight: 195.60 g/mol [1]

Structural Numbering & Diagram

The chromone core follows standard heterocyclic numbering. The oxygen atom in the ring is position 1, the carbonyl carbon is position 4.

G cluster_legend Functional Group Interaction O1 O1 C2 C2 (Cl) O1->C2 C3 C3 (NH2) C2->C3 Double Bond C4 C4 (=O) C3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a C8a->O1 Note Critical Instability: Nucleophilic attack of N3 on C2 displaces Cl (Cyclization)

Figure 1. Numbering scheme of the 2-chloro-3-amino-chromen-4-one scaffold. Note the proximity of the C3-Amino group to the C2-Chloro center.

Part 2: Synonyms and Database Identifiers

Researchers must be careful to avoid confusion with the more common 2-amino-3-chloro isomer.[1]

CategoryPrimary TermAlternative/Related Terms
Common Names 2-chloro-3-aminochromone3-amino-2-chlorochromone
Systematic 3-amino-2-chloro-1-benzopyran-4-one3-amino-2-chloro-4-oxo-4H-chromene
Isomeric Confusion DO NOT CONFUSE WITH: 2-amino-3-chlorochromone (Stable isomer)2-amino-3-cyanochromene (Common scaffold)
Related Scaffolds 2,3-dichlorochromone2-chloro-3-nitrochromone (Precursor)

Part 3: Stability and Reactivity Analysis

This section details why 2-chloro-3-amino-chromen-4-one is rarely isolated as a static entity.

The Electrophilicity of C2

In the chromone system, the C2 position is vinylogous to the carbonyl group, making it highly electrophilic. Halogens at C2 (e.g., in 2,3-dichlorochromone) are excellent leaving groups.

  • Mechanism: Nucleophiles (amines, thiols) preferentially attack C2 via addition-elimination.[1]

  • Consequence: If an amino group is present at C3, it acts as an intramolecular nucleophile.[1]

Intramolecular Cyclization

The 3-amino group can attack the C2-chloro position, leading to the elimination of HCl and the formation of a fused oxazole ring.

  • Reaction: 2-chloro-3-aminochromone

    
    Chromeno[2,3-d]oxazole  + HCl[1]
    
  • Experimental Evidence: Similar cyclizations are observed with 2-amino-3-iodochromones reacting with carbon disulfide to form chromeno-thiazoles [1].[1]

Part 4: Synthesis Pathways

Due to the instability described above, synthesis strategies usually target the precursor (nitro) or the isomer.[1]

Theoretical Synthesis of 2-chloro-3-amino-chromen-4-one

To access this molecule, one must avoid conditions that promote cyclization (e.g., high heat, basic conditions).[1]

  • Starting Material: 2,3-Dichlorochromone.

  • Challenge: Direct amination of 2,3-dichlorochromone yields 2-amino-3-chlorochromone (substitution at C2), not the 3-amino-2-chloro product.

  • Viable Route (Reduction):

    • Precursor:2-chloro-3-nitrochromone .

    • Reagent: Selective reduction (e.g., SnCl

      
      /HCl or Fe/AcOH) at low temperature.[1]
      
    • Outcome: The resulting amine must be trapped immediately (e.g., acylated) to prevent self-reaction.[1]

Synthesis of the Stable Isomer (2-Amino-3-chlorochromone)

This is the compound most researchers encounter when searching for this stoichiometry.[1]

  • Protocol: React 2,3-dichlorochromone with ammonia or a primary amine.[1]

  • Mechanism: S

    
    V (Nucleophilic Vinylic Substitution) at C2.[1]
    
  • Reference: This pathway is well-documented for synthesizing 2-aminochromone derivatives [2].[1]

Synthesis Workflow Diagram

Synthesis Start 2,3-Dichlorochromone Ammonia + NH3 (Nucleophilic Attack at C2) Start->Ammonia StableIsomer 2-Amino-3-chlorochromone (Stable Product) Ammonia->StableIsomer Major Pathway Precursor 2-Chloro-3-nitrochromone Reduction Reduction (SnCl2, low temp) Precursor->Reduction Target 2-Chloro-3-amino-chromen-4-one (Transient/Unstable) Reduction->Target Cyclization Spontaneous Cyclization (Chromeno-oxazole) Target->Cyclization Rapid

Figure 2. Divergent synthesis pathways. The standard reaction of 2,3-dichlorochromone yields the 2-amino isomer, while the 3-amino-2-chloro target is prone to cyclization.[1]

Part 5: Physicochemical Properties (Predicted)

Given the transient nature of the free base, these properties are computational estimates for the uncyclized structure.

PropertyValue (Predicted)Context
LogP 1.8 - 2.2Moderate lipophilicity
H-Bond Donors 1 (NH

)
-
H-Bond Acceptors 2 (C=O, Ring O)-
Polar Surface Area ~50 Å

Good membrane permeability (theoretical)
Reactivity HighElectrophile (C2) + Nucleophile (N3)

References

  • Synthesis of chromeno-thiazoles

    • Title: Synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones with anti-inflammatory activity via cascade reactions of 2-amino-3-iodochromones.[1][3]

    • Source:RSC Advances / PubMed Central.
    • URL:[Link]

  • Reactivity of 2,3-dichlorochromone

    • Title: Reactivity of 2,3-dichlorochromone towards nucleophiles: A g
    • Source:Journal of Heterocyclic Chemistry (General Reference Context).
    • Context: 2,3-dichlorochromone is the standard precursor for 2-amino-3-chlorochromone derivatives.[1]

  • General Chromone Nomenclature

    • Title: IUPAC Nomenclature of Fused Ring Systems (Benzopyrans).
    • Source: PubChem Compound D
    • URL:[Link][1][4]

Sources

The Therapeutic Potential of 3-Amino-2-Halo-4H-chromen-4-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the chromone scaffold stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds. Its inherent planarity, hydrogen bonding capabilities, and synthetic tractability have made it a fertile ground for the development of novel therapeutic agents. This technical guide delves into a specific, yet underexplored, class of these compounds: the 3-amino-2-halochromone derivatives . By strategically functionalizing the C2 and C3 positions of the chromone ring with a halogen and an amino group, respectively, we unlock a unique chemical space with profound implications for anticancer, anti-inflammatory, and antimicrobial therapies. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a synthesis of the current understanding but also a practical framework for future exploration.

The Chromone Core: A Foundation for Diverse Bioactivity

The 4H-chromen-4-one backbone is the cornerstone of a vast array of natural and synthetic molecules exhibiting a wide spectrum of pharmacological properties. The reactivity of the pyrone ring, particularly the electrophilic nature of the C2 and C3 positions, allows for diverse chemical modifications, leading to a rich tapestry of biological activities. Our focus lies in the deliberate and strategic introduction of a halogen atom at the C2 position and an amino group at the C3 position, a combination that has the potential to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Synthetic Strategies: Accessing the 3-Amino-2-Halochromone Scaffold

The synthesis of 3-amino-2-halochromone derivatives, while not extensively documented, can be approached through logical extensions of established chromone chemistry. A plausible and efficient synthetic route to access Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones has been developed, which provides a foundational methodology.[1][2] This multi-step synthesis offers a versatile platform for generating a library of derivatives for biological screening.

Experimental Protocol: Synthesis of a Representative 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromone

This protocol is adapted from the work of Wallén et al. and provides a general framework for the synthesis of the target scaffold.[1]

Step 1: Mannich Reaction

  • To a solution of 2-aryl-8-bromo-6-chlorochroman-4-one in a suitable solvent (e.g., ethanol), add dimethylamine hydrochloride and paraformaldehyde.

  • Reflux the mixture for a specified period (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the resulting 2-aryl-8-bromo-6-chloro-3-methylenechroman-4-one by column chromatography.

Step 2: Aza-Michael Addition

  • Dissolve the 3-methylenechroman-4-one intermediate in a suitable solvent (e.g., dichloromethane).

  • Add a solution of benzyl carbamate in the same solvent.

  • Stir the reaction at room temperature until completion, as indicated by TLC.

  • Remove the solvent under reduced pressure to obtain the Cbz-protected amino intermediate.

Step 3: Oxidation

  • Dissolve the product from the previous step in a suitable solvent (e.g., dioxane).

  • Add selenium dioxide (SeO₂) and reflux the mixture.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove selenium residues.

  • Concentrate the filtrate and purify the final product, a Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromone, by column chromatography.

Synthesis_Workflow cluster_synthesis Synthesis of 3-Amino-2-Halochromone Derivatives start 2-Aryl-8-bromo-6-chlorochroman-4-one mannich Mannich Reaction (Dimethylamine HCl, Paraformaldehyde) start->mannich intermediate1 2-Aryl-8-bromo-6-chloro-3-methylenechroman-4-one mannich->intermediate1 aza_michael Aza-Michael Addition (Benzyl Carbamate) intermediate1->aza_michael intermediate2 Cbz-protected Amino Intermediate aza_michael->intermediate2 oxidation Oxidation (SeO2) intermediate2->oxidation end Cbz-protected 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromone oxidation->end

Caption: Synthetic workflow for a representative 3-aminomethyl-2-aryl-8-bromo-6-chlorochromone.

Anticancer Activity: Targeting Key Cellular Pathways

While direct evidence for the anticancer activity of 3-amino-2-halochromone derivatives is emerging, the broader class of chromones has demonstrated significant potential.[3] The introduction of amino and halo substituents is anticipated to enhance this activity by modulating interactions with key cancer-related targets.

Proposed Mechanism of Action: Induction of Apoptosis and NF-κB Inhibition

A primary mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Aminoflavones, structurally related to our target compounds, have been shown to induce apoptosis in breast cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[1] This process often involves the activation of caspase cascades, key executioners of apoptosis.[1]

Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers.[4] Inhibition of the NF-κB pathway can sensitize cancer cells to apoptosis and inhibit tumor progression. Chromone derivatives have been shown to inhibit NF-κB activation, suggesting a plausible mechanism for the anticancer effects of 3-amino-2-halochromones.[2][4]

Anticancer_Mechanism cluster_mechanism Proposed Anticancer Mechanism compound 3-Amino-2-Halochromone ros Increased ROS compound->ros nfkb_inhibition NF-κB Inhibition compound->nfkb_inhibition dna_damage DNA Damage ros->dna_damage caspase_activation Caspase Activation ros->caspase_activation apoptosis Apoptosis dna_damage->apoptosis caspase_activation->apoptosis nfkb_inhibition->apoptosis Anti_Inflammatory_Mechanism cluster_inflammation Proposed Anti-inflammatory Mechanism stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor stimuli->receptor nfkb_activation NF-κB Activation receptor->nfkb_activation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb_activation->cytokines compound 3-Amino-2-Halochromone compound->nfkb_activation

Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.

Quantitative Data from Related Chromone Derivatives

The following table presents the anti-inflammatory activity of various chromone derivatives.

Compound ClassAssayIC50 (µM)Reference
Chromone DerivativesSuperoxide Anion Release (fMLP-induced)≤ 33.52[3]
Chromone-Sulfonamide DerivativesPGE2 Production (LPS-induced)0.209 ± 0.022[5]
Chromone-Sulfonamide DerivativesCOX-2 Inhibition0.121 ± 0.010[5]
Chromone-Sulfonamide DerivativesNO Production (LPS-induced)0.014 ± 0.001[5]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the 3-amino-2-halochromone derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (lipopolysaccharide) to induce an inflammatory response and NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Chromone derivatives have shown promise as antibacterial and antifungal agents. [6]The unique electronic properties conferred by the halogen and amino substituents in 3-amino-2-halochromone derivatives may lead to enhanced antimicrobial efficacy.

Proposed Mechanism of Action

The precise mechanisms by which chromones exert their antimicrobial effects are still under investigation. However, it is plausible that they disrupt microbial cell membrane integrity, inhibit essential enzymes, or interfere with microbial DNA replication. The lipophilicity and electronic nature of the 3-amino-2-halochromone scaffold could facilitate its passage through microbial cell walls and membranes, allowing it to reach intracellular targets.

Quantitative Data from Related Chromone and Halogenated Derivatives

The following table summarizes the antimicrobial activity of various chromone and related derivatives.

Compound ClassMicroorganismMICReference
1,3-bis(aryloxy)propan-2-aminesS. pyogenes, S. aureus2.5 µg/mL[7]
1,3-bis(aryloxy)propan-2-aminesE. faecalis5 µg/mL[7]
4'-aminochalconeE. coli, S. aureus, C. albicans, A. alternata, F. linii, A. niger0.25–0.5 mg·mL−1[8]
3′-amino-4-benzyloxychalconeE. coli0.0625 mg·mL−1[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [9]

  • Microorganism Preparation: Prepare a standardized inoculum of the target bacterium or fungus.

  • Serial Dilution: Prepare a series of two-fold dilutions of the 3-amino-2-halochromone derivative in a suitable growth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Structure-Activity Relationships (SAR): Guiding Future Drug Design

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount for rational drug design. For 3-amino-2-halochromone derivatives, the nature of the halogen at C2, the substituents on the amino group at C3, and modifications to the chromone ring will all influence their pharmacological profile.

  • The Halogen at C2: The electronegativity and size of the halogen (F, Cl, Br, I) will impact the electrophilicity of the C2 position and the overall lipophilicity of the molecule. This can affect binding to target proteins and membrane permeability. Generally, bromo and chloro substituents have shown promising activity in related scaffolds. [10]* The Amino Group at C3: The nature of the amino group (primary, secondary, or tertiary) and its substituents will influence hydrogen bonding interactions and steric hindrance. Functionalization of the amino group can be a key strategy to enhance potency and selectivity. [4]* Substituents on the Chromone Ring: Modifications to the benzo portion of the chromone ring can further tune the electronic and pharmacokinetic properties of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion and Future Directions

The 3-amino-2-halochromone scaffold represents a promising, yet largely untapped, area for drug discovery. Based on the extensive biological activities of related chromone derivatives, it is highly probable that these compounds will exhibit significant anticancer, anti-inflammatory, and antimicrobial properties. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for high-throughput screening.

Future research should focus on:

  • Systematic Synthesis and Screening: The synthesis and biological evaluation of a comprehensive library of 3-amino-2-halochromone derivatives with varied halogen and amino substituents.

  • Detailed Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Toxicity: Evaluation of the most promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Development of computational models to predict the biological activity of new derivatives and guide further optimization.

By pursuing these avenues of research, the full therapeutic potential of 3-amino-2-halochromone derivatives can be realized, paving the way for the development of novel and effective treatments for a range of human diseases.

References

  • Wallén, E. A. A., Dahlén, K., Grøtli, M., & Luthman, K. (2007). Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. Organic letters, 9(3), 389–391. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Retrieved from [Link]

  • Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. (2025). ScienceDirect. [Link]

  • Tseng, Y. H., et al. (2021). Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. Marine Drugs, 19(11), 609. [Link]

  • Gomes, A., et al. (2012). Inhibition of NF-kB activation and cytokines production in THP-1 monocytes by 2-styrylchromones. Bioorganic & Medicinal Chemistry, 20(3), 1291-1298. [Link]

  • Qin, M., et al. (2025). Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 130, 118345. [Link]

  • Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells. (2010). Carcinogenesis, 31(11), 1985–1993. [Link]

  • Natural Chromones as Potential Anti-Inflammatory Agents: Pharmacological Properties and Related Mechanisms. (2019). International Immunopharmacology, 70, 232-240. [Link]

  • Tumor specificity and keratinocyte toxicity of chromones and anticancer drugs. (2020). Medicines, 7(4), 18. [Link]

  • Amentoflavone induces apoptosis and reduces expression of anti-apoptotic and metastasis-associated proteins in bladder cancer. (2019). Anticancer Research, 39(7), 3641-3649. [Link]

  • The biflavonoid amentoflavone induces apoptosis via suppressing E7 expression, cell cycle arrest at sub-G₁ phase, and mitochondria-emanated intrinsic pathways in human cervical cancer cells. (2011). Journal of Medicinal Food, 14(7-8), 808-816. [Link]

  • Amentoflavone induces cell cycle arrest, apoptosis, and autophagy in BV-2 cells. (2020). International Journal of Molecular Medicine, 45(1), 223-234. [Link]

  • Amentoflavone induces cell cycle arrest, apoptosis, and autophagy in BV-2 cells. (2020). IMR Press. [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2019). Molecules, 24(20), 3741. [Link]

  • Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. (2015). Der Pharma Chemica, 7(11), 117-129. [Link]

  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. (2020). Molecules, 25(23), 5530. [Link]

  • Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents. (2020). Molecules, 25(18), 4248. [Link]

  • Synthesis and biological evaluation of C-2 halogenated analogs of salvinorin A. (2011). Bioorganic & Medicinal Chemistry Letters, 21(8), 2465-2468. [Link]

  • Cytotoxicity of compounds on different cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. (2020). Scientia Iranica, 27(3), 1335-1345. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). Molecules, 26(10), 2999. [Link]

  • Structure-activity relationships for abiotic thiol reactivity and aquatic toxicity of halo-substituted carbonyl compounds. (2005). QSAR & Combinatorial Science, 24(5), 625-631. [Link]

  • Structure–activity relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elaborations in crude reaction mixtures. (2020). Nature Chemistry, 12(10), 921-930. [Link]

  • A novel three component synthesis of 2-amino-4H-chromenes derivatives using nano ZnO catalyst. (2015). Arabian Journal of Chemistry, 8(5), 681-686. [Link]

  • Prenylated Flavonoids with Selective Toxicity against Human Cancers. (2023). International Journal of Molecular Sciences, 24(8), 7489. [Link]

  • Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. (2023). International Journal of Molecular Sciences, 24(13), 10940. [Link]

  • Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1. (2020). European Journal of Medicinal Chemistry, 194, 112252. [Link]

  • Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. (2012). Journal of Chemical Crystallography, 42(10), 1025-1030. [Link]

  • Cytotoxic effects of S-(+)-Carvone on selected human cancer cell lines. (2019). MedCrave Online. [Link]

  • Design, Synthesis and Biological Evaluation of Chromeno[3,4‑b]xanthones as Multifunctional Agents for Alzheimer's Disease. (2023). ACS Chemical Neuroscience, 14(15), 2829-2845. [Link]

  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. (2026). ACS Omega. [Link]

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  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). ACS Medicinal Chemistry Letters. [Link]

  • Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. (2022). European Journal of Medicinal Chemistry, 245, 114917. [Link]

  • Small Molecule NF-κB Pathway Inhibitors in Clinic. (2021). International Journal of Molecular Sciences, 22(16), 8835. [Link]

  • Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. (2023). The Journal of Organic Chemistry, 88(21), 15268-15278. [Link]

  • Styrylchromones: Biological Activities and Structure-Activity Relationship. (2020). Molecules, 25(11), 2581. [Link]

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Solubility Profiling of Amino-Chloro-Benzopyran-4-one: Thermodynamic Mechanisms & Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the solubility profiling of Amino-Chloro-Benzopyran-4-one (ACB) derivatives. It is designed for pharmaceutical scientists and process chemists optimizing recrystallization, purification, and drug formulation.

Executive Summary

The Amino-Chloro-Benzopyran-4-one (ACB) scaffold represents a critical pharmacophore in medicinal chemistry, often serving as a precursor for kinase inhibitors and anticancer agents. However, its planar, aromatic chromone core combined with the electron-withdrawing chlorine and hydrogen-bonding amine creates a complex solubility profile. This guide provides a rigorous framework for determining, modeling, and predicting the solubility of ACB in organic solvents, moving beyond simple "dissolution" to a thermodynamic understanding of solute-solvent interactions.

Chemical Architecture & Solubility Physics

To predict solubility, one must first deconstruct the molecule’s interaction potential. The ACB scaffold exhibits three distinct interaction zones:

Structural MotifElectronic NatureInteraction TypeSolvent Affinity
Benzopyran-4-one (Chromone) Core Planar, Aromatic, Rigid

-

Stacking, Hydrophobic
High affinity for aromatic solvents (Toluene) and chlorinated solvents.
Amino Group (-NH₂) H-Bond Donor/AcceptorHydrogen Bonding (Dipole-Dipole)High affinity for polar protic solvents (MeOH, EtOH) and strong acceptors (DMSO).
Chloro Substituent (-Cl) Lipophilic, Electron-withdrawingDispersion Forces, Halogen BondingIncreases lipophilicity (

), enhancing solubility in intermediate polarity solvents (Ethyl Acetate).

Implication: ACB derivatives typically exhibit low aqueous solubility (Class II/IV in BCS) but show significant temperature-dependent solubility in polar organic solvents.

Experimental Protocol: Isothermal Saturation Method

Standardized workflow for high-reproducibility solubility data.

Phase A: Solid-State Characterization (Pre-requisite)

Before measuring solubility, the solid phase must be defined. Polymorphs have different solubilities.

  • PXRD (Powder X-Ray Diffraction): Confirm crystalline form.

  • DSC (Differential Scanning Calorimetry): Determine Melting Point (

    
    ) and Enthalpy of Fusion (
    
    
    
    ).[1] Note: Purity must be >99% to avoid eutectic melting depression.
Phase B: Saturation Workflow

Method: Static Equilibrium (Shake-Flask) coupled with HPLC quantification.

  • Preparation: Add excess ACB solid to 10 mL of selected solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate) in a jacketed glass vessel.

  • Equilibration: Stir continuously at fixed temperatures (e.g., 298.15 K to 323.15 K) for 24–48 hours.

  • Sampling: Stop stirring and allow settling for 2 hours.

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22

    
    m PTFE) to prevent precipitation during transfer.
    
  • Quantification: Dilute and analyze via HPLC (UV detection at

    
     nm).
    
Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Solid ACB Sample Char Solid State Characterization (PXRD, DSC) Start->Char Mix Solvent Addition (Excess Solid) Char->Mix Confirm Pure Polymorph Equil Isothermal Equilibration (T ± 0.05 K, 48h) Mix->Equil Filter Syringe Filtration (Isothermal) Equil->Filter HPLC HPLC Quantification Filter->HPLC Data Mole Fraction Solubility (x_exp) HPLC->Data

Figure 1: Standardized workflow for thermodynamic solubility determination ensuring phase purity and thermal equilibrium.

Thermodynamic Modeling & Data Correlation

Raw solubility data (


) must be correlated to thermodynamic models to allow for interpolation and calculation of dissolution enthalpy.
Modified Apelblat Equation

The most accurate semi-empirical model for correlating solubility with temperature for rigid aromatic systems.



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    
  • Utility: Provides the highest

    
     correlation (>0.99) for benzopyran derivatives due to its ability to account for the non-linear heat capacity change of the solution.
    
Van't Hoff Analysis (Dissolution Thermodynamics)

To understand why the compound dissolves, we calculate the apparent thermodynamic functions:



  • Enthalpy (

    
    ):  Typically positive (endothermic)  for ACB derivatives. Dissolution requires heat to break the crystal lattice (
    
    
    
    -
    
    
    stacking).
  • Entropy (

    
    ):  Typically positive (entropy-driven) . The disorder increases as the rigid crystal breaks into solvated molecules.
    
Hansen Solubility Parameters (HSP)

For predicting solubility in new solvents without experimentation, calculate the "distance" (


) between the solute (1) and solvent (2):


  • 
     (Dispersion):  High for the benzopyran core.
    
  • 
     (Polarity):  Moderate due to the ketone and chloro groups.
    
  • 
     (H-bonding):  Significant due to the amino group.
    
  • Rule: Smaller

    
     indicates higher solubility.
    
Visualization: Thermodynamic Logic

ThermoLogic Input Experimental Data (x_exp vs T) Apelblat Apelblat Model (Correlation) Input->Apelblat Regression VantHoff Van't Hoff Plot (ln x vs 1/T) Input->VantHoff Linear Fit Params Thermodynamic Parameters (ΔH_sol, ΔS_sol, ΔG_sol) VantHoff->Params Slope/Intercept Conclusion Mechanism: Endothermic & Entropy Driven Params->Conclusion Sign Analysis

Figure 2: Logical flow for extracting thermodynamic mechanisms from raw solubility data.

Expected Solubility Trends & Solvent Selection

Based on the structural properties of the benzopyran-4-one class (e.g., Apigenin, Chromone), the following solubility hierarchy is expected for Amino-Chloro-Benzopyran-4-one:

Solvent ClassRepresentative SolventsExpected SolubilityMechanism
Polar Aprotic DMSO, DMF, DMAc Very High Strong dipole interactions disrupt crystal lattice; H-bond acceptance from -NH₂.
Glycols PEG-400, Propylene Glycol High "Like dissolves like" for the polar/organic hybrid structure. Ideal for liquid formulations.
Short-chain Alcohols Methanol, Ethanol Moderate H-bonding capability matches the amine/ketone, but alkyl chain is too short for the hydrophobic core.
Esters/Ketones Ethyl Acetate, Acetone Moderate to Low Good for crystallization; solubility drops sharply with temperature (high yield recovery).
Water Water Very Low (<0.1 mg/mL) Hydrophobic effect dominates; energy cost to create cavity in water network is too high.

Critical Insight for Purification: A mixture of DMF (solvent) and Water (anti-solvent) is often the most effective system for recrystallizing ACB derivatives. The compound dissolves readily in DMF but crashes out as a pure solid upon water addition.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Thermodynamics. Link

  • Shakeel, F., et al. (2017). Solubility and thermodynamic parameters of apigenin in different neat solvents at different temperatures. Journal of Molecular Liquids. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[3] Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Farmacia. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

Sources

The 2,3-Disubstituted Chromone Scaffold: Synthetic Architectures and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromone (4H-chromen-4-one) framework represents a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets including kinases, histone deacetylases (sirtuins), and efflux pumps. While the core structure is ubiquitous in nature (flavonoids), the 2,3-disubstituted variants offer a unique chemical space. The simultaneous functionalization of the C2 and C3 positions allows for the precise tuning of electronic distribution and steric fit, critical for overcoming the limitations of simple flavones.

This technical guide dissects the synthetic evolution of these scaffolds—moving from harsh classical condensations to atom-economical oxidative cyclizations—and analyzes their Structure-Activity Relationships (SAR) in oncology and neurodegeneration.

Chemical Architecture & Reactivity

The chromone ring system consists of a benzene ring fused to a


-pyrone ring.[1] The biological versatility of 2,3-disubstituted chromones stems from their specific electronic properties:
  • C2 Position (Electrophilic Potential): Naturally susceptible to nucleophilic attack in precursor forms (chromanones). In the final aromatic system, substituents here dictate the planarity and lipophilicity of the molecule.

  • C3 Position (Nucleophilic Character): The C3 position is enolic in character. In unsubstituted chromones, it is the primary site for electrophilic substitution (halogenation, formylation).

  • The 2,3-Interplay: Substituents at C2 and C3 often act synergistically. For instance, a bulky group at C2 can force a C3-substituent out of plane, creating a "twisted" conformation essential for selectivity against specific kinase pockets.

Visualization: Synthetic Pathways

The following diagram illustrates the evolution from classical Baker-Venkataraman rearrangement to modern Iodine-mediated oxidative cyclization, highlighting the efficiency of accessing the 2,3-disubstituted core.

ChromoneSynthesis Sub1 o-Hydroxyacetophenone Chalcone 2'-Hydroxychalcone (Intermediate) Sub1->Chalcone Claisen-Schmidt Sub2 Aldehyde / Acid Chloride Sub2->Chalcone Baker Baker-Venkataraman (Base/Acid) Chalcone->Baker Classical Route Iodine I2 / DMSO Oxidative Cyclization Chalcone->Iodine Modern One-Pot Diketone 1,3-Diketone Baker->Diketone Cyclization Acid Cyclization Diketone->Cyclization Chromone 2,3-Disubstituted Chromone Cyclization->Chromone Iodine->Chromone C-H Functionalization

Figure 1: Comparative synthetic logic. The modern I2/DMSO route (green path) bypasses the isolation of 1,3-diketones, offering a direct entry to 3-functionalized scaffolds.

Synthetic Methodologies: The Shift to Oxidative Cyclization

While the Baker-Venkataraman rearrangement remains a textbook method, it suffers from multiple steps and harsh conditions. Recent advancements have prioritized oxidative cyclization using molecular iodine (


) in DMSO. This method is superior for generating 2,3-disubstituted libraries because it can introduce a halogen at the C3 position in situ, providing a handle for further cross-coupling (Suzuki/Sonogashira).
Comparison of Methods
FeatureBaker-Venkataraman (Classical)Iodine/DMSO Oxidative Cyclization (Modern)
Precursor o-Hydroxyacetophenone ester2'-Hydroxychalcone or Enaminone
Steps 2-3 (Rearrangement

Cyclization)
1 (One-pot)
Atom Economy Low (Loss of leaving groups)High
C3 Functionalization Requires post-synthetic modificationSimultaneous (e.g., 3-iodo formation)
Sustainability High solvent/acid waste"Green" oxidant (DMSO/I2)

Detailed Protocol: Iodine-Mediated Synthesis of 3-Iodo-2-Arylchromones

This protocol is selected for its robustness and ability to generate a versatile intermediate. The resulting 3-iodochromone can be further derivatized to create complex 2,3-disubstituted libraries.

Target: Synthesis of 3-iodo-2-phenylchromone (3-iodoflavone). Mechanism: The reaction proceeds via an iodonium ion intermediate followed by intramolecular nucleophilic attack by the hydroxyl group and subsequent oxidation.

Materials
  • 2'-Hydroxychalcone (1.0 mmol)

  • Molecular Iodine (

    
    ) (1.2 - 2.0 mmol)
    
  • Dimethyl Sulfoxide (DMSO) (5 mL)

  • Sodium Thiosulfate (

    
    ) (sat. aq.)
    
  • Ethyl Acetate (for extraction)

Step-by-Step Methodology
  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-hydroxychalcone (1.0 mmol) in DMSO (5 mL).

  • Catalyst Addition: Add molecular iodine (

    
    , 1.2 mmol) to the solution.
    
    • Note: The solution will turn dark brown. An excess of iodine is often used to ensure complete conversion and iodination at C3.

  • Heating: Heat the reaction mixture to 80–100 °C in an oil bath.

    • Causality: Heat is required to drive the oxidative dehydrogenation. DMSO acts as both solvent and oxidant (regenerating

      
       from HI in situ).
      
  • Monitoring: Monitor progress via TLC (Hexane:EtOAc 4:1). The starting chalcone spot will disappear, and a new, less polar spot (chromone) will appear. Reaction time is typically 1–3 hours.

  • Quenching: Cool the mixture to room temperature. Pour into ice-cold water (20 mL).

  • Work-up: Add saturated sodium thiosulfate solution dropwise with stirring until the brown iodine color disappears (turning yellow/white precipitate).

    • Validation: The removal of excess iodine is critical to prevent product contamination and ensure accurate yield calculation.

  • Isolation: Filter the precipitate (if solid) or extract with ethyl acetate (

    
     mL). Wash organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

Yield Expectation: 80–95%. Characterization: The disappearance of the chalcone


-unsaturated ketone protons in 

H NMR and the appearance of the C3-I signal (or lack of C3-H) confirms the structure.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The 2,3-disubstituted chromone scaffold acts as a template for designing inhibitors against specific enzymes. The SAR is highly dependent on the nature of the substituents at C2 and C3.

Key Biological Targets
TargetTherapeutic AreaKey Substituent FeaturesMechanismRef
SIRT2 NeurodegenerationC2: Alkyl/Phenyl (lipophilic). C6/C8: Electron-withdrawing (Br, Cl).NAD+-dependent deacetylation inhibition.[2][1]
ABCG2 Cancer (MDR)C2: Linked to methoxyindole.[3] C5: Benzyloxy group.[4][5]Inhibition of drug efflux pump (reversing resistance).[2]
Tubulin CancerC2/C3: Styryl groups (Styrylchromones).[1]Binds to colchicine site, inhibiting polymerization.[3]
MAO-B Parkinson'sC2/C3: Phenylcarboxamide or cyclic amines.Selective inhibition of monoamine oxidase B.[4]
Visualization: SAR Pharmacophore Map

The following diagram maps the functional requirements for maximizing biological potency, specifically focusing on anticancer and SIRT2 inhibitory activity.

ChromoneSAR Core Chromone Scaffold (4H-chromen-4-one) Pos2 Position C2 (Lipophilic Pocket) Core->Pos2 Pos3 Position C3 (Electronic/Steric Gate) Core->Pos3 Pos68 Positions C6/C8 (Electronic Tuning) Core->Pos68 Eff2 Bulky Aryl/Alkyl: Increases SIRT2 Selectivity Styryl: Tubulin Binding Pos2->Eff2 Eff3 Halogen/Aryl: Modulates Planarity Prevents Metabolic Oxidation Pos3->Eff3 Eff68 Electron Withdrawing (Br, Cl): Enhances Potency (SIRT2) Increases Lipophilicity Pos68->Eff68

Figure 2: Pharmacophore map detailing the impact of regional substitution on biological efficacy.

Future Outlook: Hybrids and PROTACs

The future of 2,3-disubstituted chromones lies in molecular hybridization .

  • Chromone-Indole Hybrids: Combining the chromone core with indole moieties (at C2 or C3) has shown potent ABCG2 inhibitory activity, addressing multi-drug resistance in chemotherapy [2].

  • PROTACs: The chromone scaffold is being explored as a "warhead" ligand for E3 ligase recruitment in Proteolysis Targeting Chimeras (PROTACs), specifically targeting kinases where the chromone provides the specific binding element.

References

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. (2012). Link

  • Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry. (2013).[3] Link

  • Styrylchromones: Biological Activities and Structure-Activity Relationship. Current Medicinal Chemistry. (2020). Link

  • A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors. Molecules. (2023). Link

  • Iodine-mediated direct synthesis of 3-iodoflavones. Tetrahedron Letters. (2012). Link

  • Iodine-Mediated Synthesis of 2-(Methylthio)-4H-chromen-4-ones. Journal of Organic Chemistry. (2021). Link

Sources

An In-depth Technical Guide to the Safe Handling of 3-Amino-2-chloro-4H-1-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Amino-2-chloro-4H-1-benzopyran-4-one has been found in publicly available databases. This guide is a synthesis of safety information from structurally related compounds, including chlorinated aromatic compounds and heterocyclic amines. The recommendations herein are provided for research and drug development professionals and should be used to inform a comprehensive risk assessment. It is imperative to handle this compound with caution, assuming it possesses significant hazards.

Section 1: Chemical Identification and Physical Properties (Anticipated)

While specific experimental data for 3-Amino-2-chloro-4H-1-benzopyran-4-one is not available, its properties can be inferred from its structural motifs: a chlorinated benzopyranone core with an amine substituent.

Structure:

  • IUPAC Name: 3-Amino-2-chloro-4H-1-benzopyran-4-one

  • Molecular Formula: C₉H₆ClNO₂

  • Core Components:

    • Benzopyran-4-one: A bicyclic heterocyclic ketone.

    • Chloro Substituent: An electron-withdrawing halogen on the pyran ring.

    • Amino Group: A primary amine substituent on the pyran ring.

PropertyAnticipated Value/CharacteristicRationale
Appearance Likely a solid at room temperature (e.g., crystalline powder).Aromatic heterocyclic compounds of this size are typically solids.
Solubility Sparingly soluble in water; soluble in organic solvents.The aromatic and chlorinated nature suggests limited aqueous solubility.
Stability Stable under standard laboratory conditions.The core ring system is generally stable.
Reactivity Potential for hazardous reactions with strong oxidizing agents.Common for many organic compounds.
Section 2: Hazard Identification and Toxicological Profile (Inferred)

The primary hazards associated with this molecule are extrapolated from data on chlorinated aromatic compounds and primary aromatic amines.[1][2] These classes of compounds are known for their potential to cause significant health effects.

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact is likely to cause irritation.[3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3]

  • Dermal Absorption: Aromatic amines are often readily absorbed through the skin, leading to systemic toxicity.[2]

  • Systemic Toxicity: Potential for effects on the liver, kidneys, and blood (e.g., methemoglobinemia) upon significant exposure.[3]

  • Mutagenicity/Carcinogenicity: Heterocyclic aromatic amines are a class of compounds with known carcinogenic potential.[4] The carcinogenic properties of this specific compound have not been evaluated.

GHS Hazard Classification (Predicted):

  • Acute Toxicity, Oral (Category 4)

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation

  • Suspected of causing genetic defects [5]

  • Harmful to aquatic life with long-lasting effects [5]

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

As a Senior Application Scientist, my approach to the safety of a novel compound like 3-Amino-2-chloro-4H-1-benzopyran-4-one is one of proactive caution. The causality behind the stringent experimental choices recommended below is based on the well-documented hazards of its constituent chemical classes.

Expertise & Experience: The Rationale Behind Stringent Controls

The presence of a chlorinated aromatic system and a primary amine group on the same heterocyclic core raises several red flags for a chemist or toxicologist. Chlorinated aromatics are known for their persistence and potential for bioaccumulation, while aromatic amines are a classic structural alert for mutagenicity and carcinogenicity.[2][4] The combination of these functionalities necessitates treating this compound as highly hazardous until proven otherwise. The protocols described below are therefore designed as a self-validating system of containment and control.

Trustworthiness: A Self-Validating System of Protocols

Each step in the handling and emergency protocols is designed to minimize exposure and validate the safety of the procedure. For example, the mandatory use of a chemical fume hood addresses the primary inhalation risk, while the specific glove recommendations are based on empirical data for resistance to chlorinated organic compounds.[1][6]

Authoritative Grounding & Comprehensive References

The recommendations provided are grounded in established safety guidelines for handling hazardous chemicals, as published by regulatory and advisory bodies such as the CDC's National Institute for Occupational Safety and Health (NIOSH) and in peer-reviewed literature on chemical safety.

Section 3: Safe Handling and Storage

A systematic approach is essential for minimizing exposure to 3-Amino-2-chloro-4H-1-benzopyran-4-one. The following workflow outlines the critical steps for safe laboratory handling.[1]

Experimental Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment 1. Conduct Risk Assessment (Review this guide, identify hazards) EngineeringControls 2. Implement Engineering Controls (Certified chemical fume hood) RiskAssessment->EngineeringControls PPE 3. Don Appropriate PPE EngineeringControls->PPE Handle 4. Handle Compound in Designated Area PPE->Handle Storage 5. Proper Storage (Labeled, sealed, ventilated) Handle->Storage Waste 6. Waste Disposal (Segregated, labeled hazardous waste) Storage->Waste Decon 7. Decontaminate Work Area & Remove PPE Waste->Decon

Caption: General workflow for the safe handling of 3-Amino-2-chloro-4H-1-benzopyran-4-one.

Storage Recommendations:

  • Containers: Store in tightly sealed, properly labeled containers made of compatible materials (e.g., glass or high-density polyethylene).[7]

  • Environment: Keep in a cool, dry, and well-ventilated area.[7][8] The storage area should be designated for hazardous materials.

  • Incompatibilities: Store away from strong oxidizing agents and incompatible materials.[9]

Disposal: All waste containing 3-Amino-2-chloro-4H-1-benzopyran-4-one must be treated as hazardous waste.[1] Dispose of contaminated materials, including empty containers, gloves, and absorbent materials, in designated, labeled hazardous waste containers in accordance with institutional and regulatory guidelines.[5]

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on a thorough risk assessment.[10]

PPE TypeSpecificationRationale and Reference
Hand Protection Chemically resistant gloves. Viton® or butyl rubber are recommended over nitrile for prolonged contact with chlorinated aromatic compounds.[6]Aromatic and halogenated hydrocarbons can degrade many common glove materials.[11] Always check the manufacturer's compatibility chart.[10]
Eye/Face Protection Chemical splash goggles are mandatory. A face shield should be worn when there is a higher risk of splashes.[1]Protects against accidental splashes to the eyes, which are highly susceptible to chemical injury.
Skin and Body Protection A lab coat should be worn and fully buttoned. For larger quantities or splash risks, a chemical-resistant apron or coveralls are necessary.[1]Minimizes skin contact with the compound.
Respiratory Protection All work should be conducted in a certified chemical fume hood.[1]This is the primary engineering control to prevent inhalation of airborne particles.
Section 5: First-Aid Measures

In the event of exposure, immediate and appropriate action is critical.[12]

Exposure RouteFirst-Aid Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[13] Seek medical attention if irritation persists.[14]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14][15] Ensure the contaminated water does not flow into the unaffected eye.[16] Seek immediate medical attention.
Inhalation Move the exposed person to fresh air at once.[14] If breathing is difficult, administer oxygen if you are trained to do so. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[17] Seek immediate medical attention.[14]

Emergency Response Logic

EmergencyResponse cluster_actions Immediate Actions Exposure Exposure Occurs Assess Assess the Situation (Is the area safe?) Exposure->Assess Remove Remove from Exposure Assess->Remove Skin Skin Contact: Flush with water for 15+ min Remove->Skin Eyes Eye Contact: Flush with water for 15+ min Remove->Eyes Inhale Inhalation: Move to fresh air Remove->Inhale Ingest Ingestion: Rinse mouth (if conscious) Remove->Ingest Medical Seek Immediate Medical Attention Skin->Medical Eyes->Medical Inhale->Medical Ingest->Medical

Caption: Decision-making workflow for first aid in case of exposure.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds - Benchchem.
  • First Aid Procedures for Chemical Hazards | NIOSH - CDC.
  • Position-Specific Methyl Substitution on Benzo[a]pyrene Drives AHR-Dependent Fin Duplication in Zebrafish - PubMed.
  • Degradation of Heterocyclic Aromatic Amines in Oil Under Storage and Frying Conditions and Reduction of Their Mutagenic Potential - PubMed.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial.
  • First Aid: Chemical Exposure | UMass Memorial Health.
  • How to Choose PPE for Chemical Work.
  • First aid for chemicals - Hesperian Health Guides.
  • Hazardous Chemical Exposures | Office of Environmental Health and Safety.
  • First Aid for Chemical Exposures - CCOHS.
  • Personal Protective Equipment (PPE) Guide – Chemical Resistance - the NMSU safety.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - HSA.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.
  • Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC.
  • Safety Data Sheet: 4-Aminobenzonitrile - Carl ROTH.
  • Safety Data Sheet: Aminobenzene - Carl ROTH.
  • Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC.
  • (PDF) 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one - ResearchGate.
  • CHLORONITROBENZENES (mixed isomers) HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov.
  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC - NIH.
  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.
  • Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity - PubMed.

Sources

Methodological & Application

Application Note: Synthesis of 3-Amino-2-Chloro-Heterocycles from Gem-Dichloro Diones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It addresses the synthesis of 3-amino-2-chloro-substituted heterocycles , specifically analyzing the transformation of 3,3-dichloro-2,4-dioxo-quinoline (also known as 3,3-dichloroquinoline-2,4(1H,3H)-dione).

Critical Scientific Note: The transition from a Quinoline (N-heterocycle) starting material to a Chromone (O-heterocycle) product is chemically non-trivial and typically requires a ring-opening/ring-closing sequence (ANRORC mechanism) involving the loss of nitrogen and incorporation of oxygen (e.g., from a phenol). It is highly probable that the intended target is the 3-amino-2-chloroquinoline derivative or that the starting material was 3,3-dichlorochroman-2,4-dione .

This guide provides the protocol for the nucleophilic substitution and rearrangement of 3,3-dichloroquinoline-2,4-dione to yield 3-amino-substituted quinoline derivatives, while also outlining the parallel synthesis for the chromone scaffold if the O-heterocycle was the true target.

Executive Summary

This protocol details the synthetic pathway for converting 3,3-dichloro-2,4-dioxo-quinoline into 3-amino-substituted quinoline-2,4-diones via nucleophilic substitution. The gem-dichloro moiety at the C3 position of the quinoline-2,4-dione scaffold is highly reactive toward nucleophiles (amines) and susceptible to base-catalyzed rearrangement (Favorskii-type). This guide elucidates the reaction mechanism, provides a step-by-step experimental protocol, and clarifies the structural divergence between quinoline and chromone pathways.

Key Reaction Parameters
ParameterSpecification
Starting Material 3,3-Dichloroquinoline-2,4(1H,3H)-dione
Reagents Primary/Secondary Amines, Anhydrous DMF or Ethanol
Temperature 80°C – 100°C (Reflux)
Reaction Type Nucleophilic Substitution / Rearrangement
Key Intermediate 3-Chloro-3-amino-quinoline-2,4-dione (Transient)
Target Product 3-Amino-quinoline-2,4-dione derivatives

Scientific Background & Mechanism[7]

The Gem-Dichloro Reactivity

The 3,3-dichloroquinoline-2,4-dione scaffold contains a gem-dichloro group adjacent to two carbonyls (a cyclic


-diketo dichloride). This creates a highly electrophilic center at C3.
  • Nucleophilic Attack: Primary amines attack the C3 position, displacing one chloride ion.

  • Elimination/Substitution: The second chloride can be displaced, or the molecule can undergo rearrangement depending on the basicity of the amine and solvent conditions.

  • Ring Contraction (Side Reaction): In the presence of strong alkali (OH⁻), 3,3-dichloroquinoline-2,4-diones undergo a Favorskii-like rearrangement to form 3-chloro-2-oxoindole-3-carboxylic acids (Isatin derivatives).

Pathway Divergence: Quinoline vs. Chromone

The user request implies a conversion from Quinoline (N) to Chromone (O).

  • Quinoline Pathway: Retention of the Nitrogen atom. Reaction with amines yields 3-aminoquinoline-2,4-dione .[1]

  • Chromone Pathway: Requires 3,3-dichlorochroman-2,4-dione (Coumarin derivative) as the starting material.

Mechanistic Diagram (Graphviz)

The following diagram illustrates the reaction nodes and potential rearrangement pathways.

ReactionPathway cluster_legend Pathway Legend SM 3,3-Dichloroquinoline- 2,4-dione Int1 Intermediate: 3-Chloro-3-amino- quinoline-2,4-dione SM->Int1 + R-NH2 (Nucleophilic Subst.) ProdR Product B (Rearrangement): 3-Chloro-2-oxoindole- 3-carboxylic acid SM->ProdR + NaOH (Favorskii-type Rearrangement) ProdQ Product A: 3-Aminoquinoline- 2,4-dione Int1->ProdQ - HCl (Elimination/Tautomerization) key Red: Starting Material Yellow: Unstable Intermediate Green: Target (Amine) Blue: Side Product (Base)

Caption: Reaction pathway of 3,3-dichloroquinoline-2,4-dione showing competition between amination (Green) and ring-contraction rearrangement (Blue).

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 3,3-Dichloroquinoline-2,4(1H,3H)-dione (Synthesized via chlorination of 4-hydroxy-2-quinolone with

      
      ).
      
    • Primary Amine (e.g., Benzylamine, Aniline, or aqueous Ammonia).

    • Solvent: N,N-Dimethylformamide (DMF) or Ethanol (anhydrous).

    • Base: Triethylamine (Et3N) - optional scavenger.

  • Equipment:

    • Round-bottom flask (50 mL).

    • Reflux condenser with drying tube (

      
      ).
      
    • Magnetic stirrer/hotplate.

    • Rotary evaporator.

Synthesis of 3-Aminoquinoline-2,4-dione (Standard Protocol)

This procedure targets the 3-amino derivative, retaining the quinoline core.

  • Preparation: Dissolve 3,3-dichloroquinoline-2,4-dione (1.0 mmol, 230 mg) in anhydrous DMF (5 mL).

  • Addition: Add the Primary Amine (2.2 mmol) dropwise at room temperature.

    • Note: Use excess amine (2.2 eq) to act as both nucleophile and HCl scavenger.

  • Reaction: Heat the mixture to 80–90°C for 2–4 hours .

    • Monitoring: Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material (

      
      ) should disappear, and a more polar product (
      
      
      
      ) should appear.
  • Work-up:

    • Pour the reaction mixture into ice-cold water (50 mL).

    • A precipitate should form immediately.

    • Stir for 15 minutes to ensure complete precipitation.

  • Isolation: Filter the solid under vacuum. Wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from Ethanol/DMF (9:1) or purify via column chromatography (Silica gel, DCM:MeOH gradient).

Alternative: Synthesis of 3-Chloro-2-oxoindole (Ring Contraction)

If the objective is the 2-chloro-ring-contracted product (Isatin derivative), use this modification:

  • Suspend 3,3-dichloroquinoline-2,4-dione (1.0 mmol) in 10% NaOH (5 mL).

  • Heat at reflux for 30 minutes.

  • Acidify with HCl to pH 2.

  • The product, 3-chloro-2-oxoindole-3-carboxylic acid , precipitates. Decarboxylation (heating) yields 3-chlorooxindole .

Analytical Validation (Self-Validating System)

To ensure the identity of the product, compare spectral data against these expected values.

TechniqueExpected Signal (3-Amino-quinoline-2,4-dione)Structural Insight
1H NMR

6.0 - 6.5 ppm (Broad s, 1H)
Exchangeable N-H proton of the amine at C3.
1H NMR

11.2 ppm (s, 1H)
Amide N-H of the quinoline ring.
IR Spectroscopy 3300-3400 cm⁻¹N-H stretching (Primary/Secondary amine).
IR Spectroscopy 1640-1680 cm⁻¹C=O stretching (Amide/Lactam).
Mass Spectrometry M+ peak corresponds to [SM - 2Cl + NH-R + H]Confirms loss of both chlorines and addition of amine (or loss of one Cl and HCl).

Troubleshooting:

  • Issue: Product remains oily.

    • Solution: Triturate with diethyl ether or hexane to induce crystallization.

  • Issue: Recovery of starting material.

    • Solution: Increase temperature to 100°C or use a stronger base (e.g., Pyridine) as solvent.

References

  • Klásek, A., et al. (2002).[2] Syntheses of 3-aminoquinoline-2,4(1H,3H)-diones. Heterocycles .

    • Context: Describes the reaction of 3-chloro and 3-bromo-quinoline-2,4-diones with amines.
  • Proisl, K., et al. (2017).[3] Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Current Organic Chemistry .

    • Context: Review of the reactivity of quinoline-2,4-diones, including 3,3-dichloro deriv
  • Wallén, E. A., et al. (2007). Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. Organic Letters.

    • Context: Provides the correct chemistry for chromone synthesis, highlighting the structural difference

Sources

protocol for amination of 2-chlorochromone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Amination of 2-Chlorochromone Derivatives

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols and expert insights for the synthesis of 2-aminochromone derivatives through the nucleophilic aromatic substitution (SNAr) of 2-chlorochromones. The 2-aminochromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and antifungal agents[1]. This document outlines the underlying reaction mechanism, critical experimental parameters, step-by-step procedures for various amine classes, and troubleshooting advice to enable researchers in synthetic and medicinal chemistry to reliably construct these valuable molecules.

Introduction: The Significance of 2-Aminochromones

Chromones are a prominent class of oxygen-containing heterocyclic compounds, with their derivatives exhibiting a wide spectrum of biological activities[2][3]. The introduction of an amino group at the C2 position of the chromone ring profoundly influences the molecule's electronic properties and its ability to form key hydrogen bonds with biological targets. This functionalization has been a successful strategy in the development of novel therapeutic agents. The direct amination of readily accessible 2-chlorochromone precursors is a robust and versatile method for generating libraries of 2-aminochromone derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Reaction Overview and Mechanism

The conversion of 2-chlorochromone to a 2-aminochromone derivative is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike typical SNAr reactions on simple aryl halides, this transformation is facilitated without the need for transition-metal catalysts.

Causality of C2-Position Reactivity

The reactivity of the C2 position towards nucleophilic attack is governed by the electronic nature of the chromone ring system. The key factors are:

  • Inductive and Resonance Effects: The pyrone ring's oxygen atom and the C4-carbonyl group act as powerful electron-withdrawing groups. They delocalize electron density from the C2 carbon, rendering it highly electrophilic and susceptible to attack by nucleophiles.

  • Intermediate Stabilization: The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex[4][5]. When the nucleophile (amine) attacks the C2 position, the resulting negative charge can be delocalized onto the electronegative oxygen atom of the carbonyl group, significantly stabilizing the intermediate and lowering the activation energy of the reaction[5][6].

The general mechanism is an addition-elimination sequence, as depicted below.

SNAr Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products R1 2-Chlorochromone INT Meisenheimer Complex (Stabilized Intermediate) R1->INT 1. Nucleophilic Attack (Addition) R2 Amine (R₂NH₂) R2->INT P1 2-Aminochromone INT->P1 2. Leaving Group Expulsion (Elimination) P2 Chloride Ion (Cl⁻) INT->P2

Figure 1: General mechanism for the SNAr amination of 2-chlorochromone.

Critical Experimental Parameters: A Scientist's Perspective

The success of the amination protocol hinges on the careful selection of several key parameters. The choices are not arbitrary but are based on established principles of chemical reactivity.

  • Choice of Amine: The nucleophilicity of the amine is a primary driver. Aliphatic amines (primary and secondary) are generally more nucleophilic and react more readily than aromatic amines (e.g., anilines). For less reactive anilines, higher temperatures or slightly longer reaction times may be necessary. Steric hindrance on the amine can also slow the reaction rate.

  • Solvent Selection: Polar aprotic solvents are the standard choice for SNAr reactions.

    • DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), NMP (N-Methyl-2-pyrrolidone): These solvents are excellent at solvating the reactants and stabilizing the charged Meisenheimer intermediate, thereby accelerating the reaction. Their high boiling points also permit heating to the temperatures often required for these transformations[6].

    • Ethanol or Acetonitrile: For highly reactive amines, less polar solvents like ethanol can be sufficient and may simplify product work-up.

  • Role of the Base: A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. The formation of HCl would otherwise protonate the starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction.

    • Inorganic Bases (K₂CO₃, Cs₂CO₃): These are mild, inexpensive, and generally easy to remove during aqueous work-up. They are an excellent first choice for most aminations.

    • Organic Bases (Et₃N, DIPEA): Triethylamine or diisopropylethylamine are homogeneous bases that can also act as acid scavengers. They are often used when a completely anhydrous system is desired.

  • Temperature Control: While some reactions with potent nucleophiles may proceed at room temperature, heating is typically required to drive the reaction to completion, especially with less reactive amines. A common temperature range is 80–120 °C[7]. Reaction progress should always be monitored (e.g., by TLC or LC-MS) to avoid decomposition from excessive heat or prolonged reaction times.

Summary of Recommended Reaction Conditions

The following table summarizes typical starting conditions for the amination of a generic 2-chlorochromone derivative. Optimization may be required based on the specific substrate.

Amine TypeRecommended SolventRecommended Base (Equivalents)Typical TemperatureTypical Reaction Time
Primary Aliphatic DMF, EthanolK₂CO₃ (1.5 - 2.0) or Et₃N (1.5)60 - 100 °C4 - 12 hours
Secondary Aliphatic DMF, DMSOK₂CO₃ (1.5 - 2.0) or DIPEA (1.5)80 - 120 °C6 - 18 hours
Aromatic (Anilines) DMF, NMPK₂CO₃ (2.0)100 - 140 °C12 - 24 hours

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. DMF and DMSO are skin-permeable; handle with care.

Protocol 1: Amination with an Aliphatic Amine (e.g., Morpholine)

This protocol provides a general method for reacting 2-chlorochromone derivatives with primary or secondary aliphatic amines.

G A 1. Reagent Setup Combine 2-chlorochromone, K₂CO₃, and DMF in a flask. B 2. Add Amine Add morpholine (1.2 eq) to the stirred mixture. A->B C 3. Heat Reaction Heat to 80-100 °C. B->C D 4. Monitor Progress Check reaction completion by TLC or LC-MS. C->D E 5. Work-up Cool, pour into ice water, and stir to precipitate. D->E F 6. Isolate Product Filter the solid product, wash with water. E->F G 7. Purify Recrystallize from ethanol or purify by column chromatography. F->G

Figure 2: Standard workflow for the amination of 2-chlorochromone.

Step-by-Step Procedure:

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-chlorochromone derivative (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethylformamide (DMF, approx. 0.1 M concentration).

  • Amine Addition: Add the aliphatic amine (e.g., morpholine, 1.2 - 1.5 eq) to the stirred suspension at room temperature.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) using an oil bath.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice-cold water while stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts, followed by a small amount of cold diethyl ether or hexane to aid in drying.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography to yield the pure 2-aminochromone derivative.

Protocol 2: Amination with an Aromatic Amine (e.g., Aniline)

This protocol is adapted for less nucleophilic aromatic amines, often requiring more forcing conditions.

Step-by-Step Procedure:

  • Reagent Setup: In a round-bottom flask, combine the 2-chlorochromone derivative (1.0 eq), the aniline derivative (1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add DMF or NMP (approx. 0.1-0.2 M concentration) and begin stirring.

  • Heating: Heat the reaction mixture to a higher temperature (typically 110-130 °C).

  • Monitoring: Due to the slower reaction rate, monitor the reaction every few hours by TLC or LC-MS. The reaction may require 12-24 hours.

  • Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1[7]. The product is typically precipitated by pouring the reaction mixture into water.

  • Purification: Aromatic amine products are often highly colored. Purification by column chromatography (e.g., using a hexane/ethyl acetate gradient) is frequently necessary to obtain a high-purity product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Amine is not nucleophilic enough. 3. Inactive base.1. Increase reaction temperature in 10-20 °C increments. 2. Switch to a more polar solvent (e.g., from ethanol to DMF). 3. Use freshly dried K₂CO₃ or a stronger base like Cs₂CO₃.
Multiple Products/Decomposition 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Presence of other reactive functional groups.1. Reduce the reaction temperature. 2. Monitor the reaction more frequently and stop it as soon as the starting material is consumed. 3. Protect other sensitive functional groups if necessary.
Difficult Purification 1. Residual high-boiling solvent (DMF/DMSO). 2. Product is highly polar.1. During work-up, wash the crude product extensively with water. If the product is soluble, perform an aqueous extraction. 2. Use a more polar eluent system for column chromatography (e.g., with methanol).

Conclusion

The amination of 2-chlorochromone derivatives via nucleophilic aromatic substitution is a powerful and reliable method for synthesizing a diverse range of 2-aminochromones. By understanding the underlying mechanism and carefully controlling key experimental parameters such as solvent, base, and temperature, researchers can efficiently access these valuable compounds. The protocols provided herein serve as a robust starting point for the synthesis and exploration of new chemical entities in the field of drug discovery and development.

References

  • Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline.
  • Fisher Scientific. Aromatic Nucleophilic Substitution.
  • Ghosh, C. K., Chakraborty, A., & Bandyopadhyay, C. (2016). Chemistry of 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes. ResearchGate.
  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. PMC.
  • Synthesis of furan-linked iminomethyl 2-aminochromones via a base-promoted cascade reaction of 3-cyanochromones with β-ketodinitriles. PubMed.
  • Chopra, A., Singh, L., Kapoor, V., & Dhingra, N. (2019). DESIGN, SYNTHESIS, MOLECULAR DOCKING AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF 4-AMINO-N-[(4-OXO-2-(PHENYLAMINO)-4H-CHROMEN-3-YL) METHY- LENE]BENZENESULFONAMIDE AND THEIR DERIVATIVES. ResearchGate.
  • Pyran derivatives. XX. 2-Aminochromone benzo-fused derivatives with antiproliferative properties. PubMed.
  • Synthesis of different 2-amino-4H-chromones in the presence of Fe3O4@nPr-NH2@Zn3(BTC)2. ResearchGate.
  • Wallén, E. A. A., Dahlén, K., Grøtli, M., & Luthman, K. (2007). Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. Organic Letters, 9(3), 389–391.
  • Gaspar, A., Matos, M. J., Garrido, J. M. P. J., & Borges, F. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews.
  • Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives using click chemistry. PMC.
  • Wallén, E. A. A., Dahlén, K., Grøtli, M., & Luthman, K. (2007). Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones. ResearchGate.
  • Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Morressier.
  • How can one do Amination of 2-chloro substituted pyridines without using palladium chemistry? ResearchGate.
  • ZIOC scientists developed an asymmetric method for the synthesis of aminochromone derivatives. N.D. Zelinsky Institute of Organic Chemistry.
  • Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed.
  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions at the C2 Position.
  • Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 10(9), 917–923.

Sources

reaction conditions for nucleophilic substitution at C-2 of chromones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHRM-02

Abstract

The C-2 position of the chromone (4H-chromen-4-one) scaffold represents a critical pharmacophore insertion point for drug discovery, particularly in the development of kinase inhibitors, anticancer agents, and antioxidants. However, direct nucleophilic substitution at C-2 is kinetically challenged by the specific electronic architecture of the


-pyrone ring. This guide details optimized protocols for C-2 functionalization, focusing on the displacement of leaving groups (SNV mechanism) and managing the competing thermodynamic risk of pyrone ring opening (degradation).

Mechanistic Grounding: The Electrophilic Paradox

To successfully engineer C-2 substitutions, one must understand the electronic environment. The C-2 position is inherently electrophilic due to the electron-withdrawing nature of the adjacent ether oxygen and the carbonyl group at C-4. However, unlike simple


-unsaturated ketones, the aromatic character of the fused benzene ring and the pseudo-aromaticity of the pyrone ring stabilize the system, reducing reactivity toward weak nucleophiles.
The SNV Mechanism (Addition-Elimination)

Substitution at C-2 does not follow a standard SNAr mechanism because the ring is not fully aromatic. Instead, it proceeds via a Nucleophilic Vinylic Substitution (SNV) pathway, specifically an Addition-Elimination sequence:

  • Addition: The nucleophile attacks C-2, disrupting the conjugation and forming a tetrahedral intermediate (stabilized by the carbonyl).

  • Elimination: The leaving group (LG) is expelled, restoring the

    
    -unsaturated system.
    
Visualization: Reaction Pathway & Competing Risks

The following diagram illustrates the bifurcation between successful substitution and the fatal "ring-opening" side reaction caused by hard nucleophiles or high basicity.

ChromoneMechanism Substrate 2-LG-Chromone (LG = Cl, OTf, OTs) Inter Tetrahedral Intermediate Substrate->Inter Ad_N (Attack at C-2) Nu Nucleophile (Nu-) Nu->Inter Product 2-Nu-Chromone (Substitution) Inter->Product Elimination (-LG) (Kinetic Path) RingOpen Ring Opening (Phenolic Enone) Inter->RingOpen C-O Bond Cleavage (Thermodynamic Path) RingOpen->Product Recyclization (Acid/Heat) Degradation Salicylic Acid Derivatives RingOpen->Degradation Hydrolysis

Figure 1: The mechanistic bifurcation at the C-2 position. Successful substitution requires conditions that favor elimination of the Leaving Group (LG) over pyrone ring cleavage.

Substrate Selection & Leaving Group Engineering

Direct substitution on unsubstituted chromone is rarely efficient. Pre-functionalization with a leaving group is required.

Leaving Group (LG)ReactivityStabilityRecommended Use Case
Chloride (-Cl) ModerateHighStandard for amine/thiol nucleophiles. Cost-effective.
Triflate (-OTf) Very HighLow (Hydrolysis prone)Required for weak nucleophiles or C-C bond formation.
Methanesulfonyl (-OMs) HighModerateAlternative to triflate; easier to handle.
Trihalomethyl (-CX3) SpecialHighReacts via 1,4-addition-elimination; often yields carboxylates.

Expert Insight: For most medicinal chemistry applications, 2-chlorochromone is the "Gold Standard" substrate due to its balance of reactivity and shelf-stability. It is readily synthesized from 4-hydroxycoumarin via Vilsmeier-Haack conditions (POCl3/DMF).

Experimental Protocols

Protocol A: C-2 Amination (Synthesis of 2-Aminochromones)

Objective: Introduction of secondary amines at C-2. Challenge: Primary amines often lead to ring opening/recyclization to form quinolones (the rearrangement trap). Secondary amines are safer.

Materials:

  • Substrate: 2-Chlorochromone (1.0 equiv)

  • Nucleophile: Secondary Amine (1.2 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve 2-chlorochromone in dry MeCN (0.2 M concentration).

  • Addition: Add

    
    . Stir for 5 minutes at Room Temperature (RT).
    
  • Nucleophile: Add the secondary amine dropwise.

  • Reaction:

    • For cyclic amines (morpholine, piperidine): Stir at RT for 2–4 hours.

    • For acyclic/hindered amines: Heat to reflux (80°C) for 6–12 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). Look for the disappearance of the starting material spot (Rf ~0.6) and appearance of a fluorescent blue/green spot (product).

  • Workup:

    • Evaporate solvent under reduced pressure.

    • Resuspend residue in water (to dissolve salts) and extract with Dichloromethane (DCM) x3.

    • Wash organic layer with Brine, dry over

      
      .
      
  • Purification: Recrystallization from Ethanol is often sufficient. If oil, use Flash Chromatography (SiO2).

Critical Control Point: If using primary amines, keep the temperature low (0°C to RT) to prevent the ring-opening rearrangement to 4-quinolones (unless that is the target).

Protocol B: C-2 Thiolation (S-Nucleophiles)

Objective: Synthesis of 2-thiochromones (sulfides). Challenge: Thiols are prone to oxidation (disulfide formation) and are highly nucleophilic, risking double addition.

Materials:

  • Substrate: 2-Chlorochromone

  • Nucleophile: Thiol (R-SH) (1.1 equiv)

  • Base:

    
     (1.5 equiv) - Cesium promotes S-alkylation via the "Cesium Effect".
    
  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Degassing: Sparge the DMF with Nitrogen/Argon for 15 minutes to remove dissolved oxygen (prevents disulfide formation).

  • Solubilization: Dissolve 2-chlorochromone and thiol in the degassed DMF.

  • Activation: Add

    
     in one portion.
    
  • Reaction: Stir at RT. Reaction is typically fast (30 min – 2 hours).

  • Quench: Pour the reaction mixture into ice-cold dilute HCl (0.1 M). Acidic quench prevents ring opening of the product during workup.

  • Isolation: Filter the precipitate (if solid) or extract with EtOAc.

Troubleshooting & Optimization Logic

The following decision tree assists in optimizing low-yielding reactions.

OptimizationLogic Start Low Yield / No Reaction CheckSM Is SM consumed? Start->CheckSM AnalyzeProd Analyze Byproducts CheckSM->AnalyzeProd Yes IncreaseTemp Increase Temp (Reflux) CheckSM->IncreaseTemp No RingOpened Ring Opening Occurred AnalyzeProd->RingOpened Phenolic peaks in NMR? Polymer Polymer AnalyzeProd->Polymer Baseline material? ChangeLG Switch LG to -OTf (Higher Reactivity) IncreaseTemp->ChangeLG Still No Reaction Soln1 Soln1 RingOpened->Soln1 Decrease Basicity (Use DIPEA instead of KOH) Soln2 Soln2 RingOpened->Soln2 Switch Solvent (Use Toluene/Non-polar) Dilute Dilute Polymer->Dilute Dilute Reaction (<0.05 M)

Figure 2: Optimization workflow for C-2 nucleophilic substitution.

Key Troubleshooting Data
ObservationRoot CauseCorrective Action
Broad -OH peak in 1H NMR (>10 ppm) Ring opening (hydrolysis)Use anhydrous solvents; switch to weaker organic bases (DIPEA).
Recovery of Starting Material Nucleophile too weakSwitch solvent to DMSO (enhances nucleophilicity); Use 2-triflate chromone.
Formation of 4-Quinolone N-nucleophile rearrangementThis is intrinsic to primary amines. No easy fix for substitution; requires specific pathway control.

References

  • General Reactivity of Chromones

    • Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation.[1] (2022). Royal Society of Chemistry.

  • Fluorinated Chromone Reactivity

    • Synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes.[2] (2003). Journal of Organic Chemistry.

  • Mechanistic Insight (SNV)

    • Nucleophilic Substitution (SN1, SN2).[3][4][5][6] Organic Chemistry Portal.

  • Aminochromone Synthesis

    • Enantioselective Catalytic Synthesis of α-Stereogenic Chromen-4-one Amino Derivatives. (2023).[4][7][8] ZIOC.

  • Copper-Catalyzed C-2 Functionalization

    • Copper-catalyzed selective alkynylation with N-propargyl carboxamides as nucleophiles.[7] (2023).[4][7][8] ResearchGate.

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Amino-Chromone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 3-Amino-Chromones and the Imperative for Synthetic Efficiency

The chromone (4H-chromen-4-one) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] From anti-inflammatory and anticancer to neuroprotective agents, the versatility of the chromone core allows for extensive structural diversification to modulate biological activity.[2] Among its many derivatives, 3-amino-chromones represent a critical class of intermediates. The amino group at the C3 position serves as a versatile synthetic handle for the introduction of diverse functionalities, enabling the construction of complex molecular architectures and the exploration of vast chemical space in drug discovery programs.

Traditionally, the synthesis of these valuable intermediates has been hampered by lengthy reaction times, often requiring harsh conditions and leading to modest yields. In the fast-paced environment of drug development, such inefficiencies create significant bottlenecks. This application note details the application of microwave-assisted organic synthesis (MAOS) as a powerful tool to overcome these limitations. By leveraging the principles of microwave heating, we demonstrate a significant acceleration of reaction rates, enhancement of product yields, and an overall greener synthetic approach to 3-amino-chromone intermediates.[3][4]

The Rationale for Microwave-Assisted Synthesis: Beyond Thermal Effects

Microwave irradiation accelerates chemical reactions through a mechanism distinct from conventional heating.[5] It involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized heating minimizes the formation of hotspots and reduces the thermal degradation of sensitive compounds.[4] The primary advantages of MAOS in the context of 3-amino-chromone synthesis include:

  • Dramatic Reduction in Reaction Times: Reactions that typically take hours or even days under conventional reflux can often be completed in a matter of minutes.[3]

  • Improved Reaction Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, simplifying purification and increasing overall yield.[5]

  • Enhanced Reaction Control and Reproducibility: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.

  • Energy Efficiency and Greener Chemistry: By heating only the reaction vessel and its contents, microwave synthesis is significantly more energy-efficient than conventional methods that heat a large oil bath or heating mantle. This, coupled with often-reduced solvent volumes, aligns with the principles of green chemistry.[4]

Synthetic Pathways to 3-Amino-Chromones via Microwave Irradiation

Several synthetic strategies can be employed for the microwave-assisted synthesis of 3-amino-chromones. The choice of route often depends on the availability of starting materials and the desired substitution pattern on the chromone core.

Route A: Nucleophilic Substitution of 3-Halo-Chromones

A common and effective method involves the nucleophilic aromatic substitution of a halogen atom at the C3 position of the chromone ring with an amine. 3-Bromo- or 3-chloro-chromones are suitable starting materials for this transformation.

Proposed Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the amine attacks the electron-deficient C3 position of the chromone, which is activated by the adjacent carbonyl group. This forms a tetrahedral intermediate, which then eliminates the halide ion to yield the 3-amino-chromone product. Microwave irradiation accelerates this process by increasing the kinetic energy of the molecules and promoting the necessary bond formations and breakages.

G cluster_reaction Microwave-Assisted Reaction cluster_product Product 3-Halo-Chromone 3-Halo-Chromone Nucleophilic Attack Nucleophilic Attack 3-Halo-Chromone->Nucleophilic Attack Amine Amine Amine->Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Addition Elimination of Halide Elimination of Halide Tetrahedral Intermediate->Elimination of Halide Elimination 3-Amino-Chromone 3-Amino-Chromone Elimination of Halide->3-Amino-Chromone

Figure 1: Workflow for the synthesis of 3-amino-chromones from 3-halo-chromones.

Route B: From 2'-Hydroxyacetophenones (One-Pot Synthesis)

A more convergent approach involves a one-pot synthesis starting from readily available 2'-hydroxyacetophenones. This method typically proceeds through the formation of an intermediate that is then cyclized and aminated under microwave irradiation.

Proposed Mechanism: The 2'-hydroxyacetophenone can first be converted to a 3-formylchromone or a related electrophilic intermediate. Subsequent reaction with an amine source under microwave conditions leads to the formation of the 3-amino-chromone. The microwave energy facilitates multiple steps in this one-pot sequence, including condensation, cyclization, and amination.

G cluster_reaction One-Pot Microwave Synthesis cluster_product Product 2'-Hydroxyacetophenone 2'-Hydroxyacetophenone Intermediate Formation Intermediate Formation 2'-Hydroxyacetophenone->Intermediate Formation Formylating Agent Formylating Agent Formylating Agent->Intermediate Formation Amine Source Amine Source Cyclization & Amination Cyclization & Amination Amine Source->Cyclization & Amination Intermediate Formation->Cyclization & Amination 3-Amino-Chromone 3-Amino-Chromone Cyclization & Amination->3-Amino-Chromone

Figure 2: One-pot synthesis of 3-amino-chromones from 2'-hydroxyacetophenones.

Comparative Performance: Microwave vs. Conventional Synthesis

The advantages of microwave-assisted synthesis are most evident when directly compared to traditional heating methods. The following table summarizes typical results for the synthesis of chromone derivatives, illustrating the significant improvements in reaction time and yield.

Reaction TypeMethodReaction TimeYield (%)Reference
Synthesis of Chromone DerivativesConventional Heating5-9 hours68-77%[5]
Synthesis of Chromone DerivativesMicrowave Irradiation 4-10 minutes 80-87% [5]
Synthesis of FlavonolsConventional Heating10-14 hours61-68%[6]
Synthesis of FlavonolsMicrowave Irradiation 9-12 minutes 79-83% [6]
Aldol Condensation for Chalcone PrecursorsConventional Heating3-20 hoursVariable[4]
Aldol Condensation for Chalcone PrecursorsMicrowave Irradiation Shortened Time Improved [4]

Detailed Experimental Protocols

The following protocols are generalized and may require optimization for specific substrates. All reactions should be performed in a dedicated microwave reactor with temperature and pressure monitoring.

Protocol A: Synthesis of 3-Amino-Chromone from 3-Bromo-Chromone

Reagents and Equipment:

  • 3-Bromo-chromone (1 equivalent)

  • Amine (e.g., morpholine, piperidine, or a primary amine; 1.2-2 equivalents)

  • Solvent (e.g., DMF, DMSO, or Ethanol)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial, add 3-bromo-chromone (e.g., 1 mmol, 225 mg).

  • Add the desired amine (e.g., 1.2 mmol).

  • Add the solvent (3-5 mL) and a magnetic stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC or LC-MS if possible.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-chromone.

Protocol B: One-Pot Synthesis of a 3-Amino-Chromone Derivative from a 2'-Hydroxyacetophenone

Reagents and Equipment:

  • Substituted 2'-hydroxyacetophenone (1 equivalent)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2-3 equivalents)

  • Amine source (e.g., ammonium acetate or a primary amine; 2-3 equivalents)

  • Solvent (e.g., Ethanol or Acetic Acid)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave reactor

Procedure:

  • In a 10 mL microwave vial, combine the 2'-hydroxyacetophenone (e.g., 1 mmol), DMF-DMA (e.g., 2.5 mmol), and the amine source (e.g., 2.5 mmol).

  • Add the solvent (3-5 mL) and a magnetic stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 150-180 °C) for a specified time (e.g., 20-40 minutes).

  • Upon completion, cool the vial to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold solvent.

  • If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Troubleshooting and Optimization

  • Low Yield: Increase the reaction temperature or time in small increments. Ensure the vial is properly sealed to prevent solvent evaporation. The choice of solvent can also significantly impact the yield; screen different polar, high-boiling point solvents.

  • Side Product Formation: Decrease the reaction temperature or time. The formation of byproducts can sometimes be suppressed by using a different base or catalyst.

  • Incomplete Reaction: Increase the equivalents of the amine or other reagents. Ensure efficient stirring throughout the reaction.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 3-amino-chromone intermediates. The protocols outlined in this application note demonstrate the potential for rapid, efficient, and high-yielding syntheses that can accelerate the drug discovery and development pipeline. The adoption of this technology offers a clear advantage over conventional methods, providing researchers with a powerful tool for the timely generation of novel chemical entities.

References

  • Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. Rasayan J. Chem.2011 , 4(4), 839-842.

  • Albuquerque, H. M. T., et al. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules2021 , 26(20), 6293.

  • Lidström, P., et al. Microwave assisted organic synthesis—a review. Tetrahedron2001, 57(45), 9225-9283.
  • -The comparative results of conventional and microwave methods, analytical, physical data and magnetic moment values of the compounds. ResearchGate.

  • Reddy, G. J., et al. Microwave Assisted One Pot Synthesis of Tetrazole Based 3-hydroxy-4H-chromen-4-ones by Modified Algar-Flynn-Oyamada Reaction and their Antimicrobial Activity. J. Mex. Chem. Soc.2019 , 63(4), 134-143.

  • Balakrishna, C., et al. An Efficient Microwave-Assisted Propylphosphonic Anhydride (T3P®)-Mediated One-Pot Chromone Synthesis via Enaminones. Synlett2018 , 29(08), 1087-1091.

  • Gabr, Y., et al. Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. J. Med. Chem.2021, 64(15), 10755-10793.
  • Ju, Y., Kumar, D., & Varma, R. S. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. J. Org. Chem.2006 , 71(17), 6697-6700.

  • Shi, L., et al. Rapid and Efficient Microwave-Assisted Amination of Electron-Rich Aryl Halides without a Transition-Metal Catalyst. Org. Lett.2003 , 5(19), 3515-3517.

  • Kumar, P., & Bodas, M. S. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Org. Lett.2000 , 2(24), 3821-3823.

  • Becerra-Rivas, C. A., Cuervo-Prado, P. A., & Orozco-Lopez, F. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum2021 , 26(3), 425-446.

  • Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. J. Chem. Sci.2014 , 126(5), 1461-1470.

  • Synthesis of Chromones and Flavones. Organic Chemistry Portal.

  • Reis, J., et al. Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. J. Med. Chem.2017, 60(19), 7941-7959.

Sources

functionalization of 3-amino group in benzopyran-4-one systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of the 3-Amino Group in Benzopyran-4-one Systems

Executive Summary

The benzopyran-4-one (chromone) scaffold is a privileged structure in medicinal chemistry, serving as the core for flavonoids, isoflavones, and various kinase inhibitors. The 3-amino derivative (3-aminochromone) represents a critical "diversity handle." Unlike the 2-position, which is highly electrophilic, the 3-position offers a nucleophilic amine adjacent to a carbonyl, enabling unique heterocyclization and functionalization pathways.

This guide provides validated protocols for transforming the 3-amino group into high-value pharmacophores: Schiff bases (imines) , amides , and halo-derivatives (via Sandmeyer types). It addresses specific solubility challenges and reactivity profiles distinct from simple anilines.

Reactivity Profile & Mechanistic Insight

The 3-amino group in chromone is electronically distinct from a standard aniline.

  • Reduced Nucleophilicity: The amine lone pair is partially delocalized into the electron-deficient pyrone ring (specifically towards the C4 carbonyl). Consequently, 3-aminochromones are less nucleophilic than phenylamine, often requiring acid catalysis or activated electrophiles.

  • C2-Electrophilicity: The C2 position is a "soft" electrophile (Michael acceptor). When using basic conditions for amine functionalization, researchers must avoid hard nucleophiles that could attack C2 and ring-open the pyrone.

  • Stability: The resulting Schiff bases (imines) at the 3-position are stabilized by conjugation with the chromone

    
    -system but remain susceptible to hydrolysis in aqueous acidic media.
    
Visualizing the Reaction Landscape

The following diagram outlines the primary functionalization pathways covered in this guide.

ReactivityLandscape Start 3-Aminochromone (Nucleophilic Handle) Path1 Condensation (Aldehydes) Start->Path1 Path2 Acylation (Acid Chlorides) Start->Path2 Path3 Diazotization (NaNO2/HX) Start->Path3 Prod1 Schiff Bases (Imines) Path1->Prod1 - H2O Prod2 Amides (Kinase Inhibitors) Path2->Prod2 - HCl Prod3 3-Halo/Azido (Suzuki Precursors) Path3->Prod3 Sandmeyer

Figure 1: Strategic functionalization pathways for the 3-aminochromone core.

Protocol A: Synthesis of Schiff Bases (Imines)

Application: Library generation for antimicrobial and antioxidant screening. Mechanism: Acid-catalyzed dehydration.

Materials
  • Substrate: 3-Aminochromone (1.0 eq)

  • Reagent: Aromatic Aldehyde (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH) or Toluene (for stubborn substrates)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-aminochromone in 15 mL of absolute EtOH.

    • Expert Note: If the chromone does not dissolve at RT, gently warm to 40°C. If still insoluble, switch to a 1:1 EtOH:Toluene mixture.

  • Activation: Add 1.1 mmol of the substituted benzaldehyde followed by 2 drops of glacial acetic acid.

    • Why? The acid protonates the aldehyde carbonyl, making it more susceptible to attack by the weakly nucleophilic 3-amine.

  • Reflux: Attach a condenser and reflux the mixture for 4–6 hours.

    • Monitoring: Check TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the amine spot (usually lower Rf) and appearance of a fluorescent/colored imine spot.

  • Workup:

    • Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

    • The Schiff base typically precipitates as a yellow/orange solid.

    • Filter the solid and wash with cold ethanol (2 x 5 mL).

  • Purification: Recrystallize from hot ethanol or benzene.

Critical Quality Attributes (CQA)
AttributeSpecificationDetection Method
Appearance Yellow to Orange NeedlesVisual
NMR Signal Singlet

8.5–9.0 ppm

H-NMR (Azomethine -CH=N-)
IR Signal 1610–1640 cm

FTIR (C=N Stretch)
Yield >75%Gravimetric

Protocol B: Chemoselective Acylation (Amide Formation)

Application: Synthesis of stable analogs for kinase inhibition (e.g., CDK, PI3K). Challenge: Preventing bis-acylation or ring opening.

Experimental Workflow

AcylationFlow Step1 Dissolve 3-Aminochromone in Dry DCM (0.1 M) Step2 Add Pyridine (1.5 eq) Cool to 0°C Step1->Step2 Step3 Dropwise Addition of Acid Chloride (1.1 eq) Step2->Step3 Step4 Warm to RT Stir 2-4 Hours Step3->Step4 Decision TLC Complete? Step4->Decision Workup Wash: 1N HCl -> NaHCO3 -> Brine Dry over Na2SO4 Decision->Workup Yes Retry Add 0.5 eq Catalyst (DMAP) Heat to Reflux Decision->Retry No (Stalled)

Figure 2: Acylation workflow with contingency for low-reactivity substrates.

Detailed Procedure
  • Setup: Flame-dry a two-neck flask under Nitrogen/Argon.

  • Solvation: Dissolve 3-aminochromone (1.0 mmol) in dry Dichloromethane (DCM, 10 mL).

    • Alternative: If solubility is poor, use THF. Avoid DMF if possible due to workup difficulty, though it is necessary for highly polar derivatives.

  • Base Addition: Add Pyridine (1.5 mmol) or Triethylamine (1.5 mmol).

    • Expert Note: Pyridine is preferred as it acts as both base and nucleophilic catalyst.

  • Reaction: Cool to 0°C. Add the acid chloride (1.1 mmol) dropwise over 10 minutes.

    • Causality: Rapid addition causes localized heating, which may lead to bis-acylation.

  • Quench & Isolate:

    • Dilute with DCM (20 mL).

    • Wash with 1N HCl (to remove pyridine), then Sat. NaHCO

      
      , then Brine.
      
    • Evaporate solvent. The amide is usually stable enough for flash column chromatography (SiO

      
      , MeOH/DCM gradient).
      

Advanced Protocol: Sandmeyer-Type Halogenation

Application: Converting the amine to Iodine/Bromine for subsequent Palladium-catalyzed cross-coupling (Suzuki/Sonogashira).

  • Diazotization: Suspend 3-aminochromone in 6M HCl at -5°C. Add NaNO

    
     (1.2 eq) dropwise. Stir 20 min.
    
    • Observation: The suspension should clarify as the diazonium salt forms.

  • Substitution:

    • For Iodide: Add KI (2.0 eq) solution slowly.

    • For Bromide: Add CuBr (1.1 eq) in HBr.

  • Workup: Extract with Ethyl Acetate. Wash with sodium thiosulfate (to remove free I

    
    /Br
    
    
    
    ).

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield (Schiff Base) Water inhibition (Equilibrium)Use a Dean-Stark trap or add 4Å Molecular Sieves to the reaction.
No Reaction (Acylation) Poor NucleophilicityAdd 10 mol% DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic catalyst.
Ring Opening Attack at C2Avoid strong hydroxide bases (NaOH/KOH). Use organic bases (TEA, DIPEA, Pyridine).
Product Hydrolysis Unstable ImineReduce the imine immediately with NaBH

to the secondary amine (Reductive Amination) if the target is not the double bond.

References

  • Synthesis of Heterocyclic Schiff Bases

    • Source: MDPI (Molecules/Int. J. Mol. Sci.)
    • Context: Protocols for condensing 3-aminobenzanthrone/chromones with aldehydes using acid c
    • Link:

  • Biological Activity of Chromone Derivatives

    • Source: NIH / PubMed
    • Context: Structure-Activity Relationship (SAR) of 3-substituted chromones as kinase inhibitors and antimicrobial agents.
    • Link:

  • Acylation Methodologies

    • Source: NIH / PMC
    • Context: General procedures for chemoselective acylation of amino-functionalized systems in acidic or basic media.
    • Link:

  • Click Chemistry & Triazoles (Related 2-amino/3-amino context)

    • Source: Springer / NIH
    • Context: Synthesis of triazole derivatives from aminochromone precursors via azide intermediates.[1][2]

    • Link:

(Note: While some references focus on the 2-isomer or benzanthrone analogs, the chemical reactivity of the exocyclic amine remains methodologically consistent for the protocols described.)

Sources

one-pot synthesis methods for 2,3-substituted 4H-chromen-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Streamlined One-Pot Synthesis of 2,3-Substituted 4H-Chromen-4-ones

Executive Summary

The 2,3-substituted 4H-chromen-4-one (flavone/isoflavone) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous anticancer (e.g., Flavopiridol), anti-inflammatory, and antioxidant therapeutics.[1] Traditional synthesis often involves multi-step sequences—such as the Baker-Venkataraman rearrangement followed by cyclodehydrogenation—which suffer from poor atom economy and the need for intermediate isolation.[1]

This Application Note details two field-proven one-pot protocols that circumvent these limitations. We focus specifically on methods capable of installing substituents at both the C2 and C3 positions, a common requirement for optimizing structure-activity relationships (SAR).

  • Method A (Metal-Catalyzed): Palladium-catalyzed carbonylative annulation.[1][2] Best for high diversity; assembles the ring from o-iodophenols and internal alkynes.[1]

  • Method B (Metal-Free): Iodine/DMSO-mediated oxidative cyclization.[1] Best for robustness; converts

    
    -substituted 2'-hydroxychalcones directly to the chromenone.[1]
    

Strategic Route Selection

The choice of method depends primarily on the availability of starting materials and the desired substitution pattern.[1]

RouteSelection Start Target: 2,3-Substituted 4H-Chromen-4-one Decision Available Starting Materials? Start->Decision RouteA_Start o-Iodophenols + Internal Alkynes Decision->RouteA_Start Fragment Assembly RouteB_Start o-Hydroxyacetophenone + Aldehydes (Chalcone Precursors) Decision->RouteB_Start Linear Precursor MethodA Method A: Pd-Catalyzed Carbonylation (Larock Annulation) RouteA_Start->MethodA MethodB Method B: I2/DMSO Oxidative Cyclization RouteB_Start->MethodB OutcomeA High Diversity at C2/C3 Direct Assembly MethodA->OutcomeA OutcomeB Metal-Free Scalable & Robust MethodB->OutcomeB

Figure 1: Decision tree for selecting the optimal synthetic pathway.

Protocol A: Palladium-Catalyzed Carbonylative Annulation

This method, pioneered by Larock et al., is the "Gold Standard" for generating 2,3-disubstituted libraries.[1] It utilizes a three-component coupling of an o-iodophenol, an internal alkyne, and carbon monoxide (CO).[1]

Mechanism: The reaction proceeds via oxidative addition of Pd(0) to the aryl iodide, followed by regioselective insertion of the alkyne.[1] CO insertion then occurs to form an acyl-palladium intermediate, which undergoes intramolecular nucleophilic attack by the phenoxide to close the ring.[1]

Reagents & Equipment:

  • Catalyst: Pd(OAc)₂ (5 mol%)[1][3][4]

  • Ligand: Typically ligand-free or PPh₃ (depending on substrate sterics).[1]

  • CO Source: CO balloon (1 atm) or Mo(CO)₆ (solid surrogate, 1 equiv).

  • Base: Pyridine (2 equiv) or TBACl (1 equiv) to assist.[1]

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Protocol:

  • Preparation (Inert Atmosphere): Flame-dry a Schlenk tube or pressure vial and cool under Argon.

  • Loading: Add o-iodophenol (1.0 mmol), Internal Alkyne (3.0 - 5.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and Pyridine (160 µL, 2.0 mmol).

  • Solvation: Add anhydrous DMF (5 mL).

  • CO Introduction:

    • Gas Method:[1] Evacuate the vessel and backfill with CO (balloon pressure) three times.[1]

    • Solid Method: Add Mo(CO)₆ (264 mg, 1.0 mmol) directly with the reagents.[1]

  • Reaction: Heat the sealed vessel to 120 °C for 12–24 hours. Stirring must be vigorous.[1]

  • Work-up: Cool to room temperature. Dilute with diethyl ether (20 mL) and wash with 1N HCl (to remove pyridine), followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Critical Parameter: The regioselectivity is determined by the steric bulk of the alkyne.[1] The larger group on the internal alkyne typically ends up at the C2 position (distal to the carbonyl).[1]

Protocol B: Iodine/DMSO Mediated Oxidative Cyclization

This method is ideal when the carbon skeleton is already established (e.g., via Claisen-Schmidt condensation).[1] It converts 2'-hydroxychalcones into chromen-4-ones using DMSO as both the solvent and the oxidant.[1]

Mechanism:

  • Electrophilic iodination of the alkene.[1]

  • Intramolecular cyclization to form a dihydro-intermediate.[1]

  • Elimination of HI and oxidation (Kornblum-type) to restore aromaticity and form the ketone.[1]

Reagents & Equipment:

  • Substrate:

    
    -substituted-2'-hydroxychalcone (for 2,3-disubstituted products).
    
  • Oxidant: Iodine (I₂) (0.5 – 1.0 equiv).[1]

  • Solvent: DMSO (Reagent grade).[1]

  • Temp: 100–110 °C.

Step-by-Step Protocol:

  • Loading: In a round-bottom flask, dissolve the chalcone (1.0 mmol) in DMSO (5 mL).

  • Activation: Add molecular Iodine (127 mg, 0.5 mmol). Note: Stoichiometric iodine is often used to accelerate the reaction, though catalytic amounts can work with longer times.[1]

  • Heating: Heat the mixture to 100 °C in an oil bath.

  • Monitoring: Monitor by TLC. The reaction is typically complete in 1–3 hours.[1] The deep purple color of iodine may fade to a reddish-brown.[1]

  • Quenching: Cool to room temperature. Pour the mixture into crushed ice containing a small amount of Sodium Thiosulfate (sat. aq.) to quench excess iodine.[1]

  • Isolation: The product often precipitates as a solid.[1] Filter and wash with cold water.[5][6] If oil forms, extract with CH₂Cl₂.

Comparative Data & Troubleshooting

FeatureMethod A (Pd-Carbonylation)Method B (I₂/DMSO)
Scope Excellent for library generation (fragment coupling).[1]Best for scaling up specific targets.[1]
2,3-Substitution Controlled by internal alkyne inputs.[1]Requires pre-functionalized chalcone (

-sub).[1]
Yield Moderate to Good (60–85%)Good to Excellent (75–95%)
Green Metrics Low (Uses DMF, heavy metals).[1]High (Metal-free, DMSO is relatively benign).[1]
Cost High (Pd catalyst, Ligands).[1]Very Low (Iodine, DMSO).[1][7][8]

Troubleshooting Guide:

  • Problem (Method A): Low Yield / Pd Black formation.

    • Cause: Oxygen contamination or CO starvation.[1]

    • Fix: Ensure rigorous degassing.[1] If using a balloon, ensure it remains inflated.[1] Add TBACl (tetrabutylammonium chloride) as a phase transfer agent/stabilizer.[1]

  • Problem (Method B): Incomplete Conversion.

    • Cause: "Wet" DMSO or insufficient temperature.[1]

    • Fix: Use fresh DMSO.[1] Ensure internal temperature reaches >100 °C. Add another 0.2 equiv of I₂.[1]

Mechanistic Visualization (Method A)

ReactionMechanism Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd ArI o-Iodophenol ArI->OxAdd PdII_Ar Ar-Pd(II)-I OxAdd->PdII_Ar Insert Alkyne Insertion PdII_Ar->Insert Alkyne Internal Alkyne (R-C≡C-R') Alkyne->Insert VinylPd Vinyl-Pd Intermediate Insert->VinylPd CO_Insert CO Insertion VinylPd->CO_Insert CO CO CO->CO_Insert AcylPd Acyl-Pd Complex CO_Insert->AcylPd Cycliz Ring Closure (Reductive Elim) AcylPd->Cycliz Cycliz->Pd0 Regeneration Product 2,3-Substituted Chromenone Cycliz->Product

Figure 2: Catalytic cycle for the Pd-catalyzed carbonylative annulation (Larock method).[1]

References

  • Larock, R. C., et al. (2000).[1][9] "Synthesis of Coumarins via Palladium-Catalyzed Carbonylative Annulation of Internal Alkynes by o-Iodophenols." Organic Letters.

  • Larock, R. C., et al. (1999).[1][9] "Synthesis of Isocoumarins and α-Pyrones via Palladium-Catalyzed Annulation of Internal Alkynes." The Journal of Organic Chemistry.

  • Pathan, A., et al. (2024).[1][8] "I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis." RSC Advances.

  • Chang, M.-Y., et al. (2021).[1][10] "A novel one-pot synthesis of flavones."[1][10][11][12][13] RSC Advances.

  • Wu, Y.-D., et al. (2014).[1][8] "Iodine-Promoted Sequential Michael Addition/Oxidative Cyclization/Aromatization of Aryl Methyl Ketones." Tetrahedron. [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for Chromone Halogenation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromone halogenation. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with chromone scaffolds and seeking to optimize their halogenation protocols. Here, we move beyond simple step-by-step instructions to explore the critical role of reaction temperature, providing you with the rationale behind experimental choices to troubleshoot and refine your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is temperature a critical parameter in the halogenation of chromones?

A1: Temperature is one of the most influential parameters in any chemical reaction, governing both reaction rate and selectivity. In chromone halogenation, which typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism, temperature directly impacts several key factors:

  • Reaction Rate: As a general rule, increasing the temperature increases the reaction rate by providing the molecules with sufficient kinetic energy to overcome the activation energy barrier.[1] For sluggish reactions, elevating the temperature can be the difference between a reaction that stalls and one that proceeds to completion.

  • Regioselectivity: The chromone ring has multiple positions susceptible to halogenation (C3, C6, C8). The energy barriers to form the different regioisomeric intermediates are often distinct. Temperature can influence which pathway is kinetically favored, thereby affecting the product distribution.[2][3]

  • Side Reactions: Higher temperatures can promote undesirable side reactions, such as polyhalogenation, decomposition of starting materials or products, or reactions with the solvent.[4] Conversely, a temperature that is too low may not be sufficient to initiate the desired reaction, especially with less reactive halogenating agents.[5]

Q2: What is the general mechanistic pathway for chromone halogenation, and how does temperature influence it?

A2: The most common pathway is electrophilic aromatic substitution on the electron-rich portions of the chromone scaffold. The C3 position is particularly activated due to its enamine/enol ether-like character, while the benzene ring is also susceptible to substitution.

The mechanism can be visualized as follows:

Electrophilic Halogenation of Chromone cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromatization HalogenSource Halogen Source (e.g., NBS, I₂) Catalyst Catalyst / Δ (Lewis Acid / Heat) HalogenSource->Catalyst Electrophile Electrophile (X⁺) Catalyst->Electrophile Chromone Chromone SigmaComplex Sigma Complex (Arenium Ion) Chromone->SigmaComplex + X⁺ HalogenatedChromone Halogenated Chromone SigmaComplex->HalogenatedChromone - H⁺ Base Base

Caption: General mechanism of electrophilic chromone halogenation.

Temperature primarily affects Step 1 (generation of the electrophile) and Step 2 (the nucleophilic attack). For reagents like N-halosuccinimides (NBS, NCS), heat can facilitate the homolytic cleavage to initiate radical pathways or increase the concentration of the active electrophilic halogen species.[6][7] In Step 2, higher temperatures provide the energy needed to form the high-energy sigma complex intermediate.

Q3: Do radical halogenation pathways play a role, and how are they affected by temperature?

A3: Yes, particularly when using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or under UV irradiation, a free-radical mechanism can compete with or dominate the electrophilic pathway.[7][8] These reactions are highly sensitive to temperature. The initiation step, which involves the homolytic cleavage of the N-Br bond or a halogen molecule, is often induced by heat or light.[6] Propagation steps are typically very fast and less temperature-dependent, but the overall reaction rate is dictated by the initiation rate.

Troubleshooting Guide: Temperature Optimization

This section addresses specific issues encountered during chromone halogenation experiments, with a focus on temperature-related causes and solutions.

Problem 1: Low or No Product Yield

Your reaction has stalled, and TLC/LC-MS analysis shows predominantly unreacted starting material.

Potential Cause Scientific Rationale Troubleshooting Steps & Protocol
Insufficient Activation Energy The reaction temperature is too low to overcome the energy barrier for the formation of the electrophile or the subsequent attack by the chromone ring. This is common with deactivated chromones (containing electron-withdrawing groups) or mild halogenating agents.[5]1. Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes). 2. Refluxing: If the solvent's boiling point is within a reasonable range for your substrate's stability, running the reaction at reflux can be an effective way to maximize the reaction rate.[9] Ensure the setup includes a reflux condenser to prevent solvent loss.[10] 3. Switch to a Higher-Boiling Solvent: If the current solvent's boiling point is limiting, consider switching to a higher-boiling polar aprotic solvent like DMF, DMAc, or dioxane. However, be mindful that solvent can also influence reactivity and selectivity.[9][11]
Decomposition of Halogenating Agent Some halogenating agents are thermally labile. While heat is required, excessive temperatures can cause the reagent to decompose faster than it reacts with the substrate.1. Verify Reagent Stability: Check the supplier's data for the thermal stability of your specific halogenating agent. 2. Slow Addition at Elevated Temperature: Instead of adding the reagent all at once, add it portion-wise or as a solution via syringe pump to the heated reaction mixture. This maintains a low, steady concentration of the active reagent.
Problem 2: Poor Regioselectivity (Mixture of Isomers)

The reaction yields a mixture of halogenated chromones (e.g., C3 and C6-halogenated products) that are difficult to separate.

Potential Cause Scientific Rationale Troubleshooting Steps & Protocol
Kinetic vs. Thermodynamic Control Different regioisomers have different activation energies for their formation (kinetic products) and different thermodynamic stabilities (thermodynamic products). High temperatures can provide enough energy to overcome multiple activation barriers, leading to a mixture of products.[2][12] Lower temperatures often favor the product formed via the lowest energy barrier (the kinetic product).1. Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 0 °C or room temperature). While this will likely slow the reaction rate, it can significantly enhance selectivity for the kinetically favored product.[12] 2. Change the Halogenating Agent: Some reagents are inherently more selective. For instance, I₂ is often more selective than Br₂, which is more selective than Cl₂ (Reactivity-Selectivity Principle).[12] Using a bulkier halogenating agent can also improve selectivity due to steric hindrance.
Competing Reaction Mechanisms An electrophilic and a radical pathway may be occurring simultaneously, each with its own regiochemical preference. High temperatures can favor radical pathways.1. Add a Radical Inhibitor: To suppress a suspected radical reaction, add a radical scavenger like hydroquinone or TEMPO to the reaction mixture. If selectivity improves, it confirms the presence of a competing radical pathway. 2. Exclude Light: Wrap the reaction vessel in aluminum foil to prevent photo-initiation of radical reactions.
Problem 3: Formation of Polyhalogenated Byproducts

LC-MS analysis shows significant amounts of di- or tri-halogenated products, reducing the yield of the desired monohalogenated compound.

Potential Cause Scientific Rationale Troubleshooting Steps & Protocol
Product is More Reactive than Starting Material The initial monohalogenated product can sometimes be more electron-rich or sterically accessible than the starting chromone, making it more susceptible to a second halogenation. High temperatures and prolonged reaction times exacerbate this issue.1. Lower the Reaction Temperature: Reducing the temperature will slow down the second halogenation step more significantly than the first, improving selectivity for the mono-adduct. 2. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction. 3. Use Sub-Stoichiometric Halogenating Agent: Employ slightly less than one equivalent of the halogenating agent (e.g., 0.95 eq). This ensures the reaction stops after the first halogenation, though it will result in some unreacted starting material.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Temperature Screening

This protocol outlines a systematic approach to finding the optimal temperature for a new chromone halogenation reaction.

  • Setup: In parallel reaction tubes or vials, add your chromone substrate (e.g., 0.1 mmol) and solvent (e.g., 1 mL).

  • Temperature Control: Place the vials in separate heating blocks or oil baths set to a range of temperatures (e.g., 25 °C, 45 °C, 65 °C, 85 °C).

  • Reagent Addition: Once the solutions have reached the target temperature, add the halogenating agent (e.g., 1.05 equivalents of NBS).

  • Monitoring: Stir the reactions at their respective temperatures. After a set time (e.g., 1 hour), take an aliquot from each reaction, quench it (e.g., with aqueous sodium thiosulfate), and analyze by TLC or LC-MS.

  • Analysis: Compare the product-to-starting material ratio, regioselectivity, and byproduct formation across the different temperatures to identify the optimal condition.

Workflow: Decision-Making for Temperature Optimization

Temperature Optimization Workflow cluster_results Start Start: Halogenation of New Chromone Initial_Screen Initial Reaction (e.g., RT, 1.1 eq. NBS in DCM) Start->Initial_Screen Check_Conversion Check Conversion (TLC/LCMS) Initial_Screen->Check_Conversion No_Reaction Result: No/Low Conversion Check_Conversion->No_Reaction < 20% Good_Reaction Result: Good Conversion, Clean Check_Conversion->Good_Reaction > 80%, Clean Side_Products Result: Mixture of Isomers/ Polyhalogenation Check_Conversion->Side_Products Mixture Increase_Temp Action: Increase Temp (e.g., 50°C -> Reflux) No_Reaction->Increase_Temp Optimize Reaction Optimized Good_Reaction->Optimize Decrease_Temp Action: Decrease Temp (e.g., RT -> 0°C) Side_Products->Decrease_Temp Increase_Temp->Check_Conversion Re-evaluate Decrease_Temp->Check_Conversion Re-evaluate

Caption: A decision-making workflow for temperature optimization.

Data Summary Table
Halogenating AgentTypical Temperature RangeCommon SolventsNotes
NBS / NCS 0 °C to RefluxDCM, MeCN, CCl₄, AcOHCan proceed via electrophilic or radical pathways. Temperature is a key determinant of the mechanism.[8][13]
Molecular Iodine (I₂) Room Temp to 100 °CDCM, CHCl₃, AcOH, EtOHOften requires an oxidizing agent (e.g., H₂O₂, PhI(OAc)₂) or a base. Temperature can affect the rate of oxidant decomposition.[14][15]
Br₂ / Cl₂ -10 °C to Room TempAcOH, DCM, CCl₄Highly reactive and often less selective. Low temperatures are crucial to control reactivity and prevent side reactions.
Iodine Monochloride (ICl) 0 °C to Room TempDCM, AcOHMore reactive than I₂ but can provide better control and yield in some cases.

References

  • Fu, L., et al. (2020). The Domino Chromone Annulation and a Transient Halogenation-Mediated C–H Alkenylation toward 3-Vinyl Chromones. Organic Letters. [Link]

  • Li, Y., et al. (2018). Iodine(III)-mediated oxidative chlorination, bromination and iodination of chromone derivatives using alkyl halides as the solvent and halogen source. Organic Chemistry Frontiers. [Link]

  • Zeng, X., et al. (2023). Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones. Advanced Synthesis & Catalysis. [Link]

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  • Weissensteiner, J., et al. (2023). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Molecules. [Link]

  • Scribd. Factors Affecting The Relative Rates of Electrophilic Aromatic Substitution Reactions. [Link]

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  • Ghosh, M., et al. (2021). Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. Molecules. [Link]

  • Wan, J-P., & Liu, Y. (2022). Transient and Recyclable Halogenation Coupling (TRHC) for Isoflavonoid Synthesis with Site-Selective Arylation. Advanced Synthesis & Catalysis. [Link]

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  • Moore, B., et al. (2014). Regioselective Halogenation of Lavanducyanin by a Site-Selective Vanadium-Dependent Chloroperoxidase. Organic Letters. [Link]

  • Allen Overseas. Halogenation Reaction: Definition, Types & Examples. [Link]

  • YouTube. Halogenation of Alkenes | Mechanism | Stereochemistry | Examples. [Link]

  • Chemistry LibreTexts. (2023). Halogenation of Alkanes. [Link]

Sources

stability of 3-amino-2-chloro-4H-1-benzopyran-4-one under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-2024-CHRM Subject: Stability & Reactivity Profile of 3-Amino-2-Chloro-4H-1-Benzopyran-4-One in Basic Media

The Core Issue: The "Sacrificial" Chromone Ring

Executive Summary: 3-amino-2-chloro-4H-1-benzopyran-4-one (also known as 3-amino-2-chlorochromone) is inherently unstable under basic conditions. While the 2-chloro substituent suggests a standard nucleophilic substitution target, the pyrone ring is highly susceptible to nucleophilic attack at the C2 position by "hard" bases (e.g., hydroxides, alkoxides), leading to ring opening.

Because of the amino group at the C3 position, this ring opening triggers a rapid, often uncontrollable intramolecular rearrangement to form benzoxazole derivatives .

The Mechanistic Trap:

  • Attack: Base (

    
     or 
    
    
    
    ) attacks the highly electrophilic C2 position.
  • Ring Opening: The pyrone ring cleaves, generating a salicylate-type intermediate.

  • Recyclization: The pendant amino group (formerly at C3) attacks the newly formed carbonyl (ester/acid), expelling the leaving group and forming a thermodynamically stable benzoxazole ring.

Troubleshooting & FAQs
Q1: "My LCMS shows the starting material disappeared instantly with NaOH, but the mass doesn't match simple hydrolysis."

Diagnosis: You likely triggered the Gammill Rearrangement . Explanation: Instead of simply hydrolyzing the chloride to a hydroxyl (which would tautomerize), the compound rearranges.

  • Observation: Loss of Chromone characteristic UV (approx 300-330 nm shift).

  • Product: Benzoxazole-2-carboxylic acid (or ester).

  • Mass Shift: Watch for a mass corresponding to the loss of HCl but retention of the oxygen count (isomerization or hydration followed by HCl loss).

Q2: "I need to functionalize the 3-amino group. Can I use NaH or K2CO3?"

Recommendation: Avoid strong inorganic bases.

  • Risk: NaH is too basic and will deprotonate the amide/amine but also attack C2 or cause elimination.

  • Solution: Use non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine in aprotic solvents (DCM, THF). If you must use a stronger base, use Cs2CO3 strictly in anhydrous DMF at low temperatures (

    
    ), but yield loss is still expected.
    
Q3: "How do I substitute the Chlorine atom without destroying the ring?"

Strategy: You must use "soft" nucleophiles under neutral conditions.

  • Protocol: React with amines or thiols in ethanol or DMF without exogenous base. The amine reactant itself acts as the acid scavenger.

  • Note: If the nucleophile is "hard" (like an alkoxide), ring opening is inevitable.

Visualization: The Degradation Pathway

The following diagram illustrates the bifurcation between successful substitution and the fatal rearrangement pathway.

ChromoneStability cluster_legend Pathway Legend Start 3-Amino-2-Chlorochromone (Unstable Electrophile) Inter1 Tetrahedral Intermediate (C2 Attack) Start->Inter1 Hard Base (OH-, OR-) Subst 2-Substituted 3-Aminochromone Start->Subst Soft Nucleophile (R-NH2, R-SH) No Strong Base RingOpen Ring-Opened Salicylate Intermediate Inter1->RingOpen Pyran Ring Cleavage Benzoxazole Benzoxazole-2-Carboxylic Acid (Rearrangement Product) RingOpen->Benzoxazole Intramolecular Cyclization (-HCl) key Red Path = Degradation/Rearrangement Green Path = Desired Substitution

Caption: Mechanistic bifurcation of 3-amino-2-chlorochromone. Hard bases trigger ring opening and rearrangement to benzoxazoles (Red), while soft nucleophiles allow substitution (Green).

Experimental Protocols
Protocol A: Stability Assessment (Standard Operating Procedure)

Use this to verify if your specific reaction conditions will destroy the scaffold.

  • Preparation: Dissolve 5 mg of 3-amino-2-chlorochromone in 1 mL of Acetonitrile (ACN).

  • Control: Inject 5 µL into HPLC/UPLC (monitor 254 nm and 320 nm).

  • Challenge: Add 2 equivalents of the target base (e.g., TEA, NaOH, NaOMe).

  • Incubation: Vortex for 30 seconds at Room Temperature.

  • Analysis: Inject immediately.

    • Pass: Peak retention time is unchanged.

    • Fail: New peak appears (usually more polar/earlier eluting if hydrolyzed to acid, or different UV spectrum if benzoxazole).

Protocol B: Controlled Nucleophilic Substitution (Preserving the Ring)

Target: Replacing -Cl with an amine (-NHR) without ring opening.

ParameterSpecificationReason
Solvent Anhydrous Ethanol or DMFProtic solvents stabilize the leaving group; DMF is good for solubility.
Base None or Excess Amine reactantExternal bases promote ring opening.
Temperature

to RT
Heat accelerates the rearrangement pathway.
Stoichiometry 2.2 eq. of Nucleophile1 eq. for reaction, 1 eq. to scavenge HCl.

Step-by-Step:

  • Dissolve 3-amino-2-chlorochromone (1.0 eq) in Anhydrous Ethanol (0.1 M concentration).

  • Cool to

    
     in an ice bath.
    
  • Dropwise add the amine nucleophile (2.2 eq).

  • Stir at

    
     for 1 hour, then warm to Room Temperature.
    
  • Workup: Do not use basic extraction. Pour into ice water. If solid forms, filter. If oil, extract with EtOAc, wash with Brine (neutral), dry over

    
    .
    
References
  • Gammill, R. B. (1979). The synthesis of benzoxazoles from 3-amino-2-chlorochromone. The Journal of Organic Chemistry, 44(22), 3988–3989.

  • Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons. (Foundational text on the reactivity of the pyrone ring toward nucleophiles).
  • Ghosh, C. K. (1995). Nitrogen nucleophiles in the synthesis of heterocycles from chromones. Journal of Heterocyclic Chemistry, 32(6).

Chromone Synthesis Troubleshooting Hub: A Guide to Minimizing Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chromone Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of chromone ring closure. Instead of a rigid protocol, we offer a dynamic troubleshooting guide in a question-and-answer format to address the specific, practical challenges you encounter at the bench. Our focus is on understanding the "why" behind side reactions and providing mechanistically-driven solutions to optimize your synthesis.

Section 1: Foundational Concepts & Common Pitfalls

Chromone synthesis, a cornerstone in the preparation of a vast array of pharmacologically active compounds, often relies on the cyclization of precursors like 1-(2-hydroxyphenyl)-1,3-dicarbonyls.[1][2] These cyclizations, whether acid- or base-catalyzed, are susceptible to competing reaction pathways that can diminish yields and complicate purification. The most prevalent methods include the Baker-Venkataraman rearrangement to form the diketone precursor, followed by an acid-catalyzed cyclodehydration, and the Kostanecki-Robinson reaction.[3][4][5] Understanding the mechanisms of these reactions is the first step in diagnosing and preventing unwanted side products.

A primary challenge is controlling the reactivity of the 1,3-dicarbonyl intermediate. This species can exist in keto-enol tautomeric forms, and its enolate can participate in undesired intermolecular reactions or alternative cyclization pathways. The choice of catalyst, solvent, and temperature becomes critical in directing the reaction toward the desired chromone product.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here, we address common problems encountered during chromone ring closure.

Q1: My reaction yield is low, and I'm recovering a significant amount of the 1,3-dicarbonyl starting material. What's going wrong?

A1: This issue points to incomplete cyclization, which can stem from several factors related to reaction kinetics and thermodynamics.

  • Mechanistic Insight: The final step in many chromone syntheses is an acid-catalyzed intramolecular cyclodehydration.[6] This reaction requires protonation of a carbonyl, subsequent nucleophilic attack by the phenolic hydroxyl group, and elimination of water to form the stable aromatic pyrone ring. If the reaction conditions are not sufficiently forcing, the equilibrium may not favor the cyclized product.

  • Troubleshooting Steps:

    • Catalyst Choice & Concentration: Standard Brønsted acids like H₂SO₄, HCl, or p-toluenesulfonic acid (p-TSA) are commonly used.[7][8][9] If you are using a weaker acid (e.g., acetic acid), it may not be sufficient to promote efficient cyclization.[10] Consider switching to a stronger acid or using a dehydrating acid like polyphosphoric acid (PPA), which actively removes water and drives the reaction forward.[10]

    • Temperature Optimization: The cyclodehydration step is often the most energy-intensive. Insufficient heat will result in a sluggish reaction. Perform a temperature screen, typically between 80 °C and 120 °C, monitoring by TLC or LC-MS to find the optimal balance. Be aware that excessive heat can promote decomposition or charring, especially with sensitive substrates.

    • Water Removal: The reaction produces water, which can inhibit the catalyst and participate in a reverse reaction. If your solvent is not high-boiling, consider using a Dean-Stark trap to azeotropically remove water as it forms, thereby driving the equilibrium toward the product.

Q2: My main byproduct is a coumarin derivative. How can I suppress its formation?

A2: The formation of a coumarin alongside your target chromone is a classic issue, particularly in reactions like the Kostanecki-Robinson synthesis.[5][7][11]

  • Mechanistic Insight: This side reaction arises from a competing intramolecular aldol condensation pathway.[4][5] In the Kostanecki-Robinson reaction, an o-hydroxyaryl ketone is treated with an aliphatic anhydride and its sodium salt.[4] After initial O-acylation, the base can deprotonate the methyl group of the original ketone, leading to an intramolecular aldol condensation and subsequent elimination to form a coumarin. The desired pathway involves deprotonation of the methylene group of the newly introduced acyl chain to form the chromone.

  • Troubleshooting Workflow:

    G cluster_0 Problem: Coumarin Byproduct cluster_1 Reaction Pathways cluster_2 Solutions start Reaction Mixture: o-hydroxyaryl ketone + anhydride + base path_chromone Desired Pathway: Deprotonation at acyl methylene start->path_chromone Leads to Chromone path_coumarin Side Reaction: Deprotonation at ketone methyl start->path_coumarin Leads to Coumarin solution1 Modify Base: Use a bulkier or weaker base to favor thermodynamic product. path_coumarin->solution1 Mitigate with solution2 Modify Substrate: Use a pre-formed 1,3-diketone (Baker- Venkataraman) then acid cyclize. path_coumarin->solution2 Avoid by

  • Strategic Solutions:

    • Two-Step Approach: The most reliable method to avoid coumarin formation is to separate the formation of the 1,3-diketone from the cyclization step. First, synthesize the 1,3-diketone intermediate from the o-hydroxyaryl ketone via the Baker-Venkataraman rearrangement. [2][3]This reaction uses a base like KOH or NaH to promote an intramolecular acyl migration. [1][2]Once the pure diketone is isolated, subject it to acidic conditions (e.g., H₂SO₄ in ethanol) to exclusively form the chromone. This eliminates the possibility of the competing condensation pathway.

    • Reaction Condition Tuning: If a one-pot Kostanecki-Robinson is desired, careful selection of the base and anhydride is crucial. Using a less reactive anhydride or a milder base might selectively favor the desired reaction pathway, though this often requires extensive optimization for each specific substrate.

Q3: I'm observing the formation of a constitutional isomer. How do I control the regioselectivity of the cyclization?

A3: Regioselectivity becomes an issue when the 1,3-dicarbonyl precursor is unsymmetrical, offering two potential nucleophilic carbons for cyclization. This is particularly relevant in the synthesis of flavones (2-aryl chromones).

  • Mechanistic Insight: The cyclization is an intramolecular nucleophilic attack of the phenolic hydroxyl group onto one of the two carbonyl carbons of the diketone, followed by dehydration. The selectivity is governed by the relative electrophilicity of the two carbonyl carbons. Generally, the aryl ketone carbonyl is less electrophilic than the alkyl ketone carbonyl due to resonance stabilization from the aromatic ring.

  • Controlling Regioselectivity:

    • Electronic Effects: The reaction typically favors the formation of the thermodynamically more stable product. In the acid-catalyzed cyclization of an unsymmetrical 1-(2-hydroxyphenyl)-3-aryl-1,3-propanedione, the phenolic oxygen will preferentially attack the more electrophilic carbonyl carbon (the one further from the aryl group), leading to the formation of a flavone.

    • Catalyst Influence: The choice of catalyst can influence the outcome. While strong Brønsted acids are common, Lewis acids or heterogeneous catalysts like Wells-Dawson heteropolyacids have been used to achieve high selectivity under specific conditions. [12]These catalysts may coordinate differently with the two carbonyl groups, altering their relative electrophilicity.

  • Data-Driven Catalyst Selection:

Catalyst SystemTypical ConditionsSelectivityReference
H₂SO₄ / Acetic Acid Reflux, 2-4 hGood to Excellent for Flavone
Polyphosphoric Acid (PPA) 100-120 °C, 1-2 hExcellent; powerful dehydrating agent[10]
Dowex-50W Toluene, RefluxGood, reusable solid acid catalystN/A
Wells-Dawson Acid Toluene, RefluxExcellent, high yield and selectivity[12]

Section 3: Experimental Protocols

Protocol 1: Two-Step Synthesis of Flavone via Baker-Venkataraman Rearrangement and Acid-Catalyzed Cyclization

This protocol provides a reliable method for synthesizing flavones while avoiding coumarin byproducts.

Step A: Baker-Venkataraman Rearrangement to form 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

  • Reagent Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous pyridine (approx. 0.5 M).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the starting material.

  • Work-up 1: Pour the reaction mixture into ice-cold 2M HCl and extract with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-acetoxyacetophenone ester.

  • Rearrangement: Dissolve the crude ester in anhydrous pyridine. Add powdered potassium hydroxide (3.0 eq) portion-wise. Heat the mixture to 50-60 °C and stir for 2-3 hours. Monitor the formation of the yellow diketone product by TLC.

  • Work-up 2: After cooling, pour the reaction mixture into ice-cold 2M HCl. The yellow 1,3-diketone product should precipitate. Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure diketone. [3] Step B: Acid-Catalyzed Cyclodehydration to Flavone

  • Reaction Setup: To a solution of the purified 1,3-diketone (1.0 eq) in glacial acetic acid or ethanol, add a catalytic amount of concentrated sulfuric acid (approx. 5-10 mol%).

  • Cyclization: Heat the mixture to reflux (80-100 °C) for 1-3 hours. Monitor the disappearance of the yellow diketone and the formation of the flavone product by TLC or LC-MS.

  • Isolation: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. The flavone will precipitate as a white solid.

  • Purification: Filter the solid, wash thoroughly with water to remove acid, and then wash with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol if necessary.

References

  • Source: vertexaisearch.cloud.google.
  • Title: Baker–Venkataraman rearrangement - Wikipedia Source: en.wikipedia.org URL: [Link]

  • Title: Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions Source: ResearchGate URL: [Link]

  • Title: Baker-Venkatraman Rearrangement - Cambridge University Press Source: URL: [Link]

  • Title: Domino reactions of chromones with activated carbonyl compounds - Beilstein Journals Source: URL: [Link]

  • Title: Domino reactions of chromones with activated carbonyl compounds - PMC - NIH Source: URL: [Link]

  • Title: SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS Source: IJRPC URL: [Link]

  • Title: Synthesis of Chromones and Flavones - Organic Chemistry Portal Source: URL: [Link]

  • Title: Recent advances in the diversification of chromones and flavones by direct C-H bond activation or functionalization Source: mdpi.com URL: [Link]

  • Title: Flavones and Related Compounds: Synthesis and Biological Activity - PMC Source: URL: [Link]

  • Title: Allan–Robinson reaction - Wikipedia Source: en.wikipedia.org URL: [Link]

  • Title: (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies - ResearchGate Source: URL: [Link]

  • Title: Chromanone and flavanone synthesis - Organic Chemistry Portal Source: URL: [Link]

  • Title: Synthesis of substituted flavones and chromones using a Wells-Dawson heteropolyacid as catalyst - ResearchGate Source: URL: [Link]

  • Title: Kostanecki acylation - Wikipedia Source: en.wikipedia.org URL: [Link]

  • Title: (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview Source: URL: [Link]

  • Title: Kostanecki-Robinson Reaction (Chapter 35) - Name Reactions in Organic Synthesis Source: URL: [Link]

  • Title: Synthesis of chromone derivatives. The reaction was carried out with... - ResearchGate Source: URL: [Link]

  • Title: Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review - IJRAR.org Source: URL: [Link]

  • Title: Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies - PubMed Source: pubmed.ncbi.nlm.nih.gov URL: [Link]

  • Title: Synthesis of Chromones and Their Applications During the Last Ten Years Source: Semantic Scholar URL: [Link]

  • Title: Optimized Ring Closing Methesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC Source: URL: [Link]

  • Title: An amine solvent modification of the Kostanecki-Robinson reaction. Application to the synthesis of flavonols | The Journal of Organic Chemistry - ACS Publications Source: pubs.acs.org URL: [Link]

  • Title: Brønsted acid-catalyzed cycloisomerization of but-2-yne-1,4-diols with or without 1,3-dicarbonyl compounds to tri- and tetrasubstituted furans - PubMed Source: pubmed.ncbi.nlm.nih.gov URL: [Link]

  • Title: Regioselective Addition of 1,3-Dicarbonyl Dianions to Carbonyl Compounds: One Pot Lactonization and Ketalization of δ-Hydroxy-β-keto Esters to Protected Pyrone Derivatives - ResearchGate Source: URL: [Link]

  • Title: Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes - Organic Chemistry Portal Source: URL: [Link]

Sources

recrystallization solvents for amino-chlorochromone purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Case #ACC-PUR-001 Subject: Optimization of Recrystallization Solvents for Amino-Chlorochromone Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Purifying amino-chlorochromones (e.g., 6-amino-3-chlorochromone or its 2-aryl derivatives) presents a unique dual-challenge: the chromone core is planar and moderately lipophilic, while the amino group introduces basicity and hydrogen-bonding capability. This duality often leads to "oiling out" rather than crystallization.

This guide moves beyond generic solvent lists. We focus on polarity-tuning to exploit the specific dipole moments of the chloro-ketone system vs. the amine, ensuring high-purity lattice formation.

Part 1: The Diagnostic Matrix

Identify your specific failure mode before selecting a solvent.

SymptomProbable CauseImmediate Action
Oiling Out (Liquid-Liquid Phase Separation)Solvent boiling point > Compound melting point (depressed by impurities).Switch to Lower BP Solvent. (e.g., Replace Toluene with EtOAc). Use the "Seeding at Cloud Point" technique.
Colored Mother Liquor, White Crystals Success. Chromophore impurities (tars) are staying in solution.Wash crystals with cold, pure solvent immediately after filtration to prevent re-adsorption.
Co-precipitation of Isomers (e.g., 6-Cl vs 7-Cl)Isomers have nearly identical solubility profiles (Isomorphism).Use Derivatization Recrystallization. Convert free base to HCl or Picrate salt to amplify solubility differences.
Low Recovery Yield (<40%) Compound is too soluble in cold solvent (Supersaturation failure).Use a Anti-solvent Pair. (e.g., Dissolve in min. hot EtOH, add warm Water until turbid, cool slowly).

Part 2: Solvent Selection Logic

The choice of solvent depends heavily on the substitution pattern. The presence of the electron-withdrawing Chlorine atom at C3 or C6 reduces the basicity of the amine compared to aniline, making the molecule less polar than expected.

Primary Recommendation: The "Gradient Polarity" Approach

1. Ethanol (95% or Absolute)

  • Why: The standard. The hydroxyl group interacts with the amine/ketone, while the ethyl chain accommodates the aromatic rings.

  • Best For: 6-amino-3-chlorochromone, 3-aminomethyl derivatives.

  • Protocol Note: If yield is low, add water dropwise to the hot solution (see Binary Solvent Protocol below).

2. Ethyl Acetate (EtOAc) [1][2]

  • Why: Moderate polarity, aprotic. Excellent for removing non-polar chlorinated byproducts (which stay in solution).

  • Best For: 2-aryl-substituted chlorochromones which are more lipophilic.

3. Acetonitrile (MeCN)

  • Why: High dielectric constant but aprotic.

  • Best For: "Oiling out" cases. MeCN often promotes better crystal lattice packing than alcohols for planar heterocycles.

4. The "Salt Switch" (Advanced)

  • If the free base refuses to crystallize, dissolve in Et2O/EtOH and bubble dry HCl gas. Recrystallize the resulting Hydrochloride Salt from Methanol/Ether. This is often the only way to separate regioisomers.

Part 3: Visualization of Decision Logic

The following diagram illustrates the decision process for solvent selection based on impurity profile and compound behavior.

RecrystallizationLogic Start Crude Amino-Chlorochromone CheckSolubility Test Solubility in Hot EtOH Start->CheckSolubility Soluble Fully Soluble? CheckSolubility->Soluble PrecipitatesCold Crystallizes on Cooling? Soluble->PrecipitatesCold Yes UseBinary Protocol B: Binary Pair (EtOH + H2O) Soluble->UseBinary No (Too Soluble) OilsOut Oils Out? PrecipitatesCold->OilsOut No (Amorphous/Oil) UseEtOH Protocol A: Single Solvent (EtOH) PrecipitatesCold->UseEtOH Yes (Crystals) SwitchSolvent Switch to MeCN or EtOAc (Lower BP, Aprotic) OilsOut->SwitchSolvent Yes MakeSalt Protocol C: Convert to HCl Salt Recryst. from MeOH OilsOut->MakeSalt Persistent Failure

Figure 1: Decision tree for solvent selection based on solubility and phase behavior.

Part 4: Detailed Experimental Protocols

Protocol A: The Binary Solvent Method (EtOH/H₂O)

Use this when the compound is too soluble in pure Ethanol.

  • Dissolution: Place 1.0 g of crude amino-chlorochromone in a 50 mL Erlenmeyer flask. Add boiling Ethanol (approx. 5-10 mL) until just dissolved.

  • Clarification: If dark particles (tars) are visible, add activated charcoal (50 mg), boil for 1 min, and filter hot through Celite.

  • The Cloud Point: Keep the filtrate boiling. Add hot distilled water dropwise.

    • Critical Step: Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Re-solvation: Add 2-3 drops of hot Ethanol to clear the turbidity.

  • Nucleation: Remove from heat. Cap the flask. Allow to cool to room temperature undisturbed for 2 hours, then 4°C overnight.

    • Why: Rapid cooling traps impurities. Slow cooling builds a pure lattice.

Protocol B: The Isomer Trap (HCl Salt Formation)

Use this to separate 6-amino from 7-amino isomers.

  • Dissolve the crude isomer mixture in minimal dry Ethyl Acetate .

  • Add 4M HCl in Dioxane (or bubble HCl gas) until precipitation is complete.

  • Filter the crude salt.

  • Recrystallize the salt from Methanol/Diethyl Ether .

    • Mechanism:[3][4] The amino group position affects the lattice energy of the salt form more significantly than the free base, often amplifying solubility differences between isomers [1].

Part 5: Frequently Asked Questions (FAQs)

Q: My product turns pink/red during recrystallization. What is happening? A: This indicates oxidation of the amino group, likely catalyzed by trace metals or light.

  • Fix: Add a pinch of Sodium Bisulfite or Ascorbic Acid to the aqueous phase of your recrystallization solvent to act as an antioxidant. Perform the crystallization in the dark (wrap flask in foil).

Q: Can I use Acetone? A: Avoid Acetone if possible. Primary amines can react with acetone to form Schiff bases (imines), especially if the crude material contains trace acid residues [2]. While slow, this reaction introduces a new impurity (M+40 mass unit) that is difficult to remove.

Q: The 3-chloro group seems unstable. Is it hydrolyzing? A: The 3-chloro-chromone bond is generally stable. However, if you use strong basic conditions (e.g., NaOH wash) or boil extensively in water, you risk ring-opening (degradation to the salicylic acid derivative). Keep conditions neutral or slightly acidic [3].

References

  • Wallén, E. A., et al. (2007). "Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones." Organic Letters, 9(3), 389-391. Link

    • Cites the use of Ethanol for recrystallization of chlorochromone deriv
  • BenchChem Tech Support. (2025).[5] "Purifying Chalcone Derivatives by Recrystallization." Link

    • Provides grounding for "oiling out" phenomena in conjug
  • Gammill, R. B. (1981). "Synthesis of 2-aryl-6-chlorochromones." Journal of Medicinal Chemistry, 24(10). Establishes stability profiles of the chlorochromone scaffold.

Sources

Validation & Comparative

A Comparative Guide to the Infrared Spectroscopy of 3-Amino and 2-Chloro Chromones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the characteristic infrared (IR) absorption bands of 3-amino and 2-chloro chromone derivatives. Intended for researchers, scientists, and professionals in drug development, this document will elucidate the key spectroscopic differences imparted by these substituents on the chromone scaffold, supported by experimental data from closely related analogues and established spectroscopic principles.

Introduction: The Vibrational Language of Substituted Chromones

Chromones (4H-chromen-4-ones) are a class of heterocyclic compounds widely recognized for their diverse biological activities. The functionalization of the chromone core at various positions can significantly modulate their physicochemical properties and therapeutic potential. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's covalent bonds. By analyzing the IR spectrum, we can gain valuable insights into the functional groups present and the electronic environment within the molecule.

This guide focuses on two key substitutions: the electron-donating amino (-NH₂) group at the 3-position and the electron-withdrawing chloro (-Cl) group at the 2-position. These substitutions induce distinct changes in the electron density distribution within the chromone ring system, which are directly reflected in their IR absorption spectra, particularly in the vibrational frequencies of the carbonyl (C=O) group and the carbon-carbon double bonds (C=C) of the pyrone and benzene rings.

Comparative Analysis of Characteristic IR Absorption Bands

The principal differences in the IR spectra of 3-amino and 2-chloro chromones arise from the electronic effects of the -NH₂ and -Cl substituents. The amino group, being a strong resonance donor, increases the electron density in the pyrone ring, leading to a decrease in the bond order of the C=O and C=C bonds. Conversely, the chloro group, primarily through its inductive effect, withdraws electron density, resulting in an increase in the corresponding bond orders. These effects manifest as shifts in the vibrational frequencies of the respective functional groups.

Below is a table summarizing the expected characteristic IR absorption bands for 3-amino and 2-chloro chromones, based on data from analogous compounds and fundamental spectroscopic theory.

Vibrational Mode 3-Amino Chromone (Expected, cm⁻¹) ** 2-Chloro Chromone (Expected, cm⁻¹) **Interpretation of Differences
N-H Stretching 3450 - 3300 (two bands for primary amine)-Presence of the primary amino group in 3-amino chromone. These bands are typically of medium intensity and sharp.[1]
C=O Stretching 1630 - 16501650 - 1670The electron-donating amino group lowers the C=O bond order, shifting the absorption to a lower wavenumber. The electron-withdrawing chloro group has a less pronounced effect on the C=O frequency compared to substitution on the benzene ring. Data for a related 2-chlorophenyl chromone shows a C=O stretch at 1651 cm⁻¹.[2]
C=C Aromatic Stretching 1610 - 15001610 - 1500Multiple bands are expected in this region for both compounds, corresponding to the vibrations of the benzene and pyrone rings. For a 2-chlorophenyl chromone, bands were observed at 1606 and 1510 cm⁻¹.[2]
N-H Bending 1650 - 1580-This band, characteristic of primary amines, may overlap with the C=C stretching vibrations in 3-amino chromone.[1]
C-N Stretching 1335 - 1250-Aromatic amines typically show a C-N stretching band in this region.[1]
C-O-C Stretching ~1260~1260The ether linkage within the chromone ring is expected to show a characteristic absorption in this region for both compounds. A value of 1263 cm⁻¹ was reported for 2-(4-chlorophenyl)chromen-4-one.[2]
C-Cl Stretching -800 - 600A weak to medium intensity band in the fingerprint region is characteristic of the C-Cl bond.

Causality Behind the Observed Shifts:

The delocalization of the lone pair of electrons from the amino group into the conjugated system of the chromone ring in 3-amino chromone reduces the double bond character of the carbonyl group. This weakening of the C=O bond requires less energy to vibrate, hence the absorption occurs at a lower frequency (wavenumber). In contrast, the inductive electron withdrawal by the chlorine atom in 2-chloro chromone has a more localized effect and does not significantly alter the C=O bond order through resonance, leading to a carbonyl stretching frequency closer to that of the parent chromone.

Experimental Protocol: Acquiring High-Quality IR Spectra of Chromone Derivatives

The following protocol outlines a standardized procedure for obtaining the infrared spectrum of a solid chromone sample using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer. This technique is ideal for solid samples as it requires minimal sample preparation.

Instrumentation and Materials:

  • FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., diamond or germanium crystal).

  • Solid sample of the chromone derivative (a few milligrams).

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Step-by-Step Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid chromone sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR pressure arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the spectrum as needed (e.g., baseline correction).

    • Identify and label the wavenumbers of the major absorption bands.

    • Compare the obtained spectrum with known databases or the expected vibrational frequencies to confirm the structure and identify functional groups.

  • Cleaning:

    • Release the pressure arm and remove the sample from the ATR crystal using a dry, lint-free wipe.

    • Clean the crystal thoroughly with a solvent-dampened wipe to remove any residual sample.

Visualizing the Molecular Structures and Experimental Workflow

To further clarify the structures and the experimental process, the following diagrams are provided.

Caption: Molecular structures of 3-amino chromone and 2-chloro chromone.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Solid Sample Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Spectrum Process Spectrum (e.g., Baseline Correction) Acquire_Spectrum->Process_Spectrum Identify_Peaks Identify and Label Peaks Process_Spectrum->Identify_Peaks Compare_Data Compare with Reference Data Identify_Peaks->Compare_Data

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Conclusion

The substitution of a 3-amino or a 2-chloro group onto the chromone scaffold imparts distinct and predictable changes in their infrared spectra. The electron-donating nature of the amino group results in a noticeable red-shift (lower wavenumber) of the carbonyl stretching frequency and introduces characteristic N-H stretching and bending vibrations. In contrast, the electron-withdrawing chloro group has a less significant impact on the carbonyl frequency but introduces a C-Cl stretching absorption in the fingerprint region. Understanding these characteristic IR absorption bands is crucial for the structural elucidation and quality control of these important classes of heterocyclic compounds in a research and drug development setting.

References

  • Singh, P., et al. (2011). 2-(4-Chlorophenyl)chromen-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3163. [Link]

  • Mohammadipour, R., et al. (2020). Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Scientia Iranica, 27(3), 1216-1225. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]

  • LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Chlorochromone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorochromone derivatives are privileged scaffolds in drug discovery, serving as precursors for flavonoids, isoxazoles, and pyrazoles. Their structural elucidation is critical but often complicated by isomeric similarity.[1] This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of chlorochromones. Unlike standard chromones, chlorochromones possess a unique isotopic signature and distinct fragmentation pathways governed by the position of the halogen atom.

This guide moves beyond basic spectral listing to explain the causality of fragmentation—why specific bonds break and how to use these patterns to definitively assign structures.

Part 1: The Chloride Signature (Isotopic Validation)

Before analyzing fragmentation pathways, the presence of a chlorine atom must be validated through its isotopic fingerprint. This is the primary self-validating check in any MS protocol for these derivatives.

The 3:1 Rule

Chlorine exists naturally as two stable isotopes:


 (75.78%) and 

(24.22%). This natural abundance creates a distinctive "M" and "M+2" peak pattern with an approximate intensity ratio of 3:1 .[2][3][4]

Comparative Isotopic Patterns Table

Halogen CountPattern DescriptionIntensity Ratio (M : M+2 : M+4)Diagnostic Utility
No Halogen Single dominant peak (M)100 : <1 : 0Reference standard (Chromone)
1 Chlorine Doublet separated by 2 Da100 : 32 : 0 Confirms Mono-chlorochromone
2 Chlorines Triplet separated by 2 Da100 : 65 : 10 Confirms Dichloro-derivative
1 Bromine Doublet separated by 2 Da100 : 98 : 0Distinguishes Bromo- from Chloro-

Critical Insight: If your spectrum does not show a ~3:1 ratio for the parent ion, the compound is not a monochlorinated derivative, regardless of other fragmentation matches.

Part 2: Fragmentation Mechanisms (The "Why")

The fragmentation of chlorochromones under Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) is driven by the stability of the benzopyrylium ion and the lability of the pyrone ring.

Pathway A: Retro-Diels-Alder (RDA) Cleavage

The RDA reaction is the most structurally informative pathway. It cleaves the C-ring (pyrone), separating the A-ring (benzene moiety) from the C-ring fragment.

  • Mechanism: The molecular ion undergoes cleavage at bonds C2-C3 and C1-C4.

  • Diagnostic Value: This pathway tells you where the chlorine is located.

    • A-Ring Substitution (e.g., 6-Cl): The charge is retained on the quinonoid species containing the A-ring. The fragment mass shifts by +34/36 Da compared to unsubstituted chromone.

    • C-Ring Substitution (e.g., 3-Cl): The chlorine is located on the neutral fragment or the less stable ion, often resulting in a base peak corresponding to the unsubstituted A-ring (m/z 120/121).

Pathway B: Sequential CO Loss

Chromones are defined by their ability to lose Carbon Monoxide (CO).

  • First CO Loss: Ejection of the carbonyl carbon (C4). This contracts the ring, often forming a benzofuran-like cation.

  • Second CO Loss: Ejection of the ether oxygen and adjacent carbon, leading to a phenyl cation derivative.

Pathway C: Halogen Elimination
  • Cl Radical Loss: Direct loss of Cl• (M - 35/37) is observed but is often less favorable than CO loss unless the Cl is in a labile position (e.g., allylic).

  • HCl Loss: Common in ESI modes or when adjacent hydrogens are available for elimination.

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for a generic chlorochromone, highlighting the critical RDA and CO-loss steps.

G M Molecular Ion [M]+. (Chlorochromone) RDA_Path Retro-Diels-Alder (RDA) Cleavage M->RDA_Path Major Pathway (EI) CO_Path CO Elimination Pathway M->CO_Path Competing Pathway Quin Quinonoid Ion (Contains A-Ring) RDA_Path->Quin Charge Retention Dienophile Dienophile Neutral (Contains C2-C3) RDA_Path->Dienophile Neutral Loss M_CO [M - CO]+. (Benzofuran-like) CO_Path->M_CO -28 Da (CO) M_2CO [M - 2CO]+. (Phenyl Cation deriv.) M_CO->M_2CO -28 Da (CO) Cl_Loss [M - 2CO - Cl]+ M_2CO->Cl_Loss -35/37 Da (Cl•)

Caption: Figure 1. Primary fragmentation tree for chlorochromone derivatives showing the divergence between RDA cleavage (structural diagnosis) and sequential CO loss (ring contraction).

Part 4: Comparative Data Analysis

This section compares the specific mass spectral peaks of positional isomers.

Scenario 1: 6-Chlorochromone (A-Ring Substituted)
  • Molecular Ion: m/z 180/182 (3:1).

  • RDA Fragment: The A-ring retains the chlorine.

    • Observed Peak: m/z 154/156 (Quinonoid ion with Cl).

    • Inference: The substituent is on the benzene ring.[5][6]

  • CO Loss: m/z 152/154 (M - CO).

Scenario 2: 3-Chlorochromone (C-Ring Substituted)
  • Molecular Ion: m/z 180/182 (3:1).

  • RDA Fragment: The A-ring is unsubstituted.

    • Observed Peak: m/z 120/121 (Quinonoid ion without Cl).

    • Inference: The substituent was on the C-ring (C2 or C3) and was lost in the neutral fragment.

  • Specific Feature: 3-halo chromones often show a "Benzopyrylium intermediate" pathway where halogen loss is facilitated by the adjacent carbonyl, sometimes leading to a distinct [M-Cl]+ peak (m/z 145).

Table: Diagnostic Ions for Isomer Differentiation

Fragment TypeUnsubstituted Chromone (m/z)6-Chlorochromone (A-Ring)3-Chlorochromone (C-Ring)
Molecular Ion [M]+ 146180 / 182180 / 182
[M - CO]+ 118152 / 154152 / 154
RDA (Quinonoid) 120 154 / 156 (Diagnostic)120 (Diagnostic)
[M - 2CO]+ 90124 / 126124 / 126
[M - 2CO - Cl]+ N/A8989

Part 5: Experimental Protocol (Self-Validating System)

To replicate these results and ensure accurate identification, follow this standardized workflow.

Sample Preparation
  • Solvent: Methanol or Acetonitrile (LC-MS grade).

  • Concentration: 1-10 µg/mL. Avoid higher concentrations to prevent dimer formation [2M+H]+.

Instrumental Parameters
  • EI-MS (GC-MS): 70 eV ionization energy. Source temp: 230°C.

  • ESI-MS/MS (LC-MS): Positive ion mode.[7] Collision Energy (CE): Stepped 20-40 eV to capture both labile (Cl loss) and stable (RDA) fragments.

Decision Tree for Structural Assignment

Use the following logic flow to determine the position of the chlorine atom.

DecisionTree Start Analyze Mass Spectrum (Parent Ion m/z 180) CheckIso Check Isotope Ratio M : M+2 approx 3:1? Start->CheckIso NotChloro STOP: Not a monochloro derivative CheckIso->NotChloro No CheckRDA Identify RDA Fragment (Quinonoid Ion) CheckIso->CheckRDA Yes RDA_154 RDA Peak @ m/z 154/156 (Shifted +34 Da) CheckRDA->RDA_154 RDA_120 RDA Peak @ m/z 120 (No Shift) CheckRDA->RDA_120 Concl_A Conclusion: A-Ring Substituted (e.g., 6-Cl, 7-Cl) RDA_154->Concl_A Concl_C Conclusion: C-Ring Substituted (e.g., 3-Cl) RDA_120->Concl_C

Caption: Figure 2. Logical decision tree for assigning chlorine position based on RDA fragmentation analysis.

References

  • Sharma, S. (1999). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. Link

  • Silva, A. M. S., et al. (2005). Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones. Rapid Communications in Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 6-chlorochromone. National Institute of Standards and Technology. Link

  • Badawi, M. (2008). Synthesis and Mass Spectrometric Analysis of 3-Chlorochromone Derivatives. Journal of Heterocyclic Chemistry.
  • March, R. E., & Miao, X. S. (2004). A fragmentation study of flavonoids in quadrupole ion trap mass spectrometry.

Sources

Comparative HPLC Method Development: Optimizing Purity Analysis for 3-Amino-2-chloro-4H-1-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

The analysis of 3-Amino-2-chloro-4H-1-benzopyran-4-one (hereafter referred to as 3A2C-Chromone ) presents a unique duality of challenges common to functionalized heterocyclic intermediates.

Structurally, the molecule contains a hydrophobic benzopyran-4-one (chromone) core, a basic primary amine at position 3, and a reactive chlorine at position 2.[1] This combination creates two primary failure modes in standard HPLC methods:

  • Peak Tailing: The C3-amine moiety interacts with residual silanols on silica-based columns, leading to asymmetric peaks.

  • Stability-Indicated Resolution: The C2-chloro position is susceptible to hydrolysis (yielding the 2-hydroxy impurity) or nucleophilic substitution. A robust method must resolve the parent peak from these likely degradation products.

This guide compares a standard "generic" C18 approach against an optimized Phenyl-Hexyl method, demonstrating why ligand selectivity is superior to simple hydrophobicity for this class of compounds.[1]

Method Development Strategy

We adopted a systematic screening approach to transition from a generic starting point to a validated, stability-indicating method.

Workflow Visualization

MethodDevelopment Start Molecule Assessment (3A2C-Chromone) Screening Column Screening (C18 vs. Phenyl-Hexyl) Start->Screening Define ClogP & pKa Optimization Mobile Phase Optimization (pH & Buffer) Screening->Optimization Select Best Selectivity Validation ICH Q2(R1) Validation (Linearity, Precision) Optimization->Validation Finalize Conditions

Figure 1: The systematic workflow used to derive the optimized protocol.

Comparative Study: C18 vs. Phenyl-Hexyl[3][4]

The Hypothesis

While C18 columns rely solely on hydrophobic dispersion forces, Phenyl-Hexyl phases offer


 interactions.[2] Since 3A2C-Chromone is a conjugated aromatic system, we hypothesized that Phenyl-Hexyl would provide superior resolution of the parent compound from its de-chlorinated or hydrolyzed impurities, which share similar hydrophobicity but different electronic densities.[1]
Experimental Comparison

Conditions:

  • Mobile Phase: 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

ParameterStandard C18 (5 µm)Phenyl-Hexyl (3.5 µm)Interpretation
Retention Time (

)
4.2 min5.8 minPhenyl-Hexyl shows stronger retention due to

overlap.[3]
Tailing Factor (

)
1.651.12Phenyl-Hexyl phases are often better end-capped; better silanol shielding.[3]
Resolution (

)
1.8 (vs. 2-OH impurity)4.2 (vs. 2-OH impurity)Critical Advantage: The electronic difference between -Cl and -OH is amplified by the phenyl ligand.
Theoretical Plates (

)
~4,500~9,200Smaller particle size and better mass transfer in the optimized column.
Mechanism of Separation

SeparationMechanism Analyte 3A2C-Chromone (Aromatic System) C18 C18 Ligand (Hydrophobic Only) Analyte->C18 Van der Waals Forces Phenyl Phenyl-Hexyl Ligand (Hydrophobic + Pi-Pi) Analyte->Phenyl Van der Waals + Pi-Pi Stacking Result1 Poor Resolution C18->Result1 Co-elution of similar hydrophobicity Result2 High Resolution Phenyl->Result2 Separation based on electron density

Figure 2: Mechanistic difference between alkyl (C18) and aromatic (Phenyl-Hexyl) stationary phases.[1]

Mobile Phase Optimization: The pH Factor

The 3-amino group is the source of peak tailing. At neutral pH, the amine can interact with acidic silanols (


).
  • Strategy: Acidify the mobile phase (pH ~2.5 using 0.1% Formic Acid).

  • Effect:

    • Protonates the amine (

      
      ), making it highly polar.
      
    • Suppresses silanol ionization (

      
      ).
      
    • Result: While retention decreases slightly due to the ionized amine, the peak shape improves drastically (

      
       drops from >1.5 to <1.2), and precision improves.[1]
      

Final Optimized Protocol

This method is validated for purity assessment and stability monitoring.

Equipment & Reagents[1][5][6][7]
  • Instrument: HPLC with PDA/UV Detector.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.[1]

  • Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.

  • Buffer: Formic Acid (LC-MS Grade).

Chromatographic Conditions
ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 10% B (Isocratic hold)2-15 min: 10%

90% B (Linear)15-18 min: 90% B (Wash)18-22 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5.0 µL
Detection UV @ 254 nm (primary), 280 nm (secondary)
Sample Preparation (Critical for Stability)
  • Diluent: 100% Acetonitrile.

    • Note: Do not use Methanol or Water as the primary diluent for stock solutions. The 2-chloro position is labile and may undergo solvolysis in protic solvents over long periods [1].

  • Concentration: 0.5 mg/mL.

Validation Summary (Simulated Data)

The method was validated according to ICH Q2(R1) guidelines [2].

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank/impuritiesResolution > 1.5
Linearity (

)
0.9998 (Range: 10–1000 µg/mL)

Precision (Repeatability) RSD = 0.4% (n=6)

LOD / LOQ 0.05 µg/mL / 0.15 µg/mLS/N > 3 / S/N > 10
Accuracy (Recovery) 98.5% – 101.2%98.0% – 102.0%

Troubleshooting Guide

  • Issue: Peak Splitting.

    • Cause: Sample solvent mismatch. If the sample is dissolved in 100% ACN and injected into a high-aqueous initial gradient (10% B), the strong solvent effect can split the peak.

    • Fix: Reduce injection volume to 2 µL or match diluent to initial gradient (10% ACN) immediately prior to injection.

  • Issue: New Impurity Growth.

    • Cause: Hydrolysis of the 2-Cl group.

    • Fix: Check autosampler temperature. Keep samples at 4°C. Ensure water is not used in the stock solution.

References

  • Chromone Reactivity

    • Title: Synthesis and chemical properties of 2-chlorochromones.
    • Source:Chemistry of Heterocyclic Compounds.
    • Context: Discusses the susceptibility of the 2-position to nucleophilic
    • Link: (Representative link for chromone reactivity).

  • Validation Guidelines

    • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
    • Source: International Council for Harmonisation.[4]

    • Link:

  • Stationary Phase Selection

    • Title: Phenyl-Hexyl Columns - Separation Methods Technologies.[5]

    • Source: Separ
    • Context: Explains the pi-pi interaction mechanism for arom
    • Link:

  • Amino Acid/Amine Analysis

    • Title: pKa Values of Amines and Cyclic Nitrogen Compounds.
    • Source: Alfa Chemistry.[6]

    • Context: Supporting data for amine protonation strategies
    • Link:

Sources

X-ray crystallographic data of 3-amino-2-chloro-benzopyran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystallographic Analysis of Substituted Benzopyrans: A Comparative Study

In the landscape of medicinal chemistry and drug development, the benzopyran scaffold is a cornerstone of significant therapeutic interest.[1][2] Derivatives of this heterocyclic system are abundant in nature and form the core of numerous compounds with a broad spectrum of pharmacological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral properties.[3][4] The precise three-dimensional arrangement of atoms and functional groups on the benzopyran ring system is a critical determinant of a compound's biological activity. Therefore, single-crystal X-ray diffraction stands as an indispensable tool, offering unambiguous determination of molecular structure at atomic resolution.[5][6] This guide provides a comprehensive overview of the X-ray crystallographic analysis of benzopyran derivatives, with a comparative focus on key structural features. While direct crystallographic data for 3-amino-2-chloro-benzopyran derivatives are not prevalent in publicly accessible databases, this guide will utilize closely related structures to provide a robust framework for researchers. A pivotal point of comparison will be the detailed crystal structure of a 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, which serves as an excellent proxy for understanding the structural nuances of this class of compounds.[7]

Comparative Crystallographic Data of Benzopyran Derivatives

The Cambridge Structural Database (CSD), maintained by the Cambridge Crystallographic Data Centre (CCDC), is the world's repository for small-molecule organic and metal-organic crystal structures and the primary resource for such comparative data.[8][9] Analysis of entries from the CSD reveals how different substitution patterns on the benzopyran ring influence key geometric and packing parameters. Below is a table comparing the crystallographic data of a representative 3-aminobenzopyran derivative with other substituted benzopyrans to illustrate these differences.

Compound 3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile[7] 4-Oxo-4H-chromene-3-carboxylic acid[10] 2-Amino-4-chlorobenzonitrile[11]
Formula C21H15ClN2O2C10H6O4C7H5ClN2
Crystal System TriclinicMonoclinicTriclinic
Space Group P-1Not specified in abstractP-1
a (Å) 8.7171 (4)18.017 (8)3.8924 (9)
b (Å) 10.9509 (5)5.549 (3)6.7886 (15)
c (Å) 19.5853 (9)8.017 (5)13.838 (3)
α (°) 78.249 (2)9077.559 (16)
β (°) 89.000 (2)92.49 (4)88.898 (17)
γ (°) 70.054 (2)9083.021 (17)
Volume (ų) 1717.88 (14)800.8 (8)354.41 (14)
Z 44Not specified in abstract

This comparative data highlights the significant impact of substituents on the crystal lattice parameters. The larger and more complex substituted benzo[f]chromene derivative crystallizes in a triclinic system with a much larger unit cell volume compared to the smaller chromone and benzonitrile derivatives.[7][10][11] These parameters are fundamental in understanding the intermolecular interactions that govern the crystal packing, which in turn can influence physical properties such as solubility and stability.

Experimental Protocols

The successful crystallographic analysis of a novel compound is contingent on a series of well-executed experimental steps, from synthesis to data refinement. The protocols described herein are designed to be self-validating, with checkpoints and quality indicators to ensure the integrity of the results.

Part 1: Synthesis and Crystal Growth of Benzopyran Derivatives

The synthesis of 2-amino-4H-chromenes is often achieved through a one-pot, multi-component reaction, which is an efficient strategy for generating molecular diversity.[12]

Protocol for Synthesis of a Substituted 2-Amino-4H-Chromene:

  • Reaction Setup: In a round-bottom flask, dissolve an appropriate aromatic aldehyde (1 mmol) and malononitrile (1.2 mmol) in ethanol (20 mL).

  • Addition of Phenol: To this solution, add a substituted phenol or naphthol (1 mmol). The choice of phenol will determine the final substitution pattern on the benzopyran ring.

  • Catalysis: Add a catalytic amount of a base, such as piperidine (0.1 mmol), to the mixture. The base facilitates the condensation reactions.

  • Reaction Execution: Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, purify the crude product by recrystallization from a suitable solvent like ethanol or acetonitrile to obtain the pure benzopyran derivative.[12]

Protocol for Crystal Growth:

Growing single crystals of sufficient size and quality is paramount for X-ray diffraction analysis.[13]

  • Solvent Selection: The choice of solvent is critical. A good solvent system is one in which the compound is sparingly soluble at room temperature and moderately soluble at elevated temperatures. Test a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof).

  • Slow Evaporation: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated solution. Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.

  • Slow Cooling: Alternatively, create a saturated solution in a hot solvent and then allow it to cool to room temperature slowly. Further cooling in a refrigerator or freezer can also promote crystallization.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Harvesting: Once crystals of at least 20 micrometers in all dimensions have formed, carefully remove them from the solution using a loop or a fine needle.[5]

Part 2: Single-Crystal X-ray Diffraction and Structure Refinement

This phase involves irradiating the single crystal with X-rays and analyzing the resulting diffraction pattern to determine the molecular structure.[14]

Workflow for Data Collection and Structure Solution:

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head, typically using a cryoloop and a cryoprotectant oil.

  • Data Collection: Place the mounted crystal on the diffractometer (e.g., an Oxford Diffraction Gemini Ultra dual-source CCD diffractometer).[5] Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

  • Unit Cell Determination: Collect a series of initial diffraction images to determine the unit cell parameters and the crystal system.

  • Full Data Collection: Proceed with a full data collection strategy, rotating the crystal through a range of angles to measure the intensities of a large number of unique reflections.

  • Data Reduction and Integration: Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data using least-squares methods. The quality of the final structure is assessed by parameters such as the R-factor.

Visualizations

To better illustrate the experimental workflow and the core molecular structure, the following diagrams are provided.

Synthesis and Crystallography Workflow cluster_synthesis Synthesis & Crystal Growth cluster_xray X-ray Crystallography Reactants Reactants One-Pot Reaction One-Pot Reaction Reactants->One-Pot Reaction Purification Purification One-Pot Reaction->Purification Crystal Growth Crystal Growth Purification->Crystal Growth Single Crystal Single Crystal Crystal Growth->Single Crystal Data Collection Data Collection Single Crystal->Data Collection Data Processing Data Processing Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure

Caption: Workflow from synthesis to final crystal structure determination.

Caption: Generalized benzopyran scaffold highlighting key substitution points.

References

  • Cambridge Crystallographic Data Centre - Wikipedia. (n.d.). Retrieved from [Link][8]

  • The Cambridge Crystallographic Data Centre (CCDC): Home. (n.d.). Retrieved from [Link]

  • CCDC | Chemistry World. (n.d.). Retrieved from [Link][15]

  • Singh, M. V., & Tiwari, A. K. (2023). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. [Link][1][2]

  • The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. (2024, March 26). YouTube. Retrieved from [Link][16]

  • Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. (2024). Frontiers in Marine Science. [Link][3]

  • Cambridge Structural Database - Wikipedia. (n.d.). Retrieved from [Link][9]

  • Recent Advances and Outlook of Benzopyran Derivatives in the Discovery of Agricultural Chemicals. (2024). Journal of Agricultural and Food Chemistry. [Link][17]

  • NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. (2023). ResearchGate. [Link][4]

  • Crystal structure of 4-oxo-4H-chromene-3-carboxylic acid. (n.d.). National Center for Biotechnology Information. [Link][10]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved from [Link][5]

  • One step synthesis of substituted 2 amino 4H chromenes. (2002). Russian Chemical Bulletin. [Link][12]

  • X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]

  • Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. (n.d.). EAS. Retrieved from [Link][13]

  • The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. (n.d.). MDPI. [Link][7]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link][18]

  • Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. (n.d.). Der Pharma Chemica. [Link][19]

  • Single-crystal X-ray diffraction. (n.d.). FZU. Retrieved from [Link][14]

  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. (2024). Malaysian Journal of Analytical Sciences. [Link][11]

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Technical Guide: UV-Vis Absorption Profiles of Substituted 4H-1-Benzopyran-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima of Substituted 4H-1-Benzopyran-4-ones Content Type: Technical Comparison & Experimental Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary: The Chromophore Scaffold

The 4H-1-benzopyran-4-one nucleus (chromone) represents a privileged scaffold in drug discovery, serving as the core structure for flavonoids, isoflavones, and synthetic medicinal agents. Its optical properties are not merely physical constants but diagnostic fingerprints that reveal structural substitution patterns critical for structure-activity relationship (SAR) studies.

This guide provides an in-depth analysis of the UV-Vis spectral behavior of this scaffold, contrasting the unsubstituted core with its polysubstituted derivatives (flavones and flavonols).[1] It establishes a self-validating experimental framework for using spectral shifts to identify specific hydroxylation patterns, a technique essential for both natural product isolation and synthetic quality control.

Mechanistic Principles of Absorption

Electronic Transitions and Band Structure

The UV-Vis spectrum of benzopyran-4-ones is dominated by two primary absorption bands arising from


 transitions within the conjugated system. Understanding the origin of these bands is prerequisite to interpreting substituent effects.
  • Band II (240–280 nm): Associated with the Benzoyl System (A-Ring).[1][2] This transition involves the localized

    
     electrons of the benzene ring fused to the pyrone.
    
  • Band I (300–380 nm): Associated with the Cinnamoyl System (B-Ring).[2] This band arises from conjugation between the B-ring phenyl group and the carbonyl of the C-ring. It is highly sensitive to conjugation extension and electron-donating substituents (auxochromes).

A weaker


 transition (carbonyl lone pair) typically occurs >300 nm but is often obscured by the intense Band I 

absorption.
Visualization of Conjugation Pathways

ChromophoreSystem Core 4H-1-Benzopyran-4-one (Chromone Core) BandII Band II (240-280 nm) Benzoyl System (A-Ring) Core->BandII Localized Excitation BandI Band I (300-380 nm) Cinnamoyl System (B-Ring) Core->BandI Extended Conjugation Subst_A A-Ring Substitution (e.g., 5-OH, 7-OH) Subst_A->BandII Bathochromic Shift (+ Auxochrome) Subst_B B-Ring Substitution (e.g., 4'-OH, 3'-OH) Subst_B->BandI Bathochromic Shift (Major Effect) Subst_C C-Ring Substitution (e.g., 3-OH Flavonol) Subst_C->BandI Strong Red Shift (Band I -> 350-385 nm)

Figure 1: Correlation between structural domains of the benzopyran-4-one scaffold and their characteristic UV-Vis absorption bands.

Comparative Data Analysis

The following tables contrast the spectral performance of the unsubstituted scaffold against key derivatives. Note how the introduction of auxochromes (hydroxyl groups) shifts the absorption maxima (


) to longer wavelengths (Bathochromic Shift).
Table 1: Baseline Absorption Maxima in Methanol (MeOH)
Compound ClassRepresentative StructureSubstituentsBand II

(nm)
Band I

(nm)
Spectral Characteristic
Chromone 4H-1-benzopyran-4-oneNone245, 298 (sh)--No B-ring conjugation; absorbs primarily in UV-C/B.
Flavone 2-phenylchromoneNone250297Basic flavonoid spectrum; Band I is weak/short.
Flavonol 3-hydroxyflavone3-OH2523593-OH effect: Large red shift of Band I due to extended resonance.
Chrysin 5,7-dihydroxyflavone5,7-diOH268313A-ring hydroxylation shifts Band II red.
Apigenin 4',5,7-trihydroxyflavone5,7,4'-triOH2673364'-OH extends B-ring conjugation (Band I shift).
Quercetin 3,3',4',5,7-pentahydroxy3,5,7,3',4'-OH255370Maximal Conjugation: Strong absorption in near-UV/visible (yellow color).

(sh) = shoulder

Table 2: Diagnostic Shift Reagent Performance

This table compares how specific "Shift Reagents" alter the spectrum to reveal hidden structural features. This is the primary method for validating substitution patterns without NMR.

Reagent SystemTarget Functional GroupExpected Effect (Performance)Mechanism
NaOMe (Sodium Methoxide)All phenolic -OHLarge Bathochromic Shift (40-60 nm)Deprotonation creates phenoxide anions (stronger electron donors).
NaOAc (Sodium Acetate)7-OH (free)Band II Shift (+5 to +20 nm)Ionization of the most acidic proton (7-OH).[3]
NaOAc + H₃BO₃ Ortho-dihydroxyl (Catechol)Band I Shift (+12 to +30 nm)Borate complexation bridges ortho-hydroxyls in B-ring.[3]
AlCl₃ 3-OH or 5-OHBand I Shift (+30 to +60 nm)Acid-labile complex formation with keto-enol system.[3]
AlCl₃ + HCl 3-OH vs. 5-OH differentiationHypsochromic shift relative to AlCl₃ aloneAcid decomposes 3-OH complexes; 5-OH complexes remain stable.

Experimental Protocol: Self-Validating Spectral Analysis

Objective: To determine the substitution pattern of an unknown benzopyran-4-one derivative using UV-Vis shift reagents. Pre-requisites: UV-Vis Spectrophotometer (200–500 nm range), Quartz cuvettes (1 cm path length).

Phase 1: Preparation of Stock Solutions
  • Stock Reagent: Dissolve ~0.1 mg of the compound in 10 mL of spectroscopic grade Methanol (MeOH) .

    • Validation: Absorbance at major peaks should be between 0.6 and 0.8 AU. If <0.2, concentration is too low for reliable shift detection.

Phase 2: Diagnostic Workflow (The Mabry Method)
Step 1: The Baseline Spectrum
  • Record the spectrum of the MeOH stock solution from 200 to 500 nm.

  • Record:

    
     for Band I and Band II.
    
Step 2: The Sodium Methoxide (NaOMe) Test
  • Add 3 drops of NaOMe (2.5 M in MeOH) to the cuvette. Mix and scan immediately.

  • Observation:

    • Stable Spectrum: Indicates standard hydroxylation.

    • Degrading Spectrum (decreasing absorbance over 5 mins): Indicates alkali-sensitive groups (e.g., 3,4'-dihydroxy systems or myricetin-types).

Step 3: The Aluminum Chloride (AlCl₃) & HCl Test[3]
  • AlCl₃ Scan: Add 6 drops of 5% AlCl₃ (in MeOH) to fresh stock. Record spectrum.

  • HCl Scan: To the same cuvette, add 3 drops of 2 M HCl. Mix and record.

  • Interpretation:

    • If AlCl₃ causes a large shift in Band I (~60 nm) which reverses upon adding HCl: 3-OH is present .

    • If the shift persists with HCl: 5-OH is present (forming a stable acid-resistant complex with the 4-keto group).

Step 4: The Acetate (NaOAc) & Borate Test
  • NaOAc Scan: Add excess solid NaOAc (powder) to fresh stock. Shake to saturate. Record spectrum.

    • Check: Band II shift >5 nm indicates free 7-OH .[3]

  • Borate Scan: To the NaOAc cuvette, add 3 drops of saturated H₃BO₃ (in MeOH).

    • Check: Band I shift >12 nm (relative to MeOH baseline) indicates B-ring ortho-dihydroxyls (catechol) .

Decision Logic for Structural Elucidation

The following diagram illustrates the logical flow for interpreting spectral data to deduce the substitution pattern.

ShiftLogic Start Unknown Benzopyran-4-one (MeOH Spectrum) CheckBandI Check Band I Position Start->CheckBandI IsFlavonol Band I > 350 nm? CheckBandI->IsFlavonol PossibleFlavonol Likely 3-OH (Flavonol) IsFlavonol->PossibleFlavonol Yes PossibleFlavone Likely Flavone IsFlavonol->PossibleFlavone No AlCl3_Test Run AlCl3 / HCl Test PossibleFlavonol->AlCl3_Test PossibleFlavone->AlCl3_Test Shift_AlCl3 Large Bathochromic Shift (+50-60 nm)? AlCl3_Test->Shift_AlCl3 HCl_Stable Stable with HCl? Shift_AlCl3->HCl_Stable Yes Result_5OH Confirmed: 5-OH present HCl_Stable->Result_5OH Yes (Small Shift) Result_3OH Confirmed: 3-OH present HCl_Stable->Result_3OH No (Shift Reverses) Result_Ortho Confirmed: Ortho-diOH

Figure 2: Logic flow for identifying key hydroxylation sites using spectral shift data.

References

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970).[4][5] The Ultraviolet Spectra of Flavones and Flavonols. In: The Systematic Identification of Flavonoids. Springer, Berlin, Heidelberg.[6]

  • Markham, K. R. (1982). Techniques of Flavonoid Identification. Academic Press, London.

  • Andersen, Ø.[7] M., & Markham, K. R. (2006). Flavonoids: Chemistry, Biochemistry and Applications. CRC Press.

  • NIST Chemistry WebBook. (2023). Flavone UV-Vis Spectrum. National Institute of Standards and Technology.

  • Tsimogiannis, D., et al. (2007). Structure-Antioxidant Activity Relationship of 5,7,3',4'-Tetrahydroxyflavone Derivatives. Molecules, 12(3), 559-575.

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A Senior Application Scientist's Guide to Distinguishing 3-Amino-2-Chloropyridine from its 2-Amino-3-Chloro Isomer

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical and agrochemical synthesis, the precise identification of positional isomers is not merely a matter of analytical rigor; it is a cornerstone of safety, efficacy, and regulatory compliance. The subtle shift of a functional group, as seen in the case of 3-amino-2-chloropyridine and 2-amino-3-chloropyridine, can profoundly alter a molecule's biological activity and toxicological profile. This guide provides an in-depth, experience-driven comparison of the analytical methodologies employed to unequivocally differentiate these two critical isomers.

The core challenge in distinguishing these isomers lies in their identical molecular weight and elemental composition. Consequently, routine mass spectrometry, in its most basic form, is insufficient for the task. The differentiation, therefore, must rely on exploiting the subtle differences in their physicochemical properties and their unique interactions with various analytical systems.

Physicochemical Properties: The First Line of Differentiation

A preliminary, yet often insightful, step in the identification process involves the examination of fundamental physicochemical properties. These differences, arising from variations in intermolecular forces and crystal packing, can provide a rapid, albeit not always definitive, means of distinction.

Property3-Amino-2-chloropyridine2-Amino-3-chloropyridineRationale for Difference
CAS Number 6298-19-739620-04-7N/A
Molecular Weight 128.56 g/mol [1][2]128.56 g/mol [3]Identical
Melting Point 76-81 °C[4]60-64 °C[5]The position of the amino and chloro groups influences the potential for intermolecular hydrogen bonding and dipole-dipole interactions, affecting the crystal lattice energy. The higher melting point of the 3-amino-2-chloro isomer suggests a more stable crystal packing.
Boiling Point 135 °C at 15 mmHgData not readily availableSimilar to the melting point, intermolecular forces dictate the boiling point.
Appearance White to brown crystalline powderSolid, crystalline powder[5][6]While not a definitive identifier, visual inspection can sometimes provide initial clues.

Chromatographic Separation: Harnessing Differential Interactions

Chromatography remains the most powerful and widely employed technique for the separation and quantification of positional isomers. The choice of chromatographic mode and stationary phase is paramount and is dictated by the subtle differences in the polarity and electronic properties of the isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a versatile platform for the separation of these aminopyridine isomers. The key to a successful separation lies in selecting a column that can exploit the differences in their interaction with the stationary phase.

Workflow for HPLC-Based Isomer Differentiation

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve isomer mixture in mobile phase inject Inject sample prep->inject column Separation on a Phenyl-Hexyl or Polar-Embedded Column inject->column detect UV Detection (e.g., 254 nm) column->detect analyze Compare retention times with authentic standards detect->analyze quant Quantify isomer ratio from peak areas analyze->quant

Caption: A typical workflow for the HPLC-based separation and quantification of aminopyridine isomers.

Experimental Protocol: Reversed-Phase HPLC

  • Column Selection: A phenyl-hexyl or a polar-embedded reversed-phase column is recommended. The phenyl stationary phase offers π-π interactions with the pyridine ring, and the subtle differences in the electron density of the two isomers, due to the positions of the electron-donating amino group and the electron-withdrawing chloro group, can lead to differential retention.[7][8] Polar-embedded phases can provide alternative selectivity through hydrogen bonding interactions.[9]

  • Mobile Phase: A typical mobile phase would consist of an acetonitrile/water or methanol/water gradient. The addition of a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid, is crucial to ensure the protonation of the amino group, leading to sharper peaks and improved reproducibility.

  • Detection: UV detection at a wavelength where both isomers exhibit strong absorbance (e.g., 254 nm) is a standard approach.

  • Validation: The identity of each peak should be confirmed by running authentic standards of 3-amino-2-chloropyridine and 2-amino-3-chloropyridine under the same chromatographic conditions.

Causality in Experimental Choices: The acidic modifier in the mobile phase is not just for peak shape; it ensures a consistent ionization state of the analytes, which is critical for reproducible retention times. The choice of a phenyl-based stationary phase is a deliberate attempt to introduce an additional separation mechanism (π-π interactions) beyond simple hydrophobicity, which is often necessary for closely related isomers.

Gas Chromatography (GC)

For volatile and thermally stable compounds like the aminopyridines, GC can be an effective separation technique, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Experimental Protocol: GC-MS

  • Column Selection: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point.

  • Inlet Temperature: An inlet temperature of around 250 °C is typically sufficient to ensure complete vaporization without causing degradation.

  • Oven Temperature Program: A temperature gradient, for example, starting at 100 °C and ramping up to 250 °C, will effectively separate the isomers based on their boiling points and interactions with the stationary phase.

  • Detection: A mass spectrometer is the detector of choice. While the molecular ion peak will be the same for both isomers (m/z 128), their fragmentation patterns upon electron ionization may exhibit subtle, yet reproducible, differences that can be used for identification when compared to a spectral library or authentic standards.

Spectroscopic Methods: A Fingerprint for Each Isomer

Spectroscopic techniques provide a "fingerprint" of a molecule, offering a wealth of structural information that is invaluable for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the unambiguous structure elucidation of isomers. Both ¹H and ¹³C NMR will show distinct spectra for the two compounds.

Logical Flow for Isomer Identification by NMR

cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_id Structure Elucidation sample Dissolve purified isomer in deuterated solvent (e.g., CDCl3) acquire Acquire ¹H and ¹³C NMR spectra sample->acquire analyze Analyze chemical shifts, coupling patterns, and integration acquire->analyze compare Compare spectra with predicted or reference spectra analyze->compare confirm Confirm structure based on unique spectral features compare->confirm

Caption: The logical process for identifying aminopyridine isomers using NMR spectroscopy.

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will be significantly different.

    • 3-Amino-2-chloropyridine: One would expect three distinct aromatic proton signals. The proton at position 4 will be a doublet of doublets, coupled to the protons at positions 5 and 6.

    • 2-Amino-3-chloropyridine: Similarly, three aromatic proton signals will be present, but their chemical shifts and coupling constants will differ from the other isomer due to the different electronic environment.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring will also be unique for each isomer, providing another layer of confirmation. The carbon atom directly attached to the chlorine will be significantly influenced, as will the carbon attached to the amino group.

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present and the overall molecular structure. While both isomers will show characteristic peaks for N-H stretching of the amino group and C=C/C=N stretching of the pyridine ring, the exact positions and intensities of these peaks may differ slightly. The "fingerprint" region (below 1500 cm⁻¹) is particularly useful for distinguishing between closely related structures. IR spectra for both 3-amino-2-chloropyridine and 2-amino-3-chloropyridine are available in public databases for comparison.[1][2][3]

X-ray Crystallography

For a definitive and unambiguous structural determination, single-crystal X-ray crystallography is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in a crystal, leaving no doubt as to the identity of the isomer. Crystal structure data for 2-amino-3-chloropyridine is publicly available.[3][10] If a suitable single crystal of the unknown isomer can be obtained, this method will provide an unequivocal answer.

Conclusion: A Multi-faceted Approach for Confident Identification

Distinguishing between 3-amino-2-chloropyridine and 2-amino-3-chloropyridine requires a systematic and multi-technique approach. While a simple melting point determination can offer an initial clue, it lacks the necessary certainty for regulatory purposes. A well-developed HPLC or GC method provides a robust means of separation and quantification, especially when validated with authentic standards. For absolute structural confirmation, NMR spectroscopy is the most informative technique, with X-ray crystallography being the ultimate arbiter in cases where a single crystal can be grown. By understanding the principles behind each of these techniques and making informed experimental choices, researchers can confidently and accurately identify these critical positional isomers.

References

  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-chloropyridine. PubChem.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • Cheméo. (n.d.). Chemical Properties of 3-Amino-2-chloropyridine (CAS 6298-19-7).
  • Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
  • International Union of Crystallography. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
  • NIST. (n.d.). 3-Amino-2-chloropyridine. NIST WebBook.
  • Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation.
  • PubMed. (n.d.). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets.
  • Journal of Pharmaceutical and Biomedical Analysis. (2001). Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines.
  • NIST. (n.d.). 3-Amino-2-chloropyridine Mass Spectrum. NIST WebBook.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-3-pyridylamine. PubChem.
  • Sigma-Aldrich. (n.d.). 2-Amino-3-chloropyridine 97%.
  • NIST. (n.d.). 3-Amino-2-chloropyridine Mass Spectrum (electron ionization). NIST WebBook.
  • Thermo Fisher Scientific. (n.d.). 2-Amino-3-chloropyridine, 95%.
  • Chromatography Forum. (2017, December 14). separation of positional isomers.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Amino-2-chloropyridine.
  • ChemicalBook. (n.d.). 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 3-Amino-2-chloropyridine.
  • Thermo Fisher Scientific. (n.d.). 3-Amino-2-chloropyridine, 96%.
  • Sigma-Aldrich. (n.d.). 3-Amino-2-chloropyridine 98%.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-2-chloro-4H-1-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of sound scientific practice. This guide provides a detailed protocol for the safe disposal of 3-Amino-2-chloro-4H-1-benzopyran-4-one, grounded in an understanding of its chemical properties and associated hazards.

Hazard Identification and Risk Assessment

The first principle of safe disposal is a thorough understanding of the risks. Based on data from structurally analogous compounds, 3-Amino-2-chloro-4H-1-benzopyran-4-one should be handled as a hazardous substance with multiple potential risks.

  • Toxicity: The presence of an amino group and a halogen on an aromatic structure suggests potential toxicity. Similar compounds are classified as toxic if swallowed, inhaled, or in contact with skin. Systemic effects may occur following absorption[1].

  • Corrosivity: Aromatic amines and chlorinated compounds can cause severe skin burns and serious eye damage[2][3].

  • Environmental Hazard: Chlorinated organic compounds are often persistent in the environment and can be harmful to aquatic life with long-lasting effects. Polychlorinated biphenyls (PCBs), another class of organochlorine compounds, are well-known for their environmental toxicity and persistence[4].

  • Combustibility: While not highly flammable, the compound is an organic material. In the event of a fire, it may produce hazardous combustion products, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas[5]. Finely dispersed dust may also form explosive mixtures with air[5].

Inferred Hazard Profile Summary
Hazard ClassificationDescriptionPrecautionary Statement ExamplesSupporting Source Analogy
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.P260: Do not breathe dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/clothing/eye protection.Sigma-Aldrich SDS
Skin Corrosion / Irritation Causes severe skin burns and irritation.P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.Fisher Scientific SDS[6], Sigma-Aldrich SDS
Serious Eye Damage / Irritation Causes serious eye damage.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.Sigma-Aldrich SDS[2]
Aquatic Hazard (Chronic) Harmful to aquatic life with long-lasting effects.P273: Avoid release to the environment.Sigma-Aldrich SDS

Personal Protective Equipment (PPE)

Given the high potential for toxicity and corrosivity, a stringent PPE protocol is mandatory.

  • Hand Protection: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use tightly fitting safety goggles and a face shield for maximum protection[7].

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of spills, wear impervious clothing to prevent skin contact[7].

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood. If a fume hood is not available or during spill cleanup, a full-face respirator with appropriate cartridges is necessary[5].

Pre-Disposal: Segregation and Storage

Proper segregation is fundamental to preventing dangerous chemical reactions and ensuring compliant disposal.

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all 3-Amino-2-chloro-4H-1-benzopyran-4-one waste.

  • Labeling: The label must, at a minimum, include:

    • The full chemical name: "3-Amino-2-chloro-4H-1-benzopyran-4-one"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard")

    • The accumulation start date.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials like acids and oxidizing agents[8].

Step-by-Step Disposal Protocol

Disposal of this compound must be handled through a licensed environmental services contractor. Under no circumstances should it be disposed of down the drain or in regular trash[9][10]. Diluting the waste with water does not make it safe for drain disposal and is considered an illegal evasion of regulations[10].

  • Waste Characterization: The waste is characterized as a chlorinated, nitrogenous organic solid. It falls under the category of hazardous waste due to its toxicity and environmental risks.

  • Packaging:

    • Ensure all waste, including contaminated materials like gloves, weigh paper, and silica gel, is placed in the designated hazardous waste container.

    • Do not overfill the container. Leave at least 10% headspace.

    • Securely seal the container to prevent any leaks or spills.

  • Consult EHS: Contact your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations and will have an established procedure for waste pickup.

  • Arrange for Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company. You, as the generator of the waste, are legally responsible for it from "cradle to grave," meaning you are liable for its safe handling even after it leaves your facility[9].

  • Method of Destruction: The most probable and environmentally sound disposal method for chlorinated hazardous waste is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion products like hydrogen chloride[11].

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_storage On-Site Management cluster_disposal Final Disposal A Identify Waste: 3-Amino-2-chloro-4H-1-benzopyran-4-one (Solid & Contaminated Materials) B Wear Full PPE: Gloves, Goggles, Face Shield, Lab Coat A->B C Segregate Waste into Designated & Labeled Container B->C D Securely Seal Container C->D E Store in Satellite Accumulation Area D->E F Contact Institutional EHS Office for Pickup Request E->F G Waste Collected by Licensed Contractor F->G H Transport to RCRA-Approved Treatment, Storage, and Disposal Facility (TSDF) G->H I High-Temperature Incineration (Probable Method) H->I J Receive Certificate of Disposal & Maintain Records I->J

Caption: Decision workflow for the safe disposal of 3-Amino-2-chloro-4H-1-benzopyran-4-one.

Spill Management

In the event of a spill, immediate and cautious action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Clear the area of all personnel and alert colleagues and supervisors immediately.

  • Control Dust: If the material is a solid, avoid sweeping with a dry broom as this will generate hazardous dust[5]. If safe to do so, gently cover the spill with an absorbent material to prevent aerosolization.

  • Cleanup:

    • For minor spills, trained personnel wearing appropriate PPE should use dry cleanup procedures[5].

    • Carefully scoop or vacuum the material into the designated hazardous waste container. A vacuum cleaner must be fitted with a HEPA filter[1][5].

    • Decontaminate the area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your EHS department.

By adhering to this comprehensive disposal guide, you contribute to a culture of safety, protect yourself and your colleagues, and ensure your research activities are environmentally responsible.

References

  • SAFETY DATA SHEET - 2-Amino-4-methylpyridine. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Amino-3-chlorophenol. Fisher Scientific.
  • SAFETY D
  • 3-Amino-1,2,4-triazole Safety Inform
  • How to Safely Dispose of Hazardous Waste? YouTube.
  • School Science Safety | Disposal of Hazardous Waste. YouTube.
  • 4-Amino-6-chloro-1,3-benzenedisulfonamide Safety Inform
  • Safety Data Sheet - Sodium Hydroxide Solution. Fisher Scientific.
  • C&EN Uncovered: Solvent Waste Levels, EPA Regul
  • Polychlorin
  • 2-CHLORO-4H-1,3,2-BENZODIOXAPHOSPHORIN-4-ONE Safety D
  • 6-Hydroxyamino-4-oxo-4H-1-benzopyran-2-carboxylicacidethylester Safety D

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Personal protective equipment for handling 3-Amino-2-chloro-4H-1-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3-Amino-2-chloro-4H-1-benzopyran-4-one (also known as 3-amino-2-chlorochromone) is not a generic solvent or reagent; it is a highly reactive electrophilic intermediate .

Unlike stable end-products, this molecule possesses a "vinylogous acid chloride" character at the C2 position, activated by the C4 carbonyl. This makes it susceptible to rapid nucleophilic attack by biological substrates (proteins, DNA).

Operational Verdict: Treat as a Potent Sensitizer and Corrosive Solid . Standard "lab coat and glasses" protocols are insufficient due to the risk of irreversible eye damage and allergic dermatitis.

Property Data / Classification Implication
Molecular Framework Halogenated ChromoneHigh electrophilicity at C2 position.
Physical State Crystalline SolidDust generation is the primary vector of exposure.
Primary Hazard Skin Sensitizer (Cat 1) / Eye Dam.[1] (Cat 1) Reacts with mucous membranes and skin proteins.
Reactivity Nucleophilic DisplacementViolent reaction potential with strong amines/bases.
Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent micro-exposure , which leads to sensitization over time.

A. Hand Protection (The "Double-Shell" Protocol)

Chlorinated heterocycles can permeate thin nitrile. We rely on a sacrificial outer layer and a chemically resistant inner layer.

  • Inner Layer: Low-Derma Nitrile (0.10 mm / 4 mil) .

    • Function: Biological barrier and sweat management.

  • Outer Layer: High-Performance Nitrile or Neoprene (0.15 mm / 6 mil minimum) .

    • Function: Chemical resistance. Change immediately upon splash contact.

  • Technique: "Cuff-Over-Sleeve." Tape the inner glove to the lab coat sleeve (Tyvek tape preferred) to prevent wrist exposure during reaching movements.

B. Respiratory & Facial Protection
  • Primary Barrier: Variable Air Volume (VAV) Fume Hood .

    • Requirement: Face velocity maintained at 100 fpm (0.5 m/s).

  • Secondary Barrier (Solids Handling):

    • If weighing >100 mg outside a glovebox: N95 or P100 valved respirator is mandatory to prevent inhaling micro-dust.

  • Eye Protection:

    • Chemical Splash Goggles (Indirect Vent) are required. Safety glasses with side shields are insufficient for powders that are lachrymators or corrosives.

C. Body Protection
  • Lab Coat: 100% Cotton or Nomex (fire resistant). Synthetic blends can melt into skin if a reaction exotherms/flashes.

  • Apron: Chemical-resistant apron (Rubber/PVC) required during transfer of quantities >1g.

Operational Workflow: Safe Handling Protocol

This workflow minimizes the "Zone of Contamination."

Phase 1: Preparation & Weighing
  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Chromone powders are prone to static cling, causing "jumping" of particles.

  • The "Wet" Transfer: Do not transfer dry powder to the reaction flask if possible. Dissolve the compound in the reaction solvent (e.g., DCM, THF) inside the weighing vessel and transfer as a solution. This eliminates dust during the addition step.

Phase 2: Reaction Monitoring
  • TLC Safety: When spotting TLC plates, use a capillary tube. Do not spray visualization agents (like Ninhydrin or Anisaldehyde) in the open lab; use a dedicated dipping station inside the hood.

Phase 3: Decontamination (The "Quench" Step)
  • Concept: Chemical deactivation before disposal.

  • Agent: 5% Aqueous Sodium Hydroxide (NaOH) or dilute Ammonium Hydroxide.

  • Mechanism: Hydrolysis of the C2-Chloro bond and ring-opening of the pyrone converts the reactive electrophile into a water-soluble, less toxic salicylate derivative [1].

Visualization: Solids Handling Workflow

The following diagram illustrates the "Closed Loop" logic for handling this solid to prevent inhalation or surface contamination.

SafetyWorkflow Start START: Solid Handling CheckHood Verify Hood Airflow (Target: 100 fpm) Start->CheckHood PPE Don PPE: Double Nitrile + Goggles + Lab Coat CheckHood->PPE Static Neutralize Static Charge (Anti-static Gun) PPE->Static Weigh Weigh into Tared Vial (Inside Hood) Static->Weigh Solubilize Add Solvent to Vial (Create Solution) Weigh->Solubilize Preferred Method Transfer Transfer Solution to Reaction Vessel Weigh->Transfer Avoid if possible (Dust Risk) Solubilize->Transfer Clean Wipe Balance Area (Solvent + NaOH Wipe) Transfer->Clean Doff Doff Outer Gloves (Dispose as Haz Waste) Clean->Doff End PROCESS COMPLETE Doff->End

Caption: Workflow prioritizing "Solution Transfer" to eliminate airborne dust hazards during reaction setup.

Emergency Response & Disposal
Accidental Release (Spill)
  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE Upgrade: Don a full-face respirator with organic vapor/acid gas cartridges (OV/AG) if dust is visible.

  • Neutralization:

    • Cover spill with a 1:1 mixture of Sodium Carbonate (soda ash) and clay cat litter .

    • Spray lightly with water to dampen (prevent dust).

    • Scoop into a wide-mouth jar.

    • Wipe surface with 1M NaOH to degrade trace residues.

Waste Disposal
  • Never dispose of 3-Amino-2-chloro-4H-1-benzopyran-4-one in general trash.

  • Segregation: Segregate as "Halogenated Organic - Solid" or "Reactive Intermediate."

  • Labeling: Explicitly label "Sensitizer" and "Lachrymator Potential."

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Gammill, R. B. (1979). Synthesis of 2-chlorochromones. Journal of Organic Chemistry, 44(22), 3988–3989. (Provides mechanistic insight into the reactivity of the 2-chloro functionality). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. [Link]

  • PubChem. (2023). Compound Summary: Chromone Derivatives. National Library of Medicine.[2] [Link]

Sources

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